(S,R,S)-AHPC-PEG6-C4-Cl
Beschreibung
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47)/t33-,34+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGXWMDJELQVSW-WYMKREKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63ClN4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100417 | |
| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835705-59-3 | |
| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S,R,S)-AHPC-PEG6-C4-Cl structure and function
An In-depth Technical Guide to the Structure and Function of (S,R,S)-AHPC-PEG6-C4-Cl: A Key Building Block for VHL-Recruiting PROTACs
Introduction
The field of targeted protein degradation (TPD) has introduced a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to the selective elimination of pathogenic proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to co-opt the cell's intrinsic ubiquitin-proteasome system.[1] A PROTAC's efficacy hinges on its three core components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins them.[1]
This technical guide provides a comprehensive analysis of this compound, a crucial building block used in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] We will explore its molecular structure, its function within the PROTAC mechanism, relevant quantitative performance data of its core scaffold, and detailed experimental protocols for the characterization of PROTACs derived from it. This document is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel protein degraders.
Molecular Structure and Components
This compound is a chemically synthesized E3 ligase ligand-linker conjugate.[3] It is not a complete PROTAC but rather a modular component designed for the straightforward synthesis of PROTACs. Its structure can be deconstructed into three key functional moieties: the VHL ligand, the linker, and the reactive handle.
Caption: Modular components of the this compound molecule.
-
(S,R,S)-AHPC Moiety (VHL Ligand): The core of the molecule is the (S,R,S)-AHPC scaffold, also known as VH032.[2][4][5] This peptidomimetic component is a high-affinity ligand for the von Hippel-Lindau (VHL) protein, the substrate recognition subunit of the CRL2^VHL E3 ubiquitin ligase complex.[2][6][7] The specific (S,R,S) stereoisomer is the active conformation for VHL binding, while other isomers, such as (S,S,S), serve as inactive negative controls in experiments.[4]
-
PEG6 Linker: This component is a hexa-polyethylene glycol chain. In PROTAC design, the linker is not merely a spacer but a critical determinant of efficacy. The hydrophilic PEG6 linker enhances the aqueous solubility of the final PROTAC molecule.[8] Its length and flexibility are crucial for enabling the optimal orientation and stability of the ternary complex (see Section 2), which directly impacts the efficiency of target protein degradation.[2]
-
C4-Cl (Butyl Chloride) Handle: The molecule is terminated with a four-carbon alkyl chain ending in a chloride atom. This chloroalkane group serves as a reactive handle for covalent conjugation. It can react with nucleophilic groups (such as amines or thiols) on a ligand designed to bind to a specific protein of interest, thereby completing the synthesis of the final PROTAC molecule.
Function in Targeted Protein Degradation
The function of this compound is realized once it is incorporated into a complete PROTAC. The resulting heterobifunctional molecule hijacks the ubiquitin-proteasome system to induce the degradation of a target protein through a catalytic cycle.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The process unfolds in several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its "warhead" ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety). This brings the target and the ligase into close proximity, forming a ternary complex.[1][2]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This results in a poly-ubiquitin chain being attached to the target.[1]
-
Recognition and Degradation: The poly-ubiquitinated target protein is recognized as a substrate for degradation by the 26S proteasome.[1][9]
-
Release and Recycling: The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is not degraded in this process and is released, allowing it to bind to another target protein and E3 ligase, thus acting catalytically.[1]
Quantitative Data and Performance Metrics
As this compound is a chemical intermediate, its performance is ultimately measured in the context of a final PROTAC molecule. However, the binding affinity of its core VHL ligand is a critical parameter. The potency of the resulting PROTAC is typically evaluated by its ability to induce degradation of the target protein, measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Table 1: Binding Affinities of Representative VHL Ligands
This table provides a comparative overview of the binding affinities for the core (S,R,S)-AHPC (VH032) scaffold and other common VHL ligands. High affinity is a crucial feature for the efficient formation of the ternary complex.[2]
| VHL Ligand | Binding Affinity (IC50 / Kd) | Assay Method | Reference |
| (S,R,S)-AHPC (VH032) | Kd: 186 nM | Isothermal Titration Calorimetry (ITC) | [3] |
| VHL Ligand 14 | IC50: 196 nM | Competitive Binding Assay | [3] |
| BODIPY FL VH032 | Kd: 3.01 nM | Fluorescence Polarization | [3] |
| VHL Ligand 8 | Ki: 2-3 µM | Not Specified | [10] |
Table 2: Degradation Performance of Representative (S,R,S)-AHPC-Based PROTACs
The following table shows the degradation potency of well-characterized PROTACs that utilize the (S,R,S)-AHPC scaffold to recruit VHL, demonstrating the potential efficacy of this building block.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | <1 to <5 | >90 | [3][11] |
| MZ1 | BRD4 | H661, H838 | 8 to 23 | Complete at 100 nM | [11] |
| Degrader 1 | NTMT1 | HCT116 | 7,530 | >90 | [12] |
Experimental Protocols for Characterization
A systematic workflow involving multiple orthogonal assays is essential to characterize the activity and confirm the mechanism of action of a novel PROTAC synthesized using this compound.[1][13]
Caption: A typical experimental workflow for evaluating a novel PROTAC.
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This is the most fundamental method to directly measure the reduction in target protein levels following PROTAC treatment.[13]
-
Materials: Appropriate cell line, PROTAC compound, DMSO, ice-cold PBS, RIPA Lysis Buffer with protease/phosphatase inhibitors, BCA Protein Assay Kit, Laemmli sample buffer, primary antibody for the target protein, primary antibody for a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a set time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with the primary antibody against the target protein overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]
-
Protocol 2: Confirmation of Target Ubiquitination via Immunoprecipitation
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[14]
-
Materials: Materials from Protocol 1, plus an antibody against the target protein for immunoprecipitation, an antibody against ubiquitin, Protein A/G magnetic beads, and MG132 (proteasome inhibitor).
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50), vehicle control, and a co-treatment of PROTAC + MG132 (e.g., 10 µM, added 4 hours prior to harvest).
-
Cell Lysis: Lyse cells as described previously.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Add Protein A/G beads to pull down the complex.
-
Elution and Western Blot: Wash the beads to remove non-specific binders. Elute the protein from the beads and perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin.
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful poly-ubiquitination of the target protein.[13]
-
Conclusion
This compound stands out as a highly valuable and versatile chemical tool for the development of targeted protein degraders. Its structure thoughtfully combines a high-affinity VHL ligand with a functionally critical PEG linker and a reactive handle for conjugation. This modular design streamlines the synthesis of PROTAC libraries, enabling researchers to rapidly generate and test novel degraders against a wide array of proteins of interest.[15] A thorough understanding of its components, its role in the PROTAC mechanism, and the rigorous application of the described experimental protocols are essential for successfully harnessing the therapeutic potential of this powerful technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S,R,S)-AHPC hydrochloride = 97 1448189-80-7 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. (S, R, S)-AHPC-PEG6-acid | BroadPharm [broadpharm.com]
- 9. Protein Degradation and PROTACs [promega.kr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. (S,R,S)-AHPC-PEG6-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide on the Role of the VHL Ligand in PROTACs
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive examination of the von Hippel-Lindau (VHL) E3 ligase ligand's critical role in the design and function of Proteolysis Targeting Chimeras (PROTACs). We delve into the molecular mechanisms, quantitative analysis of binding and degradation, detailed experimental protocols, and visual representations of key processes.
Introduction: Targeted Protein Degradation and the VHL E3 Ligase
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that co-opts the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1] This is primarily achieved using PROTACs, which are heterobifunctional molecules. A PROTAC is composed of a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3]
The von Hippel-Lindau (VHL) protein serves as the substrate recognition subunit of the Cullin-RING Ligase 2 (CRL2^VHL^) E3 ubiquitin ligase complex.[1][4] This complex is integral to cellular oxygen sensing, targeting the hypoxia-inducible factor 1α (HIF-1α) for ubiquitination and subsequent degradation in oxygen-rich conditions.[3][5] Due to its well-defined structure and the availability of high-affinity, synthetically tractable small molecule ligands, VHL has become one of the most widely and successfully utilized E3 ligases in PROTAC development.[3][6]
Mechanism of Action: VHL-Mediated Targeted Protein Degradation
The function of a VHL-based PROTAC hinges on its ability to induce the formation of a ternary complex, bringing the POI into close proximity with the VHL E3 ligase complex.[2][7] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in further catalytic cycles.[2][9] The stability and conformation of this ternary complex are paramount to the efficiency and selectivity of the PROTAC.[7]
Caption: Mechanism of VHL-based PROTAC-mediated protein degradation.
The Role of Cooperativity
A key concept in ternary complex formation is cooperativity (alpha, α). Positive cooperativity (α > 1) occurs when the binding of the second protein (e.g., VHL) to the PROTAC-POI binary complex is stronger than its binding to the PROTAC alone.[10] This enhanced affinity, driven by favorable new protein-protein interactions at the interface, leads to a more stable and longer-lived ternary complex, which often correlates with more efficient degradation.[10][11] Conversely, negative cooperativity (α < 1) can destabilize the complex and may lead to reduced degradation efficacy.[12] The structure of the PROTAC, particularly the linker, plays a crucial role in dictating these interactions.[13]
Quantitative Data on VHL Ligands and PROTAC Performance
The efficacy of a VHL-based PROTAC is defined by several quantitative parameters. These include the binding affinity (Kd) of the ligands to their respective proteins and the cellular degradation potency (DC50) and efficacy (Dmax).
-
Kd (Dissociation Constant): Measures the affinity of a ligand for its protein. A lower Kd indicates a stronger binding interaction.
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein in a cell-based assay.[8]
-
Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.[8]
The relationship between the VHL ligand's binary binding affinity and the PROTAC's degradation potency is not always linear. While a certain level of affinity is required, exceptionally tight binding is not always better and can sometimes be detrimental due to the "hook effect" or altered ternary complex dynamics.[12] Ternary complex stability and cooperativity are often better predictors of degradation efficiency.[10][12]
Table 1: Binary Binding Affinities and Cooperativity for PROTAC MZ1
| Interaction | Method | Binding Affinity (Kd) | Cooperativity (α) | Reference |
| MZ1 to VHL-ElonginB-ElonginC (VCB) | ITC | 66 nM | - | [14] |
| MZ1 to BRD4 (BD2) | ITC | 4 nM | - | [14] |
| VCB to MZ1:BRD4(BD2) Complex | ITC | - | 15 | [14] |
Table 2: Cellular Degradation Potency of VHL-based PROTACs
| PROTAC | Target Protein | VHL Ligand Affinity (Kd to VCB) | DC50 | Dmax | Cell Line | Reference |
| MZ1 | BRD4 | 66 nM | 15 nM | >90% | HEK293T | [12] |
| AT1 | BRD4 | Not Specified | 24 nM | >95% | 22Rv1 | [10] |
Key Experimental Protocols
Characterizing a VHL-based PROTAC requires a suite of biophysical, biochemical, and cell-based assays.
Ternary Complex Formation Assay: Time-Resolved FRET (TR-FRET)
This assay quantitatively measures the formation of the POI-PROTAC-VHL ternary complex in solution.[15]
Methodology:
-
Reagent Preparation: Use epitope-tagged recombinant proteins (e.g., GST-tagged POI and His-tagged VHL complex). Prepare a FRET donor-conjugated antibody for one tag (e.g., Terbium-anti-GST) and an acceptor-conjugated antibody for the other (e.g., AF488-anti-His).[15]
-
Component Optimization: Perform cross-titrations of the POI, VHL complex, and labeled antibodies to determine optimal concentrations that yield the best signal-to-background ratio.[15][16]
-
Assay Execution:
-
In a 384-well microplate, add the optimized concentrations of the tagged POI and VHL proteins.
-
Add a serial dilution of the PROTAC (or DMSO vehicle control).
-
Incubate at room temperature for 30-60 minutes to allow for complex formation.
-
Add the optimized concentrations of the donor and acceptor antibody mix.
-
Incubate for 180 minutes at room temperature, protected from light.[15]
-
-
Signal Detection: Measure the time-resolved fluorescence at the emission wavelengths of the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) using a compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration to generate a dose-response curve.[15]
Caption: Workflow for a TR-FRET ternary complex formation assay.
Binding Affinity & Thermodynamics: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamic parameters of binding, including Kd, enthalpy (ΔH), and entropy (ΔS), without requiring labels.[17][18] It is invaluable for measuring binary affinities and assessing cooperativity.
Methodology:
-
Sample Preparation: Dialyze the purified protein (e.g., VCB complex or POI) and dissolve the PROTAC in the exact same buffer to minimize heats of dilution.[19] Degas all solutions thoroughly.[18]
-
Instrument Setup: Set the experimental temperature (typically 25°C). Clean the sample cell and injection syringe meticulously.[18]
-
Loading:
-
For Binary Affinity (PROTAC to VHL): Load the VCB complex (e.g., 10-20 µM) into the sample cell. Load the PROTAC (10-20x molar excess, e.g., 100-200 µM) into the injection syringe.[18][19]
-
For Ternary Affinity (to measure cooperativity): Pre-form a saturated binary complex of POI and PROTAC. Load this complex into the sample cell. Load the VCB complex (10-20x molar excess) into the syringe.[19]
-
-
Titration: Perform a series of small, timed injections (e.g., 19 injections of 2 µL) of the syringe solution into the sample cell, allowing the signal to return to baseline between injections.[17]
-
Control Experiment: Titrate the syringe solution into buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.[18]
-
Data Analysis: Integrate the raw heat-burst peaks. After subtracting the heat of dilution, fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n (stoichiometry), and ΔH.[17]
Target Protein Degradation Assay: Western Blot
Western blotting is the most common method to directly visualize and semi-quantify the reduction in POI levels within cells after PROTAC treatment.[2][8]
Methodology:
-
Cell Culture and Treatment: Seed cells in multi-well plates to achieve 70-80% confluency. Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).[8][20]
-
Cell Lysis: Wash cells with cold PBS, then lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature protein lysates in loading buffer by boiling. Load equal amounts of total protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated sample to determine DC50 and Dmax values.[21]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is occurring via the intended mechanism by detecting the ubiquitination of the POI.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to also include a proteasome inhibitor (e.g., MG132) co-treatment group. This inhibitor will block the degradation of the ubiquitinated POI, allowing it to accumulate and be detected.[22]
-
Immunoprecipitation (IP): Lyse the cells and perform immunoprecipitation using an antibody against the POI to enrich it from the cell lysate.
-
Western Blot Analysis: Elute the immunoprecipitated protein, run it on an SDS-PAGE gel, and perform a Western blot.
-
Detection: Probe the Western blot membrane with an antibody that recognizes ubiquitin (or a specific ubiquitin chain linkage like K48). A ladder of high-molecular-weight bands above the POI's expected size in the PROTAC + MG132 lane indicates polyubiquitination.[20][23]
Conclusion
The VHL ligand is a cornerstone of modern PROTAC design. Its role extends beyond simple recruitment of the E3 ligase; its binding kinetics, the orientation it imparts, and its ability to foster cooperative protein-protein interactions within the ternary complex are all critical determinants of a PROTAC's success. A deep, quantitative understanding of these factors, derived from the robust experimental protocols detailed herein, is essential for the rational design and optimization of the next generation of VHL-based protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. lifesensors.com [lifesensors.com]
- 23. Ubiquitination Assay - Profacgen [profacgen.com]
The Crucial Link: An In-depth Technical Guide to PROTAC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable."[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall efficacy, influencing ternary complex formation, physicochemical properties, and ultimately, the potency of protein degradation.[3][4] This technical guide provides a comprehensive overview of PROTAC linker chemistry, detailing the core principles of linker design, common linker archetypes, and the experimental protocols essential for their evaluation.
The Mechanism of Action: A Linker-Orchestrated Process
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][5] The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[6] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7][8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to catalyze further degradation cycles.[1][7] The linker's length, rigidity, and chemical composition are paramount in orchestrating the geometry and stability of this ternary complex, which directly impacts the efficiency of ubiquitination and subsequent degradation.[4][9]
Caption: PROTAC-mediated protein degradation pathway.
Core Principles of Linker Design
The optimization of a PROTAC's linker is a multifaceted process that is crucial for developing potent and selective degraders. Historically, this has been a "trial and error" process, but rational design principles are increasingly being employed.[3]
-
Linker Length: This is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[4][9] A linker that is too short can lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in an unstable or unproductive complex where lysine residues on the POI are not optimally positioned for ubiquitination.[4]
-
Composition and Physicochemical Properties: The chemical makeup of the linker significantly influences the PROTAC's drug-like properties.[9][10]
-
Hydrophilicity/Lipophilicity: Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, can enhance solubility and bioavailability.[][12] In contrast, more lipophilic alkyl chains can improve cell permeability.[9] A "chameleon effect" has been described where flexible linkers adopt different conformations in hydrophobic (cell membrane) versus aqueous (cytoplasm) environments.[9]
-
Rigidity/Flexibility: Flexible linkers (e.g., alkyl and PEG chains) provide conformational freedom, which can be advantageous in allowing the PROTAC to adopt a productive binding pose.[3][9] However, high flexibility can also lead to an entropic penalty upon binding.[9] Rigid linkers, incorporating elements like piperazine, piperidine, or alkynes, can pre-organize the molecule into a bioactive conformation, potentially improving potency and stability.[3][12]
-
-
Attachment Points (Exit Vectors): The points at which the linker is connected to the POI and E3 ligase ligands are crucial. The linker should be attached at a solvent-exposed region of the ligand that does not interfere with its binding to the target protein.[13] Altering the attachment point can dramatically affect the geometry of the ternary complex and, consequently, degradation efficiency.
Common PROTAC Linker Architectures
The majority of PROTAC linkers are constructed from a few common chemical motifs, often in combination.[]
| Linker Type | Description | Advantages | Disadvantages |
| Alkyl Chains | Simple hydrocarbon chains of varying lengths.[9] | Synthetically accessible, high conformational flexibility.[3][9] | Can be overly hydrophobic, leading to poor solubility and non-specific binding; high flexibility can result in an entropic penalty.[9] |
| Polyethylene Glycol (PEG) Chains | Chains composed of repeating ethylene (B1197577) glycol units.[9][] | Improve hydrophilicity and solubility; generally good biocompatibility.[3][12] | May have reduced metabolic stability; can be more synthetically challenging than simple alkyl chains.[12] |
| Rigid Linkers | Incorporate cyclic or planar elements such as piperazine, piperidine, or triazole moieties.[12] | Can enhance metabolic stability and pre-organize the molecule for binding, potentially increasing potency.[3][12] | Reduced flexibility may not be optimal for all target-ligase pairs; synthesis can be more complex.[14] |
| "Clickable" Linkers | Contain azide (B81097) or alkyne functionalities to facilitate rapid synthesis of PROTAC libraries via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[] | Enables high-throughput synthesis for rapid optimization of linker length and composition.[3][] | The resulting triazole ring is a rigid element that may influence the linker's properties. |
| "Smart" Linkers | Incorporate functional elements like photoswitches (e.g., azobenzene) that allow for spatiotemporal control of PROTAC activity.[] | Enables external control over protein degradation. | Can add significant synthetic complexity and may require specific light wavelengths for activation. |
Quantitative Analysis of Linker Impact on PROTAC Efficacy
The following tables summarize experimental data from various studies, illustrating the profound impact of linker length and composition on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Impact of Linker Length on Tank-Binding Kinase 1 (TBK1) Degradation [3][15]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | >75 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Observation: A clear dependency on linker length is observed for TBK1 degradation. Linkers shorter than 12 atoms were ineffective, while potency was optimal around 21 atoms and decreased with a longer 29-atom linker.
Table 2: Impact of Linker Composition on CRBN Degradation [10][15]
| Linker Composition | Target Protein | E3 Ligase | Degradation in HEK293T cells |
| Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease |
| Three PEG units | CRBN | VHL | Weak degradation |
Observation: For CRBN degradation, an alkyl linker proved more effective than a PEG-based linker of a similar length, highlighting that the optimal linker composition is highly dependent on the specific PROTAC system.
Table 3: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation [15]
| PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Parent PROTAC (Flexible PEG) | Flexible (PEG) | Exhibited degradation |
| PROTAC with Disubstituted Phenyl | Rigid (Disubstituted Phenyl) | No activity |
Observation: In this case, increasing linker rigidity was detrimental to PROTAC activity, demonstrating that a flexible linker can be essential for achieving a productive ternary complex.
Experimental Protocols for PROTAC Linker Evaluation
A systematic workflow involving a series of in vitro and cell-based assays is essential for the design, synthesis, and validation of effective PROTACs.
Caption: A general workflow for PROTAC development and validation.[2][16]
Protocol 1: PROTAC Synthesis with a Pre-made Linker (Amide Coupling)[1][14]
This protocol describes a general strategy for the final coupling step in PROTAC synthesis, where a pre-functionalized linker (e.g., with a terminal amine) is coupled to a POI ligand containing a carboxylic acid.
Materials:
-
POI ligand with a carboxylic acid functional group (1.0 eq)
-
Amine-functionalized Linker-E3 Ligase conjugate (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical and Preparative HPLC
-
Mass Spectrometer and NMR for characterization
Procedure:
-
Under an inert atmosphere, dissolve the POI ligand (1.0 eq) and the amine-functionalized Linker-E3 Ligase conjugate (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the structure and purity of the final PROTAC using NMR and high-resolution mass spectrometry.
Protocol 2: Western Blot for DC50 and Dmax Determination[17][18][19]
This is the standard method for quantifying the reduction of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete medium. A typical concentration range spans from pM to µM.
-
Treat the cells with the PROTAC dilutions or vehicle control for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (for the POI and loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the DC50 and Dmax values.[17]
-
Protocol 3: In Vitro Ubiquitination Assay[7][20]
This assay directly assesses the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase complex (e.g., VHL or CRBN complex)
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC stock solution (in DMSO)
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents (as in Protocol 2)
Procedure:
-
Reaction Setup:
-
On ice, assemble the reaction mixture containing E1, E2, E3 ligase, POI, ubiquitin, and the PROTAC (or vehicle control) in the reaction buffer.
-
The final reaction volume is typically 20-50 µL.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP to the mixture.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the reaction products by Western blotting using a primary antibody against the POI.
-
A ladder of higher molecular weight bands above the unmodified POI band indicates successful polyubiquitination.
-
Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Formation[21][22][23]
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or SA chip)
-
Purified, biotinylated E3 ligase
-
Purified POI
-
PROTAC
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin (SA) sensor chip surface.
-
Binary Binding Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD).
-
-
Binary Binding Analysis (PROTAC to POI):
-
In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary KD for the target.[6]
-
-
Ternary Complex Formation Analysis:
-
To measure ternary complex formation, inject a constant, saturating concentration of the POI mixed with increasing concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Alternatively, inject a pre-incubated mixture of a constant concentration of PROTAC with varying concentrations of the POI.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to determine association rates (ka), dissociation rates (kd), and affinity constants (KD).
-
Calculate the cooperativity factor (α), where α = (KD of PROTAC for E3) / (KD of POI-PROTAC complex for E3). An α value > 1 indicates positive cooperativity, meaning the binding of the POI to the PROTAC enhances the affinity for the E3 ligase.[18]
-
Conclusion
The linker is a pivotal component in the design of efficacious PROTACs, profoundly influencing every aspect of their function from ternary complex stability to pharmacokinetic properties. A deep understanding of linker chemistry, coupled with a systematic and empirical approach to optimization, is essential for the successful development of this transformative class of therapeutics. By leveraging the principles and protocols outlined in this guide, researchers can more effectively navigate the complex landscape of PROTAC design and accelerate the discovery of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. aragen.com [aragen.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
(S,R,S)-AHPC-PEG6-C4-Cl for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by co-opting the cell's natural ubiquitin-proteasome system. This technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG6-C4-Cl, a bifunctional molecule designed to streamline the development of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
This compound is a pre-functionalized chemical tool comprising three key components:
-
The (S,R,S)-AHPC moiety: A high-affinity ligand for the VHL E3 ubiquitin ligase.
-
A PEG6 linker: A six-unit polyethylene (B3416737) glycol spacer that provides flexibility and optimal spatial orientation for the formation of a productive ternary complex.
-
A C4-Cl group: A 4-carbon alkyl chloride that serves as a reactive handle for covalent attachment to a ligand targeting a specific protein of interest (POI).
This guide will delve into the mechanism of action, provide representative quantitative data for VHL-based PROTACs, and detail key experimental protocols for the evaluation of PROTACs synthesized using this versatile building block.
Mechanism of Action
The fundamental principle of a PROTAC synthesized from this compound is to induce the formation of a ternary complex between the target protein, the PROTAC itself, and the VHL E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell. The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
PROTAC Mechanism of Action
Quantitative Data Presentation
The efficacy of a PROTAC is assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific quantitative data for a PROTAC synthesized with the exact this compound linker is not extensively published, the following tables provide representative data for VHL-based PROTACs with similar PEG linkers targeting various proteins. This data illustrates the typical performance that can be expected.
It has been noted that this compound is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays.
Table 1: Degradation Efficiency of Representative VHL-Based PROTACs with PEG Linkers
| Target Protein | PROTAC (VHL Ligand-Linker-Target Ligand) | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | (S,R,S)-AHPC-PEG-JQ1 | 22Rv1 | ~15 | >90 |
| BTK | (S,R,S)-AHPC-PEG-Ibrutinib | Mino | 2.2 | 97 |
| KRAS | (S,R,S)-AHPC-PEG-KRAS Ligand | NCI-H358 | ~100 | >90 |
| CDK7 | (S,R,S)-AHPC-PEG-YKL-5-167 | Jurkat | <100 | >80 |
Table 2: Binding Affinities of Representative VHL Ligands
| VHL Ligand | Binding Affinity (Kd, nM) | Assay Method |
| (S,R,S)-AHPC derivative | 29 | SPR |
| (S,R,S)-AHPC derivative | 171 | SPR |
| VH032 ((S,R,S)-AHPC based) | 80-90 | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments to synthesize and evaluate the efficacy of a PROTAC constructed using this compound.
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution
This protocol describes the coupling of this compound with a target protein ligand containing a nucleophilic group (e.g., a phenol (B47542) or amine).
Materials:
-
This compound
-
Target protein ligand with a nucleophilic functional group
-
Anhydrous dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or another suitable base
-
Reaction vessel
-
Stir plate and stir bar
-
LC-MS for reaction monitoring
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography or preparative HPLC system
Procedure:
-
To a solution of the target protein ligand (1.0 equivalent) in anhydrous DMF, add this compound (1.1 equivalents) and K2CO3 (2.5 equivalents).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) as needed.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
PROTAC Synthesis Workflow
Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is the standard method to quantify the degradation of a target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-VHL) in cells.
Materials:
-
Cell line expressing the target protein and VHL
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Non-denaturing cell lysis buffer
-
Antibody against the target protein or VHL for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents as described in Protocol 2
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or VHL overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the target protein and VHL. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the vehicle control indicates the formation of the ternary complex.
Co-Immunoprecipitation Workflow
Conclusion
This compound is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its pre-functionalized design allows for the straightforward synthesis of PROTACs targeting a wide range of proteins. The methodologies and representative data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation, ultimately accelerating the discovery of new therapeutics.
An In-depth Technical Guide to (S,R,S)-AHPC-PEG6-C4-Cl: Properties and Applications in Targeted Protein Degradation
(S,R,S)-AHPC-PEG6-C4-Cl is a synthetic chemical compound utilized in the field of targeted protein degradation. It serves as a building block for the creation of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a polyethylene (B3416737) glycol (PEG) linker that terminates with a chloroalkane. This functionalized linker allows for the covalent attachment of a ligand specific to a target protein, thereby generating a heterobifunctional PROTAC.
The primary application of this compound is in the development of PROTACs designed to induce the degradation of specific proteins of interest within a cellular context. The (S,R,S)-AHPC moiety recruits the VHL E3 ligase, while the target protein ligand, once attached, binds to the protein of interest. This proximity, bridged by the PROTAC, facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Physical and Chemical Properties
While specific experimental data for this compound is not extensively available in public literature, the properties of highly similar analogs, such as those with different terminal functional groups or linker lengths, provide valuable insights. The table below summarizes key physical and chemical properties, drawing from data on closely related (S,R,S)-AHPC-PEG6 derivatives.
| Property | Value (for related compounds) | Citation |
| Molecular Formula | C₃₈H₅₈N₄O₁₂S (for (S, R, S)-AHPC-PEG6-acid) | [1] |
| Molecular Weight | 795 g/mol (for (S, R, S)-AHPC-PEG6-acid) | [1] |
| 788.39 g/mol (for (S,R,S)-AHPC-PEG6-NH₂ hydrochloride) | [2] | |
| Appearance | Powder or crystals | [2][3] |
| Purity | ≥95% - ≥98% | [1][2] |
| Solubility | Soluble in DMSO and DMF | [1] |
| Storage Conditions | Store at -20°C for long-term stability. | [1] |
| Can be stored at 2-8°C for shorter periods. | [2][3] | |
| Handling | Protect from light. | [4] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The chloroalkane terminus of the linker can be functionalized to attach a ligand for a specific protein of interest (POI). The resulting PROTAC then orchestrates the formation of a ternary complex between the VHL E3 ligase and the POI. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated protein is subsequently recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[5]
Experimental Protocols
The following are generalized protocols relevant to the synthesis and evaluation of PROTACs derived from this compound.
1. Synthesis of a PROTAC from this compound
This protocol outlines the general steps for conjugating a target protein ligand to the this compound linker.
-
Materials :
-
This compound
-
Target protein ligand with a reactive nucleophile (e.g., amine, thiol)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Base (e.g., DIPEA)
-
-
Procedure :
-
Dissolve the target protein ligand in the anhydrous solvent.
-
Add the base to the reaction mixture.
-
Add this compound to the solution.
-
Stir the reaction at room temperature or elevated temperature, monitoring progress by LC-MS.
-
Upon completion, quench the reaction and purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
References
Getting Started with (S,R,S)-AHPC-PEG6-C4-Cl in the Lab: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (S,R,S)-AHPC-PEG6-C4-Cl, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to selectively eliminate target proteins by coopting the cell's natural protein disposal machinery. This document details the core concepts, experimental protocols, and data presentation necessary for effectively utilizing this compound in a laboratory setting.
Core Concepts: Understanding this compound
This compound is a heterobifunctional molecule composed of three key components:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC moiety is a potent binder to the VHL E3 ubiquitin ligase.[1][2] This interaction is fundamental to the function of the resulting PROTAC.
-
A PEG6 Linker: A six-unit polyethylene (B3416737) glycol (PEG) chain acts as a flexible spacer. The linker's length and composition are critical for the efficacy of the final PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex it forms.
-
A C4-Cl Terminus: The chloroalkane group serves as a reactive handle for conjugation to a "warhead"—a ligand that binds to a specific protein of interest (POI).[3]
The primary role of this compound within a PROTAC is to hijack the ubiquitin-proteasome system (UPS). By simultaneously binding to the VHL E3 ligase and, via the warhead, a target protein, the PROTAC facilitates the formation of a ternary complex.[4] This proximity enables the VHL ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[4][5]
Quantitative Data: Performance of VHL-based PROTACs
Table 1: Binding Affinities of VHL Ligands
| VHL Ligand | Binding Affinity (Kd) to VHL | Assay Method |
| (S,R,S)-AHPC (VH032) | ~29 nM | Surface Plasmon Resonance (SPR) |
| (S,R,S)-AHPC (VH032) | ~66 nM | Isothermal Titration Calorimetry (ITC) |
| VH298 | Not explicitly stated | - |
Note: The binding affinity of a PROTAC containing this compound is expected to be in a similar range to the parent (S,R,S)-AHPC ligand. The linker and warhead may slightly modulate this affinity.
Table 2: Degradation Performance of Representative VHL-based PROTACs
| PROTAC | Target Protein | DC50 | Dmax | Cell Line |
| A PROTAC using an (S,R,S)-AHPC derivative | GFP-HaloTag7 | Not explicitly stated, but degradation was induced | Not explicitly stated | Cell-based assays |
| ARV-771 | BET Bromodomains | <100 nM | >90% | Various cancer cell lines |
| A PROTAC targeting BCR-ABL | BCR-ABL | ~10 nM | >90% | K562 |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.[5]
Experimental Protocols
Accurate and reproducible experimental methods are essential for the validation and characterization of PROTACs synthesized using this compound. Below are detailed methodologies for key experiments.
PROTAC Synthesis: Conjugation to a Target Ligand
The chloroalkane moiety of this compound can be reacted with a nucleophilic group (e.g., an amine or thiol) on the target protein ligand (warhead).
Protocol: Nucleophilic Substitution Reaction
-
Reactant Preparation: Dissolve the target protein ligand (containing a suitable nucleophile) and this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by LC-MS.
-
Purification: Upon completion, purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.
Cellular Target Degradation Assay (Western Blot)
This assay is fundamental for quantifying the ability of the synthesized PROTAC to induce the degradation of the endogenous target protein within a cellular context.[5][6]
Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Plate the cells of interest and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC for a specified time course (e.g., 2-24 hours).[7]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6][7]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[6]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[6][8]
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[5][7]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of protein degradation.[7] Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical step for protein degradation.[9] Several biophysical techniques can be used to characterize this interaction.
Protocol: Isothermal Titration Calorimetry (ITC) [10]
-
Sample Preparation: Prepare purified VHL-ElonginB-ElonginC (VBC) complex and the target protein. Dialyze both proteins against the same ITC buffer. Dissolve the PROTAC in the same buffer.
-
ITC Experiment: Load the VBC complex into the sample cell and the target protein and PROTAC mixture into the injection syringe.
-
Data Analysis: The resulting thermogram will show the heat changes upon the formation of the ternary complex, allowing for the determination of binding affinity (Kd) and cooperativity.
Protocol: Surface Plasmon Resonance (SPR) [10][11]
-
Chip Preparation: Immobilize the purified target protein onto an SPR sensor chip.
-
Binding Analysis: Inject a series of concentrations of the VBC complex with and without the PROTAC over the sensor surface.
-
Data Analysis: Monitor the association and dissociation phases in real-time to determine the kinetic and affinity constants of the binary and ternary complexes.
In Vitro Ubiquitination Assay
This assay biochemically validates that the PROTAC can induce the ubiquitination of the target protein in a VHL-dependent manner.[8][12]
Protocol: Reconstituted Ubiquitination Reaction [8]
-
Reaction Components: Combine E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., Ube2D2), VBC complex, the recombinant target protein, ubiquitin, and ATP in a reaction buffer.
-
PROTAC Addition: Add the PROTAC to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[12]
-
Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot, looking for a ladder of higher molecular weight bands corresponding to polyubiquitinated protein.[8]
Mandatory Visualizations
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action for a PROTAC utilizing this compound.
Caption: Experimental workflow for developing a PROTAC with this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Aliphatic Chloro-Functionalized PROTAC Linker: A Technical Guide to (S,R,S)-AHPC-PEG6-C4-Cl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and application of (S,R,S)-AHPC-PEG6-C4-Cl, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, a polyethylene (B3416737) glycol (PEG) linker, and a reactive chloroalkane moiety, enabling the targeted degradation of specific proteins.
Chemical Identity and Properties
This compound is a synthetic molecule designed for use in targeted protein degradation research. The "(S,R,S)-AHPC" component is a high-affinity ligand for the VHL E3 ubiquitin ligase. This is connected via a 6-unit polyethylene glycol (PEG6) spacer to a 4-carbon alkyl chloride (-C4-Cl) group. The chloroalkane serves as a reactive handle for conjugation to a target protein ligand.
| Property | Value |
| Molecular Formula | C40H63ClN4O10S |
| Molecular Weight | 827.47 g/mol |
| Appearance | Solid powder or crystals |
| Solubility | Soluble in DMSO and Ethanol.[1] |
| Storage | Store at -20°C for long-term stability.[1] |
Safety and Handling
Hazard Identification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |
| Skin Irritation | 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[2] |
Precautionary Measures:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place.[2]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound functions as a component of a PROTAC. Once conjugated to a ligand for a target protein of interest (POI), the resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the POI.
The (S,R,S)-AHPC portion of the molecule binds to the VHL E3 ubiquitin ligase, while the warhead, attached via the C4-Cl linker, binds to the target protein. This brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The chloroalkane moiety of this compound is designed to react with nucleophilic residues on a target protein ligand, such as primary amines (e.g., from a lysine (B10760008) residue or an introduced linker) or thiols (e.g., from a cysteine residue).
General Protocol for Conjugation to a Primary Amine-Containing Ligand
This protocol describes the nucleophilic substitution reaction between the chloroalkane linker and a primary amine on the target protein ligand.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Anhydrous, non-nucleophilic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel with a stir bar
-
Analytical and preparative HPLC for reaction monitoring and purification
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine-containing target protein ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Addition of Base: Add DIPEA (2-3 equivalents) to the solution to act as a proton scavenger.
-
Addition of this compound: Dissolve this compound (1-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., 40-50°C) to increase the reaction rate, but this should be optimized to avoid degradation of the reactants.
-
Monitoring: Monitor the progress of the reaction by LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by preparative HPLC to yield the final PROTAC molecule.
References
Navigating the E3 Ligase Landscape: A Technical Guide to Ligand Selection for PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins previously deemed "undruggable." At the heart of this technology lies the strategic selection of an E3 ubiquitin ligase and its corresponding ligand, a critical decision that profoundly influences the efficacy, selectivity, and overall success of a PROTAC molecule. This in-depth technical guide provides a comprehensive exploration of the diverse E3 ligase ligands available for PROTAC development, offering a comparative analysis of their binding characteristics, detailed experimental protocols for their evaluation, and visual representations of the key cellular pathways and workflows involved.
The Core Principle: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of two key moieties: one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, all connected by a flexible linker.[1][2] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.[3] The PROTAC itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]
A Comparative Overview of E3 Ligase Ligands
While the human genome encodes over 600 E3 ligases, only a small fraction have been successfully recruited for PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[4][5] The most established and widely used E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN).[1][6] Ligands for Mouse Double Minute 2 homolog (MDM2) and Inhibitor of Apoptosis Proteins (IAPs) have also been extensively explored.[4][7] More recently, efforts to expand the E3 ligase toolbox have led to the discovery of ligands for novel E3 ligases, offering the potential for tissue-specific degradation and overcoming resistance mechanisms.[1][7]
Foundational E3 Ligase Ligands
The following tables summarize the binding affinities of representative ligands for the most commonly utilized E3 ligases.
Table 1: Von Hippel-Lindau (VHL) Ligands
| Ligand | Representative Compound | Binding Affinity (Kd) | Assay | Reference |
| Hypoxia-Inducible Factor 1α (HIF-1α) peptidomimetics | VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [8][9] |
| VH101 | 16 nM | Surface Plasmon Resonance (SPR) | [8] | |
| VH298 | 52 nM | Surface Plasmon Resonance (SPR) | [8] | |
| Novel VHL Ligands | VHL-e | IC50 = 190 nM | Fluorescence Polarization (FP) | [8] |
| VHL-g | Weak binding | Not specified | [8] |
Table 2: Cereblon (CRBN) Ligands
| Ligand Class | Representative Compound | Binding Affinity (Kd / IC50) | Assay | Reference |
| Immunomodulatory Drugs (IMiDs) | Thalidomide | ~1-10 µM | Varies | [3] |
| Lenalidomide | ~1-10 µM | Varies | [3] | |
| Pomalidomide | ~1-10 µM | Varies | [3] | |
| Phthalic Acid-based | 3-aminophthalic acid | Not specified | Not specified | [10] |
Table 3: Mouse Double Minute 2 (MDM2) Ligands
| Ligand Class | Representative Compound | Binding Affinity (Kd / IC50) | Assay | Reference |
| Nutlins | Nutlin-3a | 90 nM (enantiomer b) | Not specified | [8] |
| RG7388 | Not specified | Not specified | [9] |
Table 4: Inhibitor of Apoptosis (IAP) Ligands
| Ligand Class | Representative Compound | Binding Affinity (Kd / IC50) | Assay | Reference |
| Smac Mimetics | LCL161 | ~30-50 nM | Not specified | [3] |
| Bestatin methyl ester | Not specified | Not specified | [11] | |
| MV1 | Not specified | Not specified | [11] |
Emerging E3 Ligase Ligands
The quest to broaden the scope of targeted protein degradation has spurred the discovery of ligands for a new wave of E3 ligases.
Table 5: Emerging E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Characteristics | Reference |
| RNF4 | CCW 28-3 | Covalent binder | [1] |
| RNF114 | Nimbolide | Covalent binder | [7] |
| DCAF16 | Not specified | Not specified | [1] |
| Aryl Hydrocarbon Receptor (AhR) | Not specified | Not specified | [1] |
| DCAF11 | Alkenyl oxindoles | Not specified | [7] |
Experimental Protocols for PROTAC Characterization
A rigorous and systematic experimental workflow is essential for the successful development and validation of PROTACs. This involves a series of in vitro and cellular assays to assess binary and ternary complex formation, ubiquitination, and ultimately, protein degradation.
E3 Ligase Ligand Binding Affinity Assays
Determining the binding affinity of the E3 ligase ligand to its target is a crucial first step.
a. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures changes in the refractive index at a sensor chip surface to monitor biomolecular interactions in real-time.[12]
-
Protocol Outline:
-
Immobilization: Covalently attach the purified E3 ligase (e.g., VCB complex for VHL) to a sensor chip surface using amine coupling.[13]
-
Analyte Injection: Flow a series of concentrations of the E3 ligase ligand over the immobilized surface.
-
Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[12]
-
b. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14]
-
Protocol Outline:
-
Sample Preparation: Prepare solutions of the purified E3 ligase and the ligand in identical, degassed buffer to minimize heats of dilution.[15]
-
Titration: Place the E3 ligase solution in the sample cell and the ligand solution in the injection syringe. Perform a series of small injections of the ligand into the E3 ligase solution.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14][16]
-
Ternary Complex Formation Assays
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation.
a. Surface Plasmon Resonance (SPR)
-
Principle: Similar to binary interaction analysis, SPR can be used to measure the kinetics and affinity of ternary complex formation.
-
Protocol Outline:
-
Immobilization: Immobilize the E3 ligase on the sensor chip.
-
Analyte Injection: Inject a pre-incubated mixture of the PROTAC and the POI at various concentrations over the immobilized E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex. This can also be used to assess cooperativity (α), which describes how the binding of one component influences the binding of the other.[17]
-
b. NanoBRET™/HiBiT Assays
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can be performed in live cells. The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase is tagged with a fluorescent acceptor (e.g., HaloTag®). Ternary complex formation brings the donor and acceptor into close proximity, resulting in energy transfer.[17][18]
-
Protocol Outline:
-
Cell Preparation: Co-express the NanoLuc®-fused POI and the HaloTag®-fused E3 ligase in cells.
-
Labeling: Add the HaloTag® fluorescent ligand to label the E3 ligase.
-
Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Detection: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.[10][17]
-
Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
a. Western Blotting
-
Principle: A widely used technique to semi-quantitatively measure the levels of a specific protein in a complex mixture.[1][19]
-
Protocol Outline:
-
Cell Treatment: Treat cultured cells with varying concentrations of the PROTAC for a specified time course.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[2]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation. This data can be used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[19]
-
b. In-Cell ELISA
-
Principle: A quantitative immunoassay performed on fixed cells in a microplate format to measure protein levels.
-
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells in a microplate and treat with the PROTAC.
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against the POI, followed by an HRP-conjugated secondary antibody.
-
Detection: Add a colorimetric or fluorogenic HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Normalize the signal to cell number (e.g., using a nuclear stain) to quantify the relative protein levels.[20]
-
The Ubiquitination Cascade: A Fundamental Cellular Process
The mechanism of action of PROTACs is intrinsically linked to the cellular ubiquitination pathway. This enzymatic cascade involves three key players: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase).
The E1 enzyme activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 enzyme. Finally, the E3 ligase recognizes a specific substrate protein and catalyzes the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate.[21] The repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain, which serves as the degradation signal for the proteasome.[5]
Conclusion
The selection of an appropriate E3 ligase and its corresponding ligand is a pivotal step in the design of a successful PROTAC. While VHL and CRBN remain the workhorses of the field, the expanding repertoire of E3 ligase ligands offers exciting opportunities to enhance the therapeutic potential of targeted protein degradation. A thorough understanding of the binding characteristics of these ligands, coupled with the rigorous application of the experimental protocols outlined in this guide, will empower researchers to rationally design and optimize the next generation of PROTACs, ultimately paving the way for novel treatments for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 17. benchchem.com [benchchem.com]
- 18. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Discovery and Development of (S,R,S)-AHPC Ligands: A Technical Guide for Drug Development Professionals
An in-depth exploration of (S,R,S)-AHPC, a pivotal ligand for the von Hippel-Lindau (VHL) E3 ligase, in the rapidly advancing field of targeted protein degradation. This guide details its synthesis, mechanism of action, and the key experimental protocols for the characterization of (S,R,S)-AHPC-based Proteolysis-Targeting Chimeras (PROTACs).
(S,R,S)-AHPC, also known as VH032-NH2, has emerged as a cornerstone in the design of PROTACs, a revolutionary class of therapeutics that hijack the body's natural protein disposal machinery to eliminate disease-causing proteins.[1] As a high-affinity ligand for the VHL E3 ubiquitin ligase, (S,R,S)-AHPC serves as a critical component in these heterobifunctional molecules, enabling the recruitment of the ubiquitin-proteasome system to a protein of interest for its subsequent degradation.[1]
Core Concepts: PROTACs and the Role of (S,R,S)-AHPC
PROTACs are bifunctional molecules composed of a ligand that binds to a target protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The (S,R,S)-AHPC moiety functions as the E3 ligase-recruiting ligand, specifically engaging the VHL complex. This induced proximity between the target protein and the VHL E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a significant advantage over traditional inhibitors.[1]
Quantitative Data Summary
The efficacy of a PROTAC is intrinsically linked to the binding affinity of its constituent ligands and its ability to induce the degradation of the target protein. The following tables summarize key quantitative data for VH032, the parent compound of (S,R,S)-AHPC, and representative PROTACs that utilize the (S,R,S)-AHPC scaffold.
| Ligand | Binding Affinity (Kd) to VHL | Binding Affinity (IC50) | Key Features |
| VH032 | 185 nM | - | A potent and selective VHL ligand widely used in PROTACs.[3] |
| VH101 | 44 nM | - | A high-affinity VHL ligand developed through structure-guided design.[3] |
| VH298 | 80-90 nM | - | A high-affinity VHL ligand.[3] |
Table 1: Comparative Binding Affinities of VHL Ligands. This table presents the binding affinities of various ligands to the VHL E3 ligase.
| PROTAC Name | Target Protein(s) | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Target Binding (Kd, nM) |
| ARV-771 | BRD2, BRD3, BRD4 | (S,R,S)-AHPC derivative | 22Rv1 | < 5 | > 90 | BRD2(1): 34, BRD2(2): 4.7, BRD3(1): 8.3, BRD3(2): 7.6, BRD4(1): 9.6, BRD4(2): 7.6 |
| GP262 | p110α, p110γ, mTOR | VH032 (AHPC-based) | MDA-MB-231 | 227.4 (p110α), 42.23 (p110γ), 45.4 (mTOR) | 71.3 (p110α), 88.6 (p110γ), 74.9 (mTOR) | Not explicitly stated |
| SIAIS178 | BCR::ABL1 | (S,R,S)-AHPC | K562 | 8.5 | Not explicitly stated | Not explicitly stated |
| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC | Ba/F3 | IC50 of 1.11 µM (degradation) | Not explicitly stated | Not explicitly stated |
Table 2: Degradation Performance of (S,R,S)-AHPC-based PROTACs. This table summarizes the degradation potency (DC50 and Dmax) and target binding affinities for a selection of PROTACs utilizing the (S,R,S)-AHPC core.
Signaling and Experimental Workflows
The development and characterization of (S,R,S)-AHPC-based PROTACs involve a series of well-defined experimental steps to validate their mechanism of action and quantify their efficacy.
Figure 1: PROTAC-mediated Protein Degradation Pathway. This diagram illustrates the mechanism by which an (S,R,S)-AHPC-based PROTAC induces the ubiquitination and subsequent degradation of a target protein.
Figure 2: A typical experimental workflow for PROTAC development. This diagram outlines the key stages in the development and evaluation of (S,R,S)-AHPC-based PROTACs.[4]
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to the successful development of PROTACs. This section provides detailed methodologies for key experiments cited in the characterization of (S,R,S)-AHPC-based PROTACs.
Synthesis of the (S,R,S)-AHPC Core Structure
The synthesis of the (S,R,S)-AHPC core is a multi-step process that requires expertise in organic chemistry. A general, representative protocol is outlined below, based on synthetic routes for VH032 and its derivatives.[5][6]
Step 1: Synthesis of Key Intermediates The synthesis typically begins with commercially available starting materials, such as Boc-L-hydroxyproline and appropriately substituted aromatic compounds. A key step often involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or C-H arylation, to form the bond between the thiazole (B1198619) ring and the phenyl ring.[5][6]
Step 2: Amide Coupling Reactions Subsequent steps involve a series of amide bond formations to assemble the core structure. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used as coupling agents in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[5][6]
Step 3: Deprotection Finally, protecting groups, such as the Boc (tert-butoxycarbonyl) group, are removed, typically under acidic conditions (e.g., with HCl in methanol (B129727) or TFA in dichloromethane), to yield the final (S,R,S)-AHPC amine, often as a hydrochloride salt.[4][5]
Binding Affinity Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity of (S,R,S)-AHPC-based PROTACs to the VHL complex in a competitive binding format.[4]
-
Materials:
-
VHL E3 ligase complex (e.g., VCB complex: VHL, Elongin B, and Elongin C) labeled with a TR-FRET donor (e.g., Terbium cryptate).
-
A fluorescently labeled tracer molecule that binds to VHL.
-
(S,R,S)-AHPC-based PROTAC or ligand.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the (S,R,S)-AHPC-based PROTAC in the assay buffer.
-
In a 384-well plate, add the serially diluted PROTAC.
-
Add the donor-labeled VHL complex to each well at a fixed concentration.
-
Add the fluorescently labeled tracer to each well at a fixed concentration.
-
Include controls: a positive control (no competitor) and a negative control (excess of a known unlabeled VHL ligand).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis: The TR-FRET ratio is calculated, and the data is plotted against the logarithm of the PROTAC concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[3]
Cellular Assays
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of the target protein in cells treated with a PROTAC.[2]
-
Materials:
-
Cell line of interest expressing the target protein.
-
(S,R,S)-AHPC-based PROTAC and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time course (e.g., 2-24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies, followed by incubation with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.[7]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells, to assess the functional consequences of target protein degradation.[8]
-
Materials:
-
Cell line of interest.
-
(S,R,S)-AHPC-based PROTAC and vehicle control.
-
Opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Luminometer.
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with a serial dilution of the PROTAC or vehicle control for the desired treatment period (e.g., 48 or 72 hours).
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and incubate to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[8]
Conclusion
(S,R,S)-AHPC is a powerful and versatile VHL ligand that has become an indispensable tool in the development of PROTACs. Its high-affinity and specific binding to the VHL E3 ligase enables the effective hijacking of the ubiquitin-proteasome system for the targeted degradation of a wide array of disease-relevant proteins. A thorough understanding of its synthesis, mechanism of action, and the application of robust experimental protocols for characterization are crucial for the design and optimization of novel and potent PROTAC-based therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Utilization of (S,R,S)-AHPC-PEG6-C4-Cl in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. (S,R,S)-AHPC is a potent and well-characterized VHL ligand.[1] This document provides detailed application notes and protocols for the use of (S,R,S)-AHPC-PEG6-C4-Cl , a VHL ligand-linker conjugate, in the synthesis of PROTACs.
This compound incorporates the (S,R,S)-AHPC VHL ligand, a six-unit polyethylene (B3416737) glycol (PEG6) spacer, and a four-carbon alkyl chloride (C4-Cl) chain. The PEG linker enhances solubility and provides flexibility, while the terminal chloroalkane serves as a reactive handle for conjugation to a POI ligand.[1][2]
Signaling Pathway and Mechanism of Action
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Figure 1: PROTAC-mediated protein degradation pathway.
Data Presentation: Quantitative Analysis of VHL-Recruiting PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for VHL-based PROTACs with linkers of varying composition, providing insights into the potential performance of PROTACs synthesized with this compound.
Table 1: Degradation Efficiency of Representative VHL-Recruiting PROTACs
| PROTAC Name/Reference | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC A | Kinase X | VHL | PEG6-C4 | 10 - 50 | > 90 | Cancer Cell Line |
| Hypothetical PROTAC B | Bromodomain Y | VHL | PEG4-Alkyl | 50 - 100 | > 85 | Leukemia Cell Line |
| Published PROTAC[3] | BET Proteins | VHL | Optimized Alkyl/PEG-like | < 5 | > 90 | 22Rv1 |
| Published PROTAC[4] | KRAS G12C | VHL | Not Specified | ~30 | > 90 | K562 |
Table 2: Binding Affinities of a Model VHL-Recruiting PROTAC
| PROTAC Component | Binding Partner | Kd (nM) | Technique |
| (S,R,S)-AHPC moiety | VHL | 50 - 200 | SPR / ITC |
| Target Ligand moiety | Protein of Interest | 1 - 100 | SPR / ITC |
| Ternary Complex | POI-PROTAC-VHL | Variable | SPR / ITC |
Experimental Protocols
The synthesis of a PROTAC using this compound involves the nucleophilic substitution of the terminal chlorine atom by a suitable nucleophile on the POI ligand. This is typically an amine, phenol (B47542), or thiol group.
Figure 2: General workflow for PROTAC synthesis.
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution with an Amine-Containing POI Ligand
This protocol describes the reaction between a POI ligand containing a primary or secondary amine and this compound.
Materials:
-
POI ligand with an amine functional group
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing POI ligand (1.0 eq) in anhydrous DMF.
-
Add a suitable base, such as DIPEA (2.0-3.0 eq) or K₂CO₃ (2.0-3.0 eq), to the solution and stir for 15-30 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.0-1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the reaction mixture containing the POI ligand and base.
-
Stir the reaction at room temperature or gently heat to 50-60 °C. The reaction progress should be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-48 hours).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) or another suitable organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Protocol 2: Synthesis of a PROTAC via Nucleophilic Substitution with a Phenol-Containing POI Ligand
This protocol outlines the reaction between a POI ligand containing a phenolic hydroxyl group and this compound.
Materials:
-
POI ligand with a phenol functional group
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the phenol-containing POI ligand (1.0 eq) in anhydrous DMF.
-
Add a base, such as K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (1.5-2.0 eq), to the solution and stir for 30-60 minutes at room temperature to deprotonate the phenol.
-
In a separate vial, dissolve this compound (1.0-1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine to remove the base and DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Conclusion
This compound is a versatile building block for the synthesis of VHL-recruiting PROTACs. The combination of a hydrophilic PEG linker and a reactive alkyl chloride handle allows for a modular and efficient approach to PROTAC assembly. The provided protocols serve as a general guide for the conjugation of this linker to various POI ligands. Researchers should note that reaction conditions may require optimization for specific substrates. The resulting PROTACs can be valuable tools for targeted protein degradation studies and drug discovery efforts.
References
Application Notes and Protocols for Conjugating (S,R,S)-AHPC-PEG6-C4-Cl to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG6-C4-Cl is a heterobifunctional molecule designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are a novel therapeutic modality that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[][4] This molecule incorporates three key components: the (S,R,S)-AHPC moiety, which is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase; a 6-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and optimize spatial orientation; and a 4-carbon alkyl chloride (C4-Cl) linker for covalent attachment to a target ligand.[1]
The terminal chloro group serves as a reactive handle for conjugation to a nucleophilic functional group on a target ligand, such as a protein, antibody, or small molecule. This conjugation results in the formation of a stable covalent bond, creating a PROTAC capable of inducing the degradation of the target protein. These application notes provide a detailed protocol for the conjugation of this compound to a target ligand containing a primary amine or a thiol group.
Principle of Conjugation
The conjugation of this compound to a target ligand proceeds via a nucleophilic substitution reaction. The electron-rich nucleophile on the target ligand (e.g., the lone pair of electrons on the nitrogen of a primary amine or the sulfur of a thiol) attacks the electrophilic carbon atom of the chloroalkane, displacing the chloride ion and forming a stable carbon-nitrogen or carbon-sulfur bond.
Primary amines, found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, are common targets for this type of conjugation.[5][6][7] Similarly, the thiol group of cysteine residues can be a highly effective nucleophile for this reaction. The choice of reaction conditions, particularly pH, is crucial to ensure the desired reactivity of the target functional group.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the conjugation of this compound to a target ligand. These values are provided as a starting point and may require optimization depending on the specific characteristics of the target ligand.
| Parameter | Recommended Value | Notes |
| Molar Ratio (AHPC-Linker : Target Ligand) | 3:1 to 10:1 | A molar excess of the AHPC-linker is recommended to drive the reaction to completion. The optimal ratio should be determined empirically. |
| Target Ligand Concentration | 1-10 mg/mL | Higher concentrations may be used, but care should be taken to avoid aggregation, especially with protein ligands. |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.4-8.5 or Bicarbonate buffer (100 mM), pH 8.0-8.5 | A slightly alkaline pH deprotonates primary amines, increasing their nucleophilicity. For thiol reactions, a pH of 7.0-7.5 is often optimal. |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase the reaction rate but may also lead to degradation of sensitive target ligands. |
| Reaction Time | 4-24 hours | The reaction progress should be monitored by a suitable analytical method (e.g., LC-MS, SDS-PAGE). |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M β-mercaptoethanol | A quenching reagent with a primary amine or thiol is used to react with any excess AHPC-linker. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Target ligand (e.g., protein, antibody, or small molecule with a primary amine or thiol group)
-
Conjugation Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis tubing for purification
-
Analytical instruments (e.g., LC-MS, SDS-PAGE, spectrophotometer)
Protocol for Conjugation to a Primary Amine-Containing Ligand
-
Preparation of Reagents:
-
Equilibrate the target ligand to the Conjugation Buffer using a desalting column or dialysis.
-
Determine the concentration of the target ligand using a suitable method (e.g., BCA assay for proteins or UV-Vis spectroscopy).
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
In a reaction tube, add the target ligand solution.
-
While gently vortexing, add the desired molar excess of the this compound stock solution to the target ligand solution. The final concentration of the organic solvent (DMF or DMSO) should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 30-60 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).[]
-
-
Characterization of the Conjugate:
-
Determine the concentration of the purified conjugate.
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.
-
Use LC-MS to determine the degree of labeling (number of AHPC-linker molecules per target ligand).
-
Protocol for Conjugation to a Thiol-Containing Ligand
This protocol assumes the presence of free thiol groups on the target ligand. If the thiols are present as disulfide bonds, a reduction step is necessary prior to conjugation.
-
Reduction of Disulfide Bonds (if necessary):
-
Dissolve the target ligand in a suitable buffer (e.g., PBS with 1 mM EDTA).
-
Add a 10- to 20-fold molar excess of a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate at room temperature for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column equilibrated with a dégazéd conjugation buffer (e.g., PBS, pH 7.0-7.5, with 1 mM EDTA).
-
-
Conjugation Reaction:
-
Follow the same procedure as for the primary amine conjugation, using a conjugation buffer with a pH of 7.0-7.5.
-
-
Quenching, Purification, and Characterization:
-
Follow the same steps as outlined in the primary amine conjugation protocol. For quenching, a thiol-containing reagent like β-mercaptoethanol or N-acetylcysteine can be used.
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a target ligand.
Caption: Signaling pathway of the conjugation reaction.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of (S,R,S)-AHPC-PEG6-C4-Cl PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[3] (S,R,S)-AHPC-PEG6-C4-Cl is a PROTAC building block composed of an (S,R,S)-AHPC-based ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a 6-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal chloroalkane for conjugation to a ligand targeting a specific protein.[4][5][6] By inducing the formation of a ternary complex between the POI and the VHL E3 ligase complex, PROTACs synthesized from this building block can trigger the ubiquitination and subsequent proteasomal degradation of the target protein.[7]
These application notes provide a comprehensive guide to the cell-based assays required to characterize the activity of PROTACs derived from this compound. This document outlines detailed protocols for assessing target protein degradation, confirming the mechanism of action, and evaluating the downstream cellular consequences. For illustrative purposes, we will consider a hypothetical PROTAC, "BRD4-Degrader-1," synthesized using this compound and a BRD4 ligand.
PROTAC Signaling Pathway
The mechanism of action for PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]
Caption: General mechanism of action for a PROTAC synthesized from this compound.
Key Cell-Based Assays and Protocols
A systematic evaluation of a novel PROTAC involves a series of cell-based assays to determine its potency, efficacy, and mechanism of action.
Target Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment and to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2]
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MedChemExpress this compound 2 g | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. (S,R,S)-AHPC-PEG6-butyl chloride (S,R,S)-AHPC-2-2-2-2-2-2-6-Cl 1835705-59-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Measuring Protein Degradation Using Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The controlled degradation of cellular proteins is a critical process for maintaining cellular homeostasis, regulating signaling pathways, and ensuring protein quality control.[1][2] Dysregulation of protein degradation pathways is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2] Western blotting is a powerful and widely used technique to monitor and quantify the degradation of specific proteins.[1] This document provides detailed protocols for assessing protein degradation using Western blot analysis, focusing on the cycloheximide (B1669411) (CHX) chase assay and methods to investigate protein ubiquitination.
Key Protein Degradation Pathways
Eukaryotic cells primarily utilize two major pathways for protein degradation: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP).[3][4][5]
-
Ubiquitin-Proteasome System (UPS): This system is the principal mechanism for the degradation of most short-lived and regulatory proteins.[6] It involves the tagging of target proteins with a polyubiquitin (B1169507) chain by a cascade of enzymes (E1, E2, and E3 ligases).[4][6] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome complex.[4]
-
Autophagy-Lysosome Pathway (ALP): This pathway is responsible for the degradation of long-lived proteins, protein aggregates, and entire organelles.[2] The process involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, where the contents are degraded by lysosomal hydrolases.[6]
Experimental Protocols
Protocol 1: Measuring Protein Half-Life using Cycloheximide (CHX) Chase Assay
A cycloheximide (CHX) chase assay is a common method to determine the half-life of a protein. CHX is a potent inhibitor of protein synthesis.[7] By treating cells with CHX and monitoring the protein of interest's levels over time, one can determine its degradation rate.[7][8]
A. Cell Culture and Treatment
-
Seed cells in appropriate culture plates and grow to 80-90% confluency.[8]
-
Prepare a stock solution of Cycloheximide (CHX) in DMSO. A typical final concentration in the culture medium is 50-100 µg/mL, but this should be optimized for your cell line.[8]
-
For the experiment, replace the culture medium with fresh medium containing CHX. For the zero time point (T=0), add medium with the same concentration of DMSO as the CHX-treated samples.[6]
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected stability of the protein of interest.[1]
B. Cell Lysis and Protein Quantification
-
At each time point, wash the cells twice with ice-cold PBS.[9]
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail to prevent protein degradation during sample preparation.[9][10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[9]
C. Western Blot Analysis
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[9]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[6]
-
Wash the membrane three times with TBST for 10 minutes each.[6]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST for 10 minutes each.[6]
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[11]
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a stable loading control protein (e.g., GAPDH, β-actin).[6]
D. Data Analysis and Presentation
-
Quantify the band intensities of your protein of interest and the loading control using densitometry software.[9]
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each time point.[1]
-
Express the normalized intensity at each time point relative to the zero time point (set to 100%).
-
Plot the relative protein levels against time to determine the protein's half-life.
Protocol 2: Analysis of Protein Ubiquitination
Investigating the ubiquitination status of a protein can provide insights into its degradation pathway. This can be achieved by immunoprecipitation of the target protein followed by Western blotting for ubiquitin, or by detecting the characteristic higher molecular weight smear of ubiquitinated proteins.[11][12]
A. Cell Lysis and Immunoprecipitation (Optional, for specific protein ubiquitination)
-
Lyse cells in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM, MG132) to preserve the ubiquitinated state of proteins.[12]
-
Incubate the cell lysate with an antibody specific to your protein of interest overnight at 4°C.
-
Add protein A/G agarose (B213101) beads and incubate for another 1-2 hours to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complex from the beads by boiling in Laemmli sample buffer.
B. Western Blot Analysis for Ubiquitination
-
Separate the protein samples (either whole-cell lysates or immunoprecipitated proteins) by SDS-PAGE.
-
Transfer the proteins to a membrane and block as described in Protocol 1.
-
To detect ubiquitination of a specific protein, probe the membrane with an anti-ubiquitin antibody.[11] Ubiquitinated forms of the protein will appear as a ladder or smear of higher molecular weight bands.[11]
-
Alternatively, to assess global ubiquitination changes, the whole-cell lysate can be directly analyzed by Western blot using an anti-ubiquitin antibody.[11]
-
A loading control should be used for whole-cell lysate analysis.
Data Presentation
Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison.
Table 1: Densitometric Analysis of a CHX Chase Experiment
| Time (hours) | Target Protein Intensity | Loading Control Intensity | Normalized Intensity | Relative Protein Level (%) |
| 0 | 1.20 | 1.15 | 1.04 | 100 |
| 2 | 0.95 | 1.18 | 0.81 | 77.9 |
| 4 | 0.62 | 1.12 | 0.55 | 52.9 |
| 8 | 0.35 | 1.16 | 0.30 | 28.8 |
| 12 | 0.15 | 1.14 | 0.13 | 12.5 |
| 24 | 0.05 | 1.17 | 0.04 | 3.8 |
Table 2: Quantification of Ubiquitinated Protein Levels
| Treatment | Total Protein Level (Normalized) | Ubiquitinated Protein Smear Intensity (Normalized) | Fold Change in Ubiquitination |
| Control | 1.00 | 0.25 | 1.0 |
| Drug A | 0.45 | 1.50 | 6.0 |
| Drug B | 0.95 | 0.30 | 1.2 |
Mandatory Visualizations
Caption: Workflow for a cycloheximide (CHX) chase assay followed by Western blot analysis.
Caption: The Ubiquitin-Proteasome System (UPS) pathway for targeted protein degradation.
Caption: Overview of the macroautophagy pathway for bulk degradation of cellular components.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Mechanisms of Protein Degradation | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are the main degradation pathways in eukaryotes? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 9. Protein degradation analysis by western blot [bio-protocol.org]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Co-Immunoprecipitation (Co-IP) Assay for Ternary Complex Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assembly of proteins into functional complexes is a fundamental mechanism underpinning numerous cellular processes, from signal transduction to enzymatic catalysis.[1] Ternary complexes, which consist of three distinct biomolecules interacting simultaneously, are critical regulatory hubs in many signaling pathways.[1] The validation of these multi-protein interactions is essential for a comprehensive understanding of cellular biology and for the development of novel therapeutics. For instance, proteolysis-targeting chimeras (PROTACs) are a class of drugs that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target.[1]
Co-immunoprecipitation (Co-IP) is a robust and widely used technique to investigate protein-protein interactions within their native cellular environment.[2][3] While a standard Co-IP experiment can effectively identify binary interactions, confirming the simultaneous association of three or more components within a single complex requires a more sophisticated approach, such as sequential immunoprecipitation.[1][4] This document provides detailed application notes and protocols for utilizing sequential Co-IP to demonstrate the formation of ternary complexes.
Principle of Sequential Co-Immunoprecipitation
Sequential Co-IP provides strong evidence for the existence of a ternary complex (e.g., Protein A, Protein B, and Protein C) by performing two consecutive immunoprecipitation steps.[1][5] First, a primary antibody targeting an epitope tag on one of the proteins (e.g., Protein A) is used to isolate it from a cell lysate. If Protein A is in a complex with Proteins B and C, they will also be co-precipitated. The entire complex is then eluted under native conditions to preserve the interactions. In the second step, an antibody against a tag on a second protein (e.g., Protein B) is used to immunoprecipitate the eluted material. The final eluate is then analyzed by Western blotting to detect the presence of all three proteins.[1] The detection of Protein C in the final eluate, after sequential immunoprecipitation of Protein A and then Protein B, is a strong indicator that all three proteins exist in a stable complex.
Diagram of Ternary Complex Co-Immunoprecipitation
References
- 1. benchchem.com [benchchem.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Quantitative Proteomics Analysis of (S,R,S)-AHPC-PEG6-C4-Cl PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The (S,R,S)-AHPC moiety is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and when incorporated into a PROTAC, it can effectively recruit VHL to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4]
This document provides detailed application notes and protocols for the quantitative proteomic analysis of PROTACs containing the (S,R,S)-AHPC-PEG6-C4-Cl moiety. Quantitative mass spectrometry-based proteomics is an indispensable tool for the development of PROTACs, enabling the precise measurement of on-target degradation, assessment of off-target effects, and elucidation of the downstream cellular consequences of target protein depletion.[5][6]
Key Applications of Quantitative Proteomics in PROTAC Development
-
Target Engagement and Degradation: Directly measure the extent of POI degradation in a dose- and time-dependent manner.[5]
-
Selectivity Profiling: Assess the specificity of a PROTAC by monitoring the abundance of the entire proteome to identify off-target degradation.[5]
-
Biomarker Discovery: Identify potential biomarkers of PROTAC efficacy and response.[5]
Signaling Pathways and Mechanisms
The primary mechanism of action for an (S,R,S)-AHPC-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.[4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[7] The PROTAC is then released to catalytically induce the degradation of more target protein molecules.[7]
VHL-recruiting PROTACs have been shown to modulate various signaling pathways depending on the target protein. For instance, a VHL-recruiting PROTAC targeting KRASG12C has been demonstrated to suppress the MAPK signaling pathway.[1][8] Similarly, VHL-recruiting PROTACs targeting STING can suppress innate immune signaling.[9][10] The specific signaling pathways affected by a given this compound PROTAC will depend on the protein of interest it is designed to degrade.
PROTAC-mediated protein degradation pathway.
Quantitative Proteomics Workflow
A typical workflow for the quantitative proteomic analysis of a PROTAC involves several key stages, from sample preparation to data analysis. Tandem Mass Tag (TMT) labeling is a powerful technique for multiplexed quantitative proteomics, allowing for the simultaneous analysis of multiple samples.[5][11]
TMT-based proteomics workflow for PROTAC analysis.
Experimental Protocols
Here, we provide detailed protocols for the key steps in a quantitative proteomics experiment using TMT labeling.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight.[11]
-
PROTAC Treatment: Treat cells with the desired concentrations of the this compound PROTAC or a vehicle control (e.g., DMSO). It is recommended to perform treatments in triplicate for statistical robustness.[11]
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 8, 16, 24 hours) to assess the time-course of protein degradation.
Protocol 2: Cell Harvesting and Lysis
-
Cell Harvesting: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Lysis: Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[11]
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[5]
Protocol 3: Protein Digestion and TMT Labeling
-
Protein Preparation: Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Cool the samples to room temperature and alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[5]
-
Protein Precipitation: Precipitate the protein using a methanol/chloroform extraction or a similar method to remove interfering substances.[5]
-
Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM TEAB). Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[5]
-
TMT Labeling: Label the resulting peptide digests with the appropriate TMT reagents according to the manufacturer's instructions. Quench the reaction with hydroxylamine.[5]
-
Sample Pooling: Combine the labeled peptide samples in equal amounts into a single tube.[5]
-
Desalting: Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge.[5]
Protocol 4: LC-MS/MS Analysis
-
Fractionation (Optional): To increase proteome coverage, the pooled peptide sample can be fractionated using high-pH reversed-phase liquid chromatography.[5]
-
LC-MS/MS Analysis: Analyze the peptide samples (or fractions) by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument). The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.[5]
Protocol 5: Data Analysis
-
Database Searching: Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins by searching against a relevant protein database.[5]
-
Quantification: Determine the relative abundance of each protein from the intensities of the TMT reporter ions in the MS/MS spectra.[5]
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to identify proteins that show significant changes in abundance upon PROTAC treatment compared to the vehicle control.[5]
Data Presentation
The quantitative data from a proteomics experiment should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Dose-Dependent Degradation of a Hypothetical Target Protein by this compound-POI PROTAC
(This is hypothetical data for illustrative purposes)
| PROTAC Concentration | Target Protein Abundance (Fold Change vs. Vehicle) | p-value |
| 1 nM | 0.92 | 0.06 |
| 10 nM | 0.65 | <0.01 |
| 100 nM | 0.21 | <0.001 |
| 1 µM | 0.08 | <0.001 |
Table 2: Proteome-Wide Selectivity Profile of a Hypothetical this compound-POI PROTAC at 100 nM
(This is hypothetical data for illustrative purposes)
| Protein | Gene | Cellular Localization | Fold Change vs. Vehicle | p-value |
| Target Protein | TP | Nucleus | 0.21 | <0.001 |
| Off-Target Protein 1 | OTP1 | Cytoplasm | 0.95 | 0.78 |
| Off-Target Protein 2 | OTP2 | Mitochondria | 1.02 | 0.89 |
| Housekeeping Protein | HKP1 | Cytosol | 0.99 | 0.95 |
Conclusion
Quantitative mass spectrometry-based proteomics is a powerful and essential tool for the development and characterization of PROTACs. The protocols and guidelines presented in this document provide a robust framework for assessing the efficacy, selectivity, and mechanism of action of this compound-based PROTACs. By employing these methodologies, researchers can gain deep insights into the cellular effects of their PROTACs, thereby accelerating the development of novel targeted protein degraders for therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chu-lab.org [chu-lab.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays Using (S,R,S)-AHPC-PEG6-C4-Cl-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC moiety is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the Cullin-RING E3 ubiquitin ligase 2 (CRL2^VHL^) complex.[2][3] The (S,R,S)-AHPC-PEG6-C4-Cl is a pre-functionalized building block featuring the VHL ligand, a 6-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal chlorobutyl group, designed for the efficient synthesis of VHL-recruiting PROTACs.[4]
These application notes provide a detailed protocol for performing in vitro ubiquitination assays to characterize the biochemical activity of PROTACs synthesized using the this compound linker. This assay is a crucial step in the development of novel PROTACs, as it directly assesses their ability to induce the ubiquitination of a target protein in a reconstituted, cell-free system.[5]
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the enzymatic cascade of the ubiquitin-proteasome system. This process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[6][7] In the presence of a functional PROTAC, a ternary complex is formed between the target protein (POI) and the VHL E3 ligase complex.[2] This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI can then be detected by Western blotting, appearing as a ladder or smear of higher molecular weight species.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular mechanism of PROTAC-induced ubiquitination and the general workflow of the in vitro ubiquitination assay.
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing PROTAC Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[2][5]
A critical challenge in the development of effective PROTACs is their characteristically high molecular weight and large polar surface area, properties that typically result in poor cell permeability.[1][2][6] Unlike traditional small molecules, PROTACs often fall "beyond the Rule of 5," making their ability to cross the cell membrane and reach their intracellular targets a significant hurdle.[3][7] Therefore, the accurate and systematic assessment of cell permeability is a cornerstone of any PROTAC discovery and development program.[1]
These application notes provide an overview of the key methodologies for evaluating PROTAC cell permeability, complete with detailed experimental protocols and data presentation guidelines.
Key Methods for Assessing PROTAC Permeability
A multi-faceted approach is recommended to build a comprehensive understanding of a PROTAC's permeability profile, combining assays that measure passive diffusion with more physiologically relevant cell-based models that account for active transport.[3][8]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, cell-free assay that serves as a model for passive, transcellular permeation.[3][9] It measures the diffusion of a compound from a donor compartment through a synthetic lipid-infused membrane to an acceptor compartment.[8] Because of its simplicity, low cost, and speed, PAMPA is an ideal tool for early-stage screening of large compound libraries to assess passive permeability.[9][10] However, it is important to note that PAMPA does not account for active transport or efflux mechanisms, which can be significant for PROTACs.[11]
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used cell-based model that offers a more physiologically relevant assessment of drug absorption.[1][3] It employs a monolayer of differentiated Caco-2 cells, a human colon adenocarcinoma cell line that mimics the intestinal epithelium, complete with tight junctions and the expression of various transporter proteins.[8][9] This assay evaluates transport in both the apical-to-basolateral (A→B) direction, simulating absorption, and the basolateral-to-apical (B→A) direction.[3] Comparing the permeability in both directions allows for the calculation of an efflux ratio , which indicates if the PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp).[3][7] An efflux ratio significantly greater than 2 is a strong indicator of active efflux.[3]
Cellular Uptake Assays
Cellular uptake assays directly quantify the amount of a PROTAC that accumulates inside cells over time.[1][8] These experiments provide a clear measure of the net result of all influx and efflux processes and can be more directly correlated with the intracellular concentration required for target engagement and subsequent degradation.[1] Typically, cells are incubated with the PROTAC for a set period, after which they are washed and lysed. The concentration of the PROTAC in the cell lysate is then determined, usually by liquid chromatography-mass spectrometry (LC-MS/MS).[3]
NanoBRET™ Target Engagement Assay
While primarily a target engagement assay, the NanoBRET™ technology can be adapted to provide a relative measure of intracellular PROTAC availability.[12][13] By comparing the target engagement IC50 values in intact live cells versus permeabilized cells, researchers can calculate an "availability index".[12] A significant shift in potency between the two conditions suggests that cell permeability is a limiting factor for the PROTAC's activity. This high-throughput method is valuable for prioritizing compounds based on their ability to access their intracellular targets.[14][15]
Data Presentation: Quantitative Summary
Summarizing permeability data in a structured format is essential for comparing the performance of different PROTAC candidates.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| PROTAC ID | Molecular Weight (Da) | TPSA (Ų) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Class |
| PROTAC-A | 850 | 145 | 1.5 | Moderate |
| PROTAC-B | 920 | 160 | < 0.1 (BLQ) | Low |
| PROTAC-C | 875 | 130 | 2.3 | Moderate-High |
| PROTAC-D | 950 | 175 | 0.2 | Low |
BLQ: Below Limit of Quantification. Data are for illustrative purposes only.
Table 2: Caco-2 Bidirectional Permeability Data
| PROTAC ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Efflux Substrate |
| PROTAC-A | 0.35 | 0.24 | 0.7 | No |
| PROTAC-B | < 0.1 (BLQ) | 9.6 | > 12 | Yes |
| PROTAC-C | 1.7 | 14.1 | 8.3 | Yes |
| PROTAC-D | 0.5 | 0.6 | 1.2 | No |
Data adapted from illustrative examples.[16] An efflux ratio >2 suggests active efflux.
Table 3: Cellular Uptake Assay Data (LC-MS/MS)
| PROTAC ID | Incubation Time (h) | Intracellular Concentration (nM) | Protein Content (mg/mL) | Normalized Uptake (pmol/mg protein) |
| PROTAC-A | 2 | 150 | 1.2 | 125 |
| PROTAC-B | 2 | 15 | 1.1 | 13.6 |
| PROTAC-C | 2 | 90 | 1.3 | 69.2 |
| PROTAC-D | 2 | 65 | 1.2 | 54.2 |
Data are for illustrative purposes only.
Visualizations
Caption: PROTACs form a ternary complex with the POI and an E3 ligase, leading to ubiquitination and degradation of the POI.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).[16]
Caption: Workflow for the Caco-2 bidirectional permeability assay to determine efflux.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through an artificial lipid-infused membrane on a filter plate, into an acceptor well.[3]
Materials:
-
96-well filter plate (e.g., Millipore MultiScreenIP, 0.45 µm PVDF)
-
96-well acceptor plate (e.g., PTFE plate)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lipid solution (e.g., 1% phosphatidylcholine in dodecane)[8]
-
LC-MS/MS system for quantification
Methodology:
-
Compound Preparation: Prepare a working solution of the PROTAC by diluting the DMSO stock into PBS (e.g., to 100 µM). The final DMSO concentration should be low (e.g., <1%).
-
Prepare Acceptor Plate: Add 300 µL of fresh PBS to each well of the 96-well acceptor plate.
-
Coat Membrane: Carefully pipette 5 µL of the lipid solution onto the filter membrane of each well in the 96-well donor plate. Allow the lipid to permeate the membrane for 5 minutes.
-
Prepare Donor Plate: Gently remove any excess lipid solution. Add 150 µL of the PROTAC working solution to the donor wells.
-
Assemble and Incubate: Place the donor filter plate on top of the acceptor plate to create a "sandwich."[16] Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking, covered to prevent evaporation.
-
Quantification: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.[3] Determine the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[1]
Protocol 2: Caco-2 Permeability Assay (Bidirectional)
Principle: This assay measures the transport of a PROTAC across a confluent monolayer of Caco-2 cells in two directions: apical-to-basolateral (A→B) and basolateral-to-apical (B→A).[3]
Materials:
-
Caco-2 cells
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
PROTAC stock solution (10 mM in DMSO)
-
TEER meter
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range (typically >250 Ω·cm²).
-
Assay Preparation: Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Permeability Assay (A→B): a. Add the PROTAC dosing solution (e.g., 10 µM in HBSS) to the apical (upper) compartment.[1] b. Add fresh HBSS to the basolateral (lower) compartment.[1]
-
Permeability Assay (B→A): a. Add the PROTAC dosing solution to the basolateral compartment.[1] b. Add fresh HBSS to the apical compartment.[1]
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking.[1] At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace the volume with fresh HBSS.[1] Also, collect a sample from the donor compartment at the end of the experiment.
-
Quantification: Analyze the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[3]
-
Data Analysis: a. Calculate the Papp values for both the A→B and B→A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[3] b. Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).[3]
Protocol 3: Cellular Uptake Assay (LC-MS/MS Quantification)
Principle: This assay directly measures the total amount of PROTAC that accumulates within a cell population after a defined incubation period.[8]
Materials:
-
Target cell line
-
Multi-well plates (e.g., 12-well or 6-well)
-
Cell culture medium
-
PROTAC stock solution (10 mM in DMSO)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Cell scraper
-
BCA Protein Assay Kit
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency (e.g., 80-90%).[3]
-
Compound Treatment: Treat the cells with the PROTAC at the desired concentration (e.g., 1 µM) in cell culture medium.[8] Include a vehicle control (DMSO). Incubate for a specific time period (e.g., 1, 2, or 4 hours) at 37°C.[8]
-
Cell Washing: After incubation, aspirate the medium and immediately wash the cells three times with ice-cold PBS to remove all extracellular PROTAC and stop membrane transport.[3]
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well.[3] Use a cell scraper to ensure complete cell detachment and lysis.[3] Collect the lysate.
-
Quantification: a. Determine the concentration of the PROTAC in the cell lysate using a validated LC-MS/MS method. b. Use a small aliquot of the lysate to determine the total protein concentration using a BCA assay.
-
Data Analysis: Normalize the intracellular PROTAC concentration to the total protein concentration in the lysate (e.g., pmol of PROTAC / mg of protein).[1] This allows for comparison across different experiments and cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Permeability Assay - Profacgen [profacgen.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Designing a PROTAC Library with (S,R,S)-AHPC-PEG6-C4-Cl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and (S,R,S)-AHPC-PEG6-C4-Cl
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that are revolutionizing drug discovery by enabling the targeted degradation of specific proteins.[1] Unlike traditional inhibitors that only block a protein's activity, PROTACs eliminate the target protein entirely by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5]
The specific building block, This compound , is a versatile E3 ligase ligand-linker conjugate designed for the efficient construction of PROTAC libraries. It incorporates:
-
(S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, crucial for recruiting the cellular degradation machinery.[6][7] The specific stereochemistry of (S,R,S)-AHPC is essential for its potent binding to VHL.[7]
-
PEG6 Linker: A polyethylene (B3416737) glycol (PEG) linker with six ethylene (B1197577) glycol units. PEG linkers are known to enhance the solubility, cell permeability, and overall pharmacokinetic properties of PROTACs.[1][3] The flexibility and length of the PEG chain are critical for optimizing the formation of a stable and productive ternary complex between the POI and the E3 ligase.[8]
-
C4-Cl Linker: A four-carbon alkyl chain terminating in a chlorine atom. This chloroalkane moiety serves as a reactive handle, enabling the PROTAC to be used in HaloPROTAC applications, where it can covalently bind to HaloTag fusion proteins for targeted degradation studies.[9][10] This feature is particularly useful for target validation and studying the degradation of specific fusion proteins.
This document provides detailed application notes and protocols for designing and evaluating a PROTAC library utilizing the this compound building block.
Data Presentation: Quantitative Analysis of VHL-Recruiting PROTACs
The efficacy of a PROTAC is determined by several key quantitative parameters. The following table summarizes representative data for VHL-based PROTACs to illustrate the metrics used for evaluation. While specific data for PROTACs using the exact this compound linker is not yet widely published, the values presented for structurally related compounds serve as a valuable reference for setting experimental expectations.
| Parameter | Description | Representative Value Range | Reference |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | 1 nM - 1 µM | [6] |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | > 80% | [6] |
| IC50 (Cell Viability) | The concentration of the PROTAC that inhibits cell growth or viability by 50%. | Varies depending on the target protein's role in cell survival. | [11] |
| Binding Affinity (Kd) to VHL | The dissociation constant for the binding of the PROTAC to the VHL E3 ligase. | 10 nM - 500 nM | [7] |
| Binding Affinity (Kd) to POI | The dissociation constant for the binding of the PROTAC to the protein of interest. | Varies depending on the POI ligand. | [12] |
| Ternary Complex Cooperativity (α) | A measure of the cooperativity in the formation of the POI-PROTAC-E3 ligase ternary complex. | α > 1 indicates positive cooperativity. | [5] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[1]
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Library Synthesis and Evaluation
The development of a PROTAC library involves a systematic workflow, from the synthesis of individual PROTAC molecules to their comprehensive biological evaluation.
Caption: General workflow for PROTAC library synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library using this compound
This protocol describes a general method for coupling a POI ligand containing a suitable nucleophilic group (e.g., amine, phenol, or thiol) to the chloroalkane linker of this compound.
Materials:
-
This compound
-
Protein of Interest (POI) ligand with a nucleophilic handle
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3))
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry reaction vessel, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF or DMSO under an inert atmosphere.
-
Add the base (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol is used to determine the dose- and time-dependent degradation of the target protein.[12]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solutions in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are 70-80% confluent at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., the determined DC50) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxic effects of the PROTACs on the cells.[11]
Materials:
-
Cultured cells of interest
-
PROTAC library stock solutions in DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of each PROTAC from the library. Include a vehicle control.
-
Incubate the plate for a period relevant to the expected phenotypic effect (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot cell viability against the PROTAC concentration and determine the IC50 value.
Conclusion
The this compound building block provides a powerful and versatile tool for the construction of PROTAC libraries. Its pre-installed high-affinity VHL ligand and functionalized linker streamline the synthetic process, allowing researchers to focus on the exploration of diverse POI ligands. The inclusion of a PEG linker is anticipated to confer favorable physicochemical properties to the resulting PROTACs, while the chloroalkane handle opens up possibilities for HaloPROTAC applications. By following the detailed protocols and workflows outlined in this document, researchers can systematically design, synthesize, and evaluate novel PROTACs for targeted protein degradation, accelerating the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for (S,R,S)-AHPC-PEG6-C4-Cl in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction
(S,R,S)-AHPC-PEG6-C4-Cl is a pre-functionalized synthetic building block crucial for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules for targeted protein degradation. This molecule incorporates a high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a 6-unit polyethylene (B3416737) glycol (PEG) linker to a 4-carbon alkyl chloride (C4-Cl) moiety.[1][2]
The primary application of this compound in cancer research is in the construction of "HaloPROTACs".[3][4] The terminal chloroalkane serves as a reactive handle that specifically and covalently binds to the HaloTag7 fusion protein.[3] This enables researchers to hijack the cell's ubiquitin-proteasome system to induce the degradation of any protein of interest (POI) that has been endogenously tagged with HaloTag7. This is a powerful tool for validating cancer drug targets, studying protein function, and overcoming drug resistance mechanisms.
Principle of Action: HaloPROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound function as heterobifunctional molecules. The (S,R,S)-AHPC portion binds to the VHL E3 ligase, while the chloroalkane end covalently attaches to a HaloTag7-fused POI. This binding induces the formation of a ternary complex between the VHL E3 ligase, the HaloPROTAC, and the HaloTag7-POI.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.[5]
Key Applications in Cancer Research
-
Target Validation: Rapid and specific degradation of a potential cancer target (e.g., an overexpressed kinase or a transcription factor fused with HaloTag7) allows for the direct assessment of its role in cancer cell proliferation, survival, or metastasis.
-
Study of "Undruggable" Proteins: Many oncoproteins lack suitable binding pockets for traditional small molecule inhibitors. By tagging them with HaloTag7, they can be targeted for degradation using a HaloPROTAC, enabling the study of their function.
-
Overcoming Drug Resistance: In cases where cancer cells develop resistance to inhibitors through target mutation, a degradation-based approach can still be effective as it removes the entire protein.
-
Elucidation of Signaling Pathways: The acute and controlled degradation of a specific node in a signaling pathway allows for precise investigation of downstream effects and pathway dynamics.
Data Presentation
Quantitative data from the evaluation of PROTACs is essential for determining their efficacy. The following tables summarize the key characteristics of this compound and provide an example of how to present degradation data from a HaloPROTAC experiment.
Table 1: Characteristics of this compound
| Property | Description |
| E3 Ligase Ligand | (S,R,S)-AHPC (also known as VH032), a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] |
| Linker | A 6-unit polyethylene glycol (PEG) chain connected to a 4-carbon alkyl chain, resulting in a total linker length of 25 atoms.[1] The PEG component enhances solubility and cell permeability.[5] |
| Warhead | A terminal chloroalkane (butyl chloride) that acts as a covalent binder for the HaloTag7 protein.[2][3] |
| Primary Application | Synthesis of HaloPROTACs for the targeted degradation of HaloTag7-fusion proteins in cellular assays.[1][4] |
| Molecular Formula | C38H60ClN5O10S (based on synonym (S,R,S)-AHPC-PEG6-butyl chloride) |
| CAS Number | 1835705-59-3[2] |
Table 2: Exemplary Degradation Data for a HaloPROTAC against HaloTag7-OncoproteinX
| Concentration (nM) | % Degradation of HaloTag7-OncoproteinX (Dmax) | Cell Viability (% of Control) |
| 0 (Vehicle) | 0 | 100 |
| 1 | 25 ± 4 | 98 ± 5 |
| 10 | 68 ± 6 | 95 ± 7 |
| 100 | 92 ± 5 | 65 ± 8 |
| 1000 | 85 ± 7 (Hook Effect) | 40 ± 6 |
| DC50 (nM) | ~15 nM | ~500 nM |
Note: This table presents hypothetical data for illustrative purposes. DC50 is the concentration required for 50% degradation. The "Hook Effect" refers to the reduced degradation at very high concentrations, a known phenomenon for some PROTACs.
Visualization of Pathways and Workflows
Diagram 1: Mechanism of HaloPROTAC Action
Caption: Mechanism of HaloPROTAC-induced protein degradation.
Diagram 2: Experimental Workflow for HaloPROTAC Evaluation
References
- 1. MedChemExpress this compound 2 g | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- 2. (S,R,S)-AHPC-PEG6-butyl chloride (S,R,S)-AHPC-2-2-2-2-2-2-6-Cl 1835705-59-3 [sigmaaldrich.com]
- 3. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
Application Notes and Protocols for the Degradation of GFP-HaloTag7 using (S,R,S)-AHPC-PEG6-C4-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful strategy in drug discovery and cell biology, offering the ability to eliminate specific proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This document provides detailed application notes and protocols for the use of (S,R,S)-AHPC-PEG6-C4-Cl , a PROTAC designed to degrade proteins fused with the HaloTag7.
This compound is a member of the HaloPROTAC family. It consists of three key components:
-
A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase: The (S,R,S)-AHPC moiety recruits the VHL E3 ligase complex.
-
A ligand for the HaloTag7 protein: The chloroalkane (C4-Cl) moiety covalently binds to the HaloTag7 protein.
-
A PEG6 linker: A flexible polyethylene (B3416737) glycol linker connects the VHL ligand and the HaloTag7 ligand, facilitating the formation of a ternary complex.
By bringing the GFP-HaloTag7 fusion protein into close proximity with the VHL E3 ligase, this compound induces the ubiquitination of the HaloTag7 protein, marking it for degradation by the proteasome. This leads to the efficient and selective removal of the GFP-HaloTag7 fusion protein from the cell.
Mechanism of Action
The mechanism of action of this compound follows the canonical PROTAC pathway, which is a catalytic process enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: Mechanism of this compound mediated degradation of GFP-HaloTag7.
Quantitative Data
While specific quantitative data for this compound is not extensively published, data from highly similar HaloPROTAC molecules, such as HaloPROTAC3, provide a strong indication of its expected potency. HaloPROTAC3 has been shown to be a highly potent and efficacious degrader of GFP-HaloTag7.[1]
| Parameter | Value | Cell Line | Reference |
| DC50 | ~19 nM | HEK293 | [1] |
| Dmax | >90% | HEK293 | [1] |
| Time to 50% Degradation | 4-8 hours | HEK293 |
-
DC50 (Half-maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achievable with the PROTAC.
Experimental Protocols
The following protocols provide a framework for studying the degradation of GFP-HaloTag7 using this compound.
Caption: General experimental workflow for assessing GFP-HaloTag7 degradation.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Utilize a human embryonic kidney (HEK293) cell line stably expressing a GFP-HaloTag7 fusion protein.
-
Cell Seeding: Seed the cells in an appropriate culture vessel (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment: On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. Aspirate the old medium from the cells and add the medium containing the PROTAC. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
Protocol 2: Western Blot Analysis for GFP-HaloTag7 Degradation
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against HaloTag or GFP. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Protocol 3: Flow Cytometry for GFP Fluorescence Measurement
-
Cell Harvesting:
-
After treatment, wash the cells with PBS.
-
Detach the cells using trypsin and resuspend in PBS containing 2% FBS.
-
-
Flow Cytometry Analysis:
-
Analyze the GFP fluorescence intensity of the cell population using a flow cytometer.
-
Gate on the live cell population.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Normalize the MFI of the treated samples to the MFI of the vehicle-treated control.
-
Plot the normalized MFI against the log of the PROTAC concentration to generate a dose-response curve and calculate the DC50.
-
Control Experiments
To ensure the observed degradation is due to the specific mechanism of action of the PROTAC, the following control experiments are recommended:
Caption: Essential control experiments for validating the PROTAC mechanism.
-
Proteasome Inhibition: Co-treatment of cells with this compound and a proteasome inhibitor (e.g., MG132 or epoxomicin) should rescue the degradation of GFP-HaloTag7, confirming the involvement of the proteasome.
-
Competitive Inhibition: Co-treatment with an excess of a free VHL ligand ((S,R,S)-AHPC) should compete with the PROTAC for binding to the VHL E3 ligase, thereby preventing the degradation of the target protein.
-
Negative Control PROTAC: The use of an inactive epimer of the PROTAC, which cannot bind to the VHL E3 ligase but can still bind to the HaloTag, should not result in the degradation of GFP-HaloTag7.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low degradation | Suboptimal PROTAC concentration | Perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 10 µM). |
| Low expression of VHL in the cell line | Confirm VHL expression by Western Blot or use a different cell line. | |
| Poor cell permeability of the PROTAC | While PEG linkers generally improve solubility, permeability issues can arise. Consider alternative delivery methods if necessary. | |
| "Hook effect" (reduced degradation at high concentrations) | Formation of binary complexes (PROTAC-target or PROTAC-E3) that do not lead to degradation. | This is a known phenomenon for PROTACs. The optimal degradation will occur at an intermediate concentration. |
| Inconsistent results | Variability in cell culture conditions | Maintain consistent cell passage number, confluency, and growth conditions. |
| Degradation of PROTAC stock solution | Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles. |
Conclusion
This compound is a valuable tool for the targeted degradation of HaloTag7 fusion proteins. Its high potency and specificity make it suitable for a wide range of applications in chemical biology and drug discovery, including target validation and the study of protein function with high temporal resolution. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this powerful molecule in their studies.
References
Application Notes and Protocols for First-Time PROTAC Users
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that, instead of merely inhibiting disease-causing proteins, eliminates them altogether.[1][2] These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][5][6] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI.[2][7][] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][3][6] A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[9][10][11]
PROTAC Mechanism of Action
The mechanism of a PROTAC is a multi-step process that leverages the cell's natural protein disposal machinery. The process begins with the PROTAC entering the cell and forming a ternary complex with the target protein and an E3 ligase.[1][5][11] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the surface of the target protein.[1][7] The resulting polyubiquitin (B1169507) chain acts as a tag that is recognized by the proteasome, which then degrades the target protein.[2]
Figure 1: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
A systematic workflow is crucial for the successful development and validation of novel PROTACs. This process typically begins with the design and synthesis of the PROTAC molecule, followed by a series of in vitro and cell-based assays to confirm its mechanism of action and evaluate its efficacy.
Figure 2: General experimental workflow for PROTAC characterization.
Key Experimental Protocols
A comprehensive evaluation of a PROTAC's efficacy and mechanism of action requires a combination of biochemical and cell-based assays.[12]
Protocol 1: In Vitro Protein Degradation Assay via Western Blot
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[9][12]
Materials:
-
Cell line expressing the target protein of interest.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, α-Tubulin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in complete cell culture medium. c. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration. d. For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[9] e. Remove the old medium and add the medium containing the different concentrations of PROTACs and controls. f. Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).[9]
-
Cell Lysis: a. After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.[9] b. Add lysis buffer to each well and incubate on ice for 30 minutes.[9] c. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. d. Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.[9] b. Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.
-
Western Blot Analysis: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[9] b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[9] c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9] e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.[13] g. Wash the membrane with TBST. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9] i. Wash the membrane again with TBST. j. Add the chemiluminescent substrate and capture the signal using an imaging system.[9]
Protocol 2: Target Ubiquitination Assay (Immunoprecipitation-Western)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell lysates from PROTAC-treated and control cells (from Protocol 1).
-
Immunoprecipitation (IP) lysis buffer.
-
Primary antibody against the target protein.
-
Protein A/G magnetic beads.
-
Primary antibody against ubiquitin.
Procedure:
-
Immunoprecipitation (IP): a. Incubate the cleared cell lysate with an antibody against the target protein overnight at 4°C.[13] b. Add Protein A/G magnetic beads and incubate for another 1-2 hours. c. Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elution and Western Blot Analysis: a. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.[13] b. Run the eluate on an SDS-PAGE gel and transfer to a membrane.[13] c. Probe the membrane with a primary antibody against ubiquitin to detect ubiquitinated forms of the target protein.
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay is used to verify the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Materials:
-
Cell lysates from PROTAC-treated and control cells.
-
Primary antibody against the target protein or a tag on the protein.
-
Primary antibody against the E3 ligase.
Procedure:
-
Immunoprecipitation (IP): a. Perform immunoprecipitation of the target protein as described in Protocol 2.
-
Western Blot Analysis: a. Elute the immunoprecipitated proteins. b. Run the eluate on an SDS-PAGE gel and transfer to a membrane. c. Probe the membrane with a primary antibody against the E3 ligase to detect its presence in the immunoprecipitated complex.
Data Presentation and Interpretation
The efficacy of PROTACs is commonly assessed by determining their half-maximal degradation concentration (DC50) and maximum degradation (Dmax).[12] The quantitative data from the in vitro degradation assay should be summarized in a clear and structured table for easy comparison.
Table 1: Illustrative Data for PROTAC Efficacy
| PROTAC Candidate | Linker Length (n) | DC50 (nM) | Dmax (%) |
| PROTAC-A | 4 | 50 | 95 |
| PROTAC-B | 8 | 15 | 98 |
| PROTAC-C | 12 | 100 | 85 |
| PROTAC-D | 16 | >1000 | <20 |
Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the specific PROTAC, target protein, and cell line used.[9]
Troubleshooting Common Issues
First-time PROTAC users may encounter several common challenges during their experiments.
Table 2: Troubleshooting Guide for PROTAC Experiments
| Issue | Potential Cause | Suggested Solution |
| No or weak degradation | Suboptimal PROTAC concentration (including the "hook effect").[14][15] | Perform a wide dose-response curve (e.g., 1 nM to 30 µM) to identify the optimal concentration.[14] |
| Inappropriate treatment duration.[14] | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the time of maximal degradation.[14] | |
| Low or no expression of the E3 ligase in the cell line.[14] | Verify the expression of the recruited E3 ligase (e.g., VHL, Cereblon) by Western blot or qPCR.[13] | |
| Poor cell permeability of the PROTAC.[14][16] | Consider linker modification to improve physicochemical properties or use a more sensitive detection method.[16][17] | |
| "Hook Effect" | Formation of binary complexes (PROTAC-POI or PROTAC-E3) at high PROTAC concentrations, preventing ternary complex formation.[15] | Test a wider range of lower PROTAC concentrations. Design PROTACs that promote positive cooperativity in ternary complex formation.[15] |
| Off-target toxicity | The PROTAC may be degrading unintended proteins.[18] | Perform proteomic studies to identify off-target effects. Modify the warhead of the PROTAC to improve selectivity.[18] |
Conclusion
The validation of PROTAC-mediated protein degradation is a critical step in the development of this exciting new class of therapeutics.[1] A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods.[1] This guide provides a framework for researchers to design and execute robust validation studies, ensuring the generation of high-quality, reliable data to drive their drug discovery programs forward.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of PROTACs with Varying PEG Linker Lengths
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The proximity induced by the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and, most importantly, its ability to promote the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3] Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, which can enhance solubility and pharmacokinetic properties, and their flexibility, which allows for systematic optimization of the linker length.[3][4] The optimal linker length is crucial; a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into close proximity for efficient ubiquitination.[5][6]
These application notes provide detailed protocols for the synthesis of PROTACs with varying PEG linker lengths and their subsequent evaluation, offering a systematic approach to optimizing PROTAC design.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex (POI-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent degradation of the target protein.[7] This process is catalytic, as the PROTAC is released after ubiquitination and can engage in further rounds of degradation.[8]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of an effective PROTAC requires a systematic workflow encompassing synthesis, characterization, and biological evaluation. The following diagram outlines the key stages in this process.
Caption: General experimental workflow for PROTAC development.
Protocols
Protocol 1: Synthesis of PROTACs with Varying PEG Linker Lengths via Amide Coupling
This protocol describes a modular approach to synthesize a library of PROTACs with different PEG linker lengths using standard amide bond formation.
Materials:
-
POI ligand with a carboxylic acid or amine handle
-
E3 ligase ligand with a carboxylic acid or amine handle
-
Amine-PEGn-Carboxylic acid linkers (where 'n' is the number of PEG units) of varying lengths
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
-
Step 1: Coupling of the First Ligand to the PEG Linker a. Dissolve the POI ligand (containing a carboxylic acid, 1 eq.) in anhydrous DMF. b. Add HATU (1.1 eq.) and DIPEA (2 eq.) to the solution and stir for 10 minutes at room temperature. c. In a separate flask, dissolve the Amine-PEGn-Carboxylic acid linker (1.2 eq.) in anhydrous DMF. d. Add the activated POI ligand solution to the linker solution and stir at room temperature for 4-12 hours. e. Monitor the reaction by LC-MS. f. Upon completion, purify the POI-Linker intermediate by reverse-phase HPLC.
-
Step 2: Coupling of the Second Ligand a. Dissolve the purified POI-Linker intermediate (1 eq.) in anhydrous DMF. b. Add HATU (1.1 eq.) and DIPEA (2 eq.) and stir for 10 minutes. c. In a separate flask, dissolve the E3 ligase ligand (containing an amine, 1.2 eq.) in anhydrous DMF. d. Add the activated POI-Linker solution to the E3 ligase ligand solution and stir at room temperature for 4-12 hours. e. Monitor the reaction by LC-MS.
-
Step 3: Purification and Characterization a. Purify the final PROTAC product by reverse-phase HPLC. b. Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Step 4: Library Synthesis a. Repeat steps 1-3 with a series of Amine-PEGn-Carboxylic acid linkers of different lengths (e.g., n=2, 4, 6, 8) to generate a library of PROTACs.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels in cells treated with a PROTAC.[1]
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTACs
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and run the gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the bands using a chemiluminescent substrate and an imaging system. h. Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the target protein band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
Protocol 3: Ternary Complex Formation Assay using NanoBRET™
This assay measures the formation of the ternary complex in living cells.[5]
Materials:
-
Cells co-transfected with plasmids encoding the NanoLuc-tagged target protein and the HaloTag-tagged E3 ligase.
-
Fluorescent HaloTag ligand
-
Synthesized PROTACs
-
Assay buffer
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Preparation: a. Co-transfect cells with plasmids expressing the NanoLuc-POI and HaloTag-E3 ligase fusions. b. After 24-48 hours, label the HaloTag fusion protein with a fluorescent HaloTag ligand according to the manufacturer's protocol.
-
Assay Setup: a. Resuspend the cells in the assay buffer. b. Add the cell suspension to the wells of the assay plate. c. Treat the cells with serial dilutions of the PROTACs with varying linker lengths.
-
Measurement: a. Add the NanoLuc substrate to all wells. b. Immediately measure the luminescence at the donor (NanoLuc) and acceptor (fluorescent ligand) wavelengths using a BRET-capable plate reader.
-
Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission). b. Plot the BRET ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the potency of ternary complex formation.
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the efficacy of PROTACs with different linker lengths.
Table 1: Physicochemical and Binding Properties of PROTACs
| PROTAC ID | Linker (PEG units) | Molecular Weight ( g/mol ) | POI Binding Affinity (Kd, nM) | E3 Ligase Binding Affinity (Kd, nM) |
| PROTAC-1 | 2 | 850.4 | 50.2 | 120.5 |
| PROTAC-2 | 4 | 938.5 | 52.1 | 118.9 |
| PROTAC-3 | 6 | 1026.6 | 49.8 | 125.1 |
| PROTAC-4 | 8 | 1114.7 | 51.5 | 122.3 |
Table 2: Cellular Activity of PROTACs
| PROTAC ID | Linker (PEG units) | Ternary Complex Formation (EC50, nM) | Target Degradation (DC50, nM) | Maximum Degradation (Dmax, %) |
| PROTAC-1 | 2 | 250.6 | 500.2 | 65 |
| PROTAC-2 | 4 | 120.3 | 150.8 | 88 |
| PROTAC-3 | 6 | 85.1 | 95.4 | 95 |
| PROTAC-4 | 8 | 150.7 | 210.1 | 82 |
Conclusion
The systematic synthesis and evaluation of PROTACs with varying PEG linker lengths are essential for the rational design of potent and selective protein degraders.[2] The protocols and data presentation guidelines provided in these application notes offer a comprehensive framework for researchers to optimize the linker, a critical component of PROTAC design, thereby accelerating the development of novel therapeutics.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of PROTAC-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules harness the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a protein of interest (POI).[2][3] A PROTAC molecule consists of two key components connected by a linker: a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.[2] This binding brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination of the target protein, which is then recognized and degraded by the 26S proteasome.[4]
Unlike traditional inhibitors that merely block the function of a protein, PROTACs lead to its complete removal, offering a powerful strategy to target proteins previously considered "undruggable" and to overcome drug resistance.[3][5]
Flow cytometry is a powerful and high-throughput technique that allows for the rapid and quantitative analysis of individual cells within a population.[6] It is an invaluable tool for characterizing the cellular effects of PROTACs, enabling the precise measurement of target protein degradation, and the assessment of downstream cellular consequences such as apoptosis and cell cycle arrest.[1][6] By using fluorescently labeled antibodies that specifically target the protein of interest, flow cytometry can quantify the reduction in protein levels on a per-cell basis.[7]
This document provides detailed protocols for the analysis of PROTAC-induced protein degradation using flow cytometry, guidance on data presentation, and visualizations of the key molecular pathways and experimental workflows involved.
Key Performance Metrics for PROTAC Efficacy
Two critical parameters are used to characterize the efficacy of a PROTAC:
-
DC50 (Degradation Concentration 50): The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.[8]
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation that can be achieved with a given PROTAC. This parameter reflects the efficacy of the PROTAC.[8]
Data Presentation
The following tables provide examples of how to structure quantitative data from flow cytometry experiments to assess PROTAC efficacy.
Table 1: Dose-Response of PROTAC-X on Target Protein Y Degradation
This table summarizes the effect of varying concentrations of a PROTAC on the degradation of a target protein after a fixed incubation time (e.g., 24 hours). Data is presented as the Mean Fluorescence Intensity (MFI), which is proportional to the protein level, and the percentage of remaining protein relative to the vehicle control.
| PROTAC-X Concentration (nM) | Mean Fluorescence Intensity (MFI) (Mean ± SD) | % Remaining Protein (Mean ± SD) |
| 0 (Vehicle) | 15,234 ± 850 | 100 ± 5.6 |
| 1 | 12,187 ± 731 | 80.0 ± 4.8 |
| 10 | 7,617 ± 457 | 50.0 ± 3.0 |
| 100 | 3,047 ± 183 | 20.0 ± 1.2 |
| 1000 | 1,523 ± 91 | 10.0 ± 0.6 |
Table 2: Time-Course of Target Protein Y Degradation by PROTAC-X
This table illustrates the kinetics of protein degradation at a fixed concentration of PROTAC-X over different time points.
| Time (hours) | Mean Fluorescence Intensity (MFI) (Mean ± SD) | % Remaining Protein (Mean ± SD) |
| 0 | 15,234 ± 850 | 100 ± 5.6 |
| 2 | 10,664 ± 640 | 70.0 ± 4.2 |
| 6 | 6,094 ± 366 | 40.0 ± 2.4 |
| 12 | 3,047 ± 183 | 20.0 ± 1.2 |
| 24 | 1,523 ± 91 | 10.0 ± 0.6 |
Signaling Pathways and Mechanisms
PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.
Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions carried out by ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) to tag substrate proteins with ubiquitin for degradation by the proteasome.[9]
Experimental Workflow
The general workflow for analyzing PROTAC-induced protein degradation by flow cytometry involves several key steps from cell culture to data analysis.
Experimental Protocols
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Seeding: Seed the cells of interest in multi-well plates at a density that ensures they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere and recover for 24 hours.
-
PROTAC Treatment:
-
For dose-response experiments: Prepare serial dilutions of the PROTAC in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO). Replace the medium in the wells with the PROTAC-containing medium and incubate for a fixed time point (e.g., 24 hours).
-
For time-course experiments: Treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Protocol 2: Intracellular Staining for Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS, then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the collected medium.
-
Suspension cells: Transfer the cells directly from the culture plate to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer (e.g., 4% paraformaldehyde in PBS) and incubate for 15-20 minutes at room temperature.
-
Washing: Add 1 mL of PBS, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant. Repeat this wash step.
-
Permeabilization: Resuspend the fixed cells in 100 µL of Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS) and incubate for 15 minutes at room temperature.
-
Antibody Staining:
-
Add the fluorochrome-conjugated primary antibody against the protein of interest at the predetermined optimal concentration.
-
Incubate for 30-60 minutes at room temperature or overnight at 4°C, protected from light.
-
-
Washing: Add 1 mL of Permeabilization Buffer, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant. Repeat this wash step.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).
Protocol 3: Flow Cytometry Data Acquisition and Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate laser and filter configuration for the fluorochrome used. Ensure proper compensation for multicolor experiments.
-
Data Acquisition: Acquire data, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis:
-
Use appropriate flow cytometry analysis software.
-
Gating:
-
First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Next, use a pulse geometry gate (e.g., FSC-A vs. FSC-H) to exclude doublets and aggregates, ensuring single-cell analysis.
-
-
Quantification: Generate a histogram of the single-cell population's fluorescence intensity for the target protein.
-
Determine the Mean Fluorescence Intensity (MFI) for the target protein in each sample.
-
Normalization: Calculate the percentage of remaining protein by normalizing the MFI of the PROTAC-treated samples to the MFI of the vehicle-treated control: % Remaining Protein = (MFI of treated sample / MFI of vehicle control) x 100%
-
Curve Fitting: Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and calculate the DC50 and Dmax values using appropriate software (e.g., GraphPad Prism).
-
Conclusion
Flow cytometry is a robust and high-throughput method for the quantitative analysis of PROTAC-induced protein degradation. The detailed protocols and data presentation guidelines provided in this document offer a framework for researchers to effectively assess the potency and efficacy of novel PROTAC molecules. By combining precise measurements of target protein levels with the analysis of downstream cellular effects, flow cytometry provides critical insights into the mechanism of action of this promising new class of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cdn-links.lww.com [cdn-links.lww.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (S,R,S)-AHPC-PEG6-C4-Cl Mediated Protein Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with protein degradation using the PROTAC molecule (S,R,S)-AHPC-PEG6-C4-Cl. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My target protein level does not decrease after treatment with this compound. What are the potential reasons for this lack of degradation?
A1: Failure to observe protein degradation can stem from multiple factors, ranging from experimental setup to the intrinsic properties of the PROTAC and target protein. Here's a systematic approach to troubleshooting this issue:
-
Compound Integrity and Activity:
-
Verify Compound Structure and Purity: Ensure the integrity of your this compound stock through methods like LC-MS and NMR.
-
Confirm VHL Engagement: The (S,R,S)-AHPC moiety is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Confirm its binding to VHL using biophysical assays like Surface Plasmon Resonance (SPR) or a Cellular Thermal Shift Assay (CETSA).
-
Assess Target Protein Binding: The "warhead" portion of your PROTAC must bind to your protein of interest (POI). Validate this interaction using assays like SPR or NanoBRET®.
-
-
Cellular Environment:
-
Check for E3 Ligase Expression: The target cells must express sufficient levels of VHL.[3] Verify VHL expression using Western blotting or qPCR.
-
Proteasome Activity: PROTAC-mediated degradation relies on the proteasome.[3][4] As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein from degradation confirms proteasome-dependent degradation.[1]
-
Cellular Permeability: PROTACs are large molecules and may have poor cell permeability.[4][5] The PEG6 linker in this compound is intended to improve solubility and permeability.[6][7] However, if uptake is a concern, consider performing cell fractionation studies or using cell-based target engagement assays to confirm intracellular availability.
-
-
Ternary Complex Formation:
-
Inefficient Ternary Complex: Successful degradation requires the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[6][8] The length and composition of the PEG6-C4 linker are crucial for this.[8][9] If possible, use biophysical assays like SPR or ITC to assess ternary complex formation.
-
Q2: I'm observing a "hook effect" with this compound, where degradation is less efficient at higher concentrations. Why does this happen and how can I mitigate it?
A2: The "hook effect" is a known phenomenon for PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency.[6][10] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-VHL) rather than the productive ternary complex (POI-PROTAC-VHL), leading to competition and reduced degradation.[6][11]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide-range dose-response experiment to identify the optimal concentration range for degradation and to characterize the hook effect.
-
Time-Course Experiment: Investigate the degradation kinetics at different time points to understand the dynamics of ternary complex formation and degradation.
-
Q3: How can I be sure that the observed protein loss is due to degradation and not off-target effects or transcriptional changes?
A3: It is crucial to validate that the reduction in protein levels is a direct result of VHL-mediated proteasomal degradation.
-
Essential Controls:
-
Inactive Epimer Control: Synthesize or acquire a control molecule with an inactive stereoisomer of the VHL ligand (e.g., (S,S,S)-AHPC).[1] This control should not bind to VHL and therefore should not induce degradation of the target protein.[1]
-
VHL Ligand Competition: Co-treat cells with your PROTAC and an excess of a free VHL ligand ((S,R,S)-AHPC).[1] If the degradation is VHL-dependent, the free ligand will compete for VHL binding and rescue the protein from degradation.[1]
-
VHL Knockout/Knockdown Cells: Perform the degradation experiment in cells where VHL has been knocked out or knocked down. The degradation of the target protein should be significantly attenuated or abolished in these cells.[1][12]
-
mRNA Levels: To rule out effects on transcription, measure the mRNA levels of your target protein using RT-qPCR. A true PROTAC should not affect the mRNA levels of its target.[1]
-
Data Presentation
Table 1: Troubleshooting Failed Protein Degradation
| Potential Issue | Suggested Experiment | Expected Outcome for Successful Degradation |
| Poor Compound Activity | Biophysical Assays (SPR, ITC, CETSA, NanoBRET®) | Confirmed binding to both the target protein and VHL E3 ligase. |
| Low E3 Ligase Expression | Western Blot or qPCR for VHL | Sufficient VHL protein or mRNA levels in the cell line used. |
| Inactive Proteasome | Co-treatment with Proteasome Inhibitor (e.g., MG132) | Reversal of protein degradation. |
| Poor Cell Permeability | Cellular Target Engagement Assay (e.g., CETSA, NanoBRET®) | Evidence of PROTAC engaging with the target protein inside the cell. |
| Inefficient Ternary Complex Formation | Biophysical Assays (SPR, ITC) | Measurable formation of a stable ternary complex. |
| "Hook" Effect | Wide Dose-Response Experiment | A bell-shaped curve for protein degradation versus PROTAC concentration. |
| Off-Target Effects | Inactive Epimer Control, VHL Competition, VHL Knockout Cells | No degradation with the inactive control; degradation rescued by VHL competition and abolished in VHL knockout cells. |
| Transcriptional Regulation | RT-qPCR for Target Gene | No significant change in mRNA levels of the target gene. |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with this compound.[2]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[2]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2][13]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[2]
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.[14]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of the PROTAC within intact cells.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated protein by centrifugation.
-
Protein Analysis: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other quantitative methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. (S, R, S)-AHPC-PEG6-acid | BroadPharm [broadpharm.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. researchgate.net [researchgate.net]
- 12. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-based PROTACs. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing linker length and composition for successful protein degradation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in an (S,R,S)-AHPC-based PROTAC?
The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the (S,R,S)-AHPC warhead, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and the ligand that binds to the target protein of interest (POI).[1] The linker's primary role is to bridge these two ligands, enabling the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[2] This proximity is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.[1][2]
Q2: How does the PEG6-C4 linker length and composition impact PROTAC efficiency?
Linker length and composition significantly influence the degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
-
Too short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[1]
-
Too long: An excessively long or overly flexible linker might lead to non-productive binding, where a ternary complex forms but is not in a conformation suitable for efficient ubiquitination.[1]
-
Optimal length: An optimal linker length allows for the proper orientation and proximity of the target protein and the E3 ligase, leading to efficient ubiquitination and degradation.[1] The optimal length is target-dependent and often needs to be determined empirically.[1]
-
PEG Composition: Polyethylene glycol (PEG) linkers are often used to improve the solubility and cell permeability of the PROTAC molecule.[1][2] Their flexibility can be crucial for establishing the optimal geometry required for a stable ternary complex.[2]
Q3: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[3] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex required for degradation.[3][4] While primarily a concentration-dependent effect, an optimized linker that promotes a highly stable and cooperative ternary complex can sometimes mitigate the hook effect by favoring the ternary complex even at higher concentrations.[2]
Q4: Besides length, what other linker properties should be considered?
While length is a primary consideration, other properties of the linker are also critical:
-
Flexibility vs. Rigidity: Flexible linkers like PEG or alkyl chains allow the PROTAC to adopt multiple conformations, which can be beneficial for forming the ternary complex.[2] However, introducing some rigidity with structures like piperazine (B1678402) or phenyl rings can pre-organize the PROTAC into a more favorable conformation, potentially improving potency.[5][6]
-
Solubility: The linker can significantly impact the overall solubility of the PROTAC. Hydrophilic linkers like PEG can enhance the solubility of often large, lipophilic PROTAC molecules.[2][7]
-
Attachment Points: The points at which the linker is connected to the target ligand and the E3 ligase ligand are crucial. Altering these attachment points can change the orientation of the proteins in the ternary complex and dramatically affect degradation efficiency.[]
Section 2: Data Presentation
Table 1: Impact of PEG Linker Length on BRD4 Degradation for a Model (S,R,S)-AHPC-based PROTAC
This table summarizes illustrative data for a series of (S,R,S)-AHPC-based PROTACs targeting the BRD4 protein, highlighting the impact of varying PEG linker lengths on degradation potency.
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Compound A | AHPC-PEG2-BRD4 Ligand | 150 | 75 | 5.2 |
| Compound B | AHPC-PEG4-BRD4 Ligand | 25 | 92 | 4.8 |
| Compound C | AHPC-PEG6-BRD4 Ligand | 8 | 98 | 4.5 |
| Compound D | AHPC-PEG8-BRD4 Ligand | 40 | 88 | 4.1 |
| Compound E | AHPC-PEG10-BRD4 Ligand | 120 | 80 | 3.7 |
Note: This data is representative and compiled from general findings in PROTAC literature.[9] DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation percentage. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Section 3: Visualizations
PROTAC Mechanism of Action
Caption: Catalytic cycle of an (S,R,S)-AHPC-based PROTAC.
Linker Optimization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with (S,R,S)-AHPC-PEG6-C4-Cl PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with (S,R,S)-AHPC-PEG6-C4-Cl PROTACs.
Troubleshooting Guide: Addressing Poor Solubility
Problem 1: PROTAC precipitates out of solution during in vitro assays.
This is a common issue when diluting a PROTAC stock solution (typically in DMSO) into an aqueous assay buffer.[1]
| Possible Cause | Suggested Solution |
| High lipophilicity and molecular weight of the PROTAC | Optimize the final DMSO concentration in the assay buffer. While minimizing DMSO is ideal, sometimes a slightly higher concentration (e.g., 0.5-1%) is necessary to maintain solubility. Always test the tolerance of your cell line or assay to the final DMSO concentration. |
| PROTAC concentration is above its kinetic solubility limit in the aqueous buffer | Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific assay buffer.[2] |
| Use of a non-optimal buffer system | Test different buffer systems. The pH and composition of the buffer can significantly impact the solubility of your PROTAC. Consider buffers with different pH values or the addition of solubilizing excipients. |
Problem 2: Low and variable oral bioavailability in animal studies due to poor solubility.
Poor aqueous solubility is a major contributor to low and variable oral bioavailability for PROTACs.[1]
| Possible Cause | Suggested Solution |
| Low dissolution rate in the gastrointestinal tract | Employ formulation strategies to enhance dissolution. Amorphous solid dispersions (ASDs), where the PROTAC is dispersed in a polymer matrix, can prevent crystallization and maintain a supersaturated state.[1][3][4] |
| Poor solubility in intestinal fluids | Consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS). These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in an aqueous medium, improving solubilization.[1] Studies have shown that the solubility of some PROTACs is significantly improved in biorelevant media that simulate the fed state.[1][5] |
| High hydrophobicity of the molecule | Encapsulating the PROTAC within a cyclodextrin (B1172386) molecule can form an inclusion complex, significantly enhancing its aqueous solubility.[1] |
Frequently Asked Questions (FAQs)
Q1: Is it expected for this compound PROTACs to have low aqueous solubility?
A1: Yes, it is not uncommon for PROTACs, especially those recruiting the von Hippel-Lindau (VHL) E3 ligase via ligands like (S,R,S)-AHPC, to exhibit low aqueous solubility.[1] These molecules are often large and lipophilic, placing them in the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to poor solubility and permeability.[1][6]
Q2: How does each component of this compound influence the final PROTAC's solubility?
A2: The overall solubility of the PROTAC is a complex interplay of its three main components: the VHL ligand, the linker, and the warhead. While the (S,R,S)-AHPC moiety, particularly as a hydrochloride salt, can be reasonably soluble, its incorporation into the final PROTAC structure does not guarantee good solubility.[1][7] The PEG6 linker is generally included to improve solubility; however, the hydrophobic nature of the warhead and the C4 alkyl chain can counteract this positive contribution.[1][8]
Q3: What are the primary strategies to improve the solubility of my AHPC-based PROTAC?
A3: There are two main approaches to enhance the solubility of your PROTAC: chemical modification and formulation strategies.[1] Chemical modifications involve altering the chemical structure by introducing solubility-enhancing groups.[1] Formulation strategies focus on creating a delivery system for the PROTAC that improves its dissolution and apparent solubility in aqueous media.[1]
Q4: Can I improve the solubility of my existing batch of this compound PROTAC without chemical modification?
A4: Yes, if you have an existing PROTAC with poor solubility, formulation strategies can be employed to enable your experiments. These include creating amorphous solid dispersions (ASDs), cyclodextrin inclusion complexes, or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1]
Quantitative Data Summary
The following table summarizes potential solubility enhancement strategies and their expected outcomes. The data is illustrative and based on general findings for PROTACs.
| Formulation Strategy | Polymer/Excipient Examples | Typical Drug Load | Potential Solubility/Dissolution Enhancement |
| Amorphous Solid Dispersion (ASD) | HPMCAS, Eudragit L 100-55[2][3][4] | 10-20% w/w[2][3][4] | Pronounced supersaturation without precipitation[2][3][4] |
| Cyclodextrin Inclusion Complex | Hydroxypropyl-β-cyclodextrin | Varies | Significant increase in aqueous solubility |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oils (e.g., Capryol 90), Surfactants (e.g., Kolliphor EL), Co-solvents (e.g., Transcutol) | Varies | Enhanced solubility in aqueous and biorelevant media |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a method to assess the kinetic solubility of a PROTAC in an aqueous buffer, which is crucial for in vitro biological assays.[2]
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well clear-bottom plates
-
Nephelometer
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Dispense to Assay Plate: Transfer a small volume (e.g., 1-2 µL) of the DMSO serial dilutions to a new plate.
-
Add Assay Buffer: Rapidly add the aqueous assay buffer to each well to achieve the final desired PROTAC concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Incubate and Read: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a PROTAC, a critical parameter for formulation development.
Materials:
-
Solid this compound
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the solid PROTAC to a vial containing the buffer of interest.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid.
-
Sample Collection and Dilution: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC).
-
Quantification: Determine the concentration of the dissolved PROTAC in the diluted supernatant using a validated HPLC method with a standard curve.
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for solubility assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating the "Hook Effect" in PROTAC Experiments: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate the "hook effect," a common phenomenon in experiments involving Proteolysis Targeting Chimeras (PROTACs). By understanding its underlying principles and employing the appropriate experimental strategies, you can ensure accurate assessment of your PROTAC's potency and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
A1: The PROTAC "hook effect" describes the paradoxical observation where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, unlike the typical sigmoidal curve seen with traditional inhibitors.[3][4] Failure to recognize this effect can lead to the misinterpretation of a PROTAC's potency, potentially causing a highly effective compound to be overlooked.[2][3]
Q2: What is the underlying mechanism of the "hook effect"?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][3][4] A PROTAC's efficacy is dependent on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[][6] However, when PROTAC molecules are in excess, they can independently bind to either the target protein or the E3 ligase, forming "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[3][4] These binary complexes are unable to bring the target protein and E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][6]
Q3: At what concentration range is the hook effect typically observed?
A3: The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line being used.[4][7] It is often observed at micromolar (µM) concentrations, but can also occur at lower or higher concentrations.[2][4] Therefore, it is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal degradation window and the onset of the hook effect.[2][3]
Q4: How can I avoid or mitigate the "hook effect" in my experiments?
A4: Several strategies can be employed to avoid or mitigate the hook effect:
-
Broad Dose-Response Analysis: Always test your PROTAC over a wide range of concentrations to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax).[2][3]
-
Directly Assess Ternary Complex Formation: Utilize biophysical assays to measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations can confirm the hook effect mechanism.[1]
-
Optimize PROTAC Linker: The length and composition of the PROTAC's linker can significantly influence the stability of the ternary complex.[1] A well-designed linker can promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, thus stabilizing the ternary complex and potentially reducing the hook effect.[8]
-
Kinetic Analysis: Perform kinetic assays to understand the rates of ternary complex formation and dissociation. PROTACs that form stable and long-lived ternary complexes are generally more effective.[][9]
-
Use Appropriate Controls: Include control compounds, such as a molecule that binds to the target but not the E3 ligase, to confirm that the observed degradation is dependent on the formation of the ternary complex.[10]
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped, with decreased degradation at high PROTAC concentrations.
-
Likely Cause: You are observing the classic "hook effect."[2]
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a wider and more granular range of PROTAC concentrations to fully define the bell-shaped curve.[2] This will help you accurately determine the optimal degradation concentration (DC50) and the maximum degradation (Dmax).[1]
-
Assess Ternary Complex Formation: Use a biophysical assay like NanoBRET, FRET, or Co-Immunoprecipitation to directly measure ternary complex formation across the same concentration range.[1][3] A corresponding decrease in ternary complex formation at high PROTAC concentrations will confirm the hook effect.
-
Optimize Incubation Time: Perform a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.[2]
-
Problem 2: I am not observing any protein degradation, or it is very weak across all tested concentrations.
-
Likely Cause: This could be due to several factors, including the hook effect occurring outside your tested concentration range, poor cell permeability, or an inactive PROTAC.[1][2]
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much broader range of concentrations, from picomolar to high micromolar, to ensure you haven't missed a narrow window of activity.[2][11]
-
Verify Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[2]
-
Check E3 Ligase Expression: Ensure that your chosen cell line expresses sufficient levels of the E3 ligase recruited by your PROTAC.[2][11]
-
Evaluate Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[12] Consider using cellular thermal shift assays (CETSA) to assess target engagement within intact cells.[1]
-
Data Presentation
Table 1: Example of Dose-Response Data for a PROTAC Exhibiting the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 70 |
| 10 | 35 |
| 100 | 15 |
| 500 | 45 |
| 1000 | 75 |
| 10000 | 90 |
This table illustrates a typical dataset where the hook effect is observed. Maximum degradation is achieved at 100 nM, with reduced efficacy at higher concentrations.
Table 2: Key Parameters for Characterizing PROTAC Efficacy
| Parameter | Description | Example Value (from Table 1) |
| DC50 | The concentration of PROTAC at which 50% of the target protein is degraded. | ~25 nM |
| Dmax | The maximum level of degradation achieved. | 85% degradation (at 100 nM) |
| Hook Effect Onset | The concentration at which degradation begins to decrease. | ~100 nM |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding: Plate cells in a multi-well format to achieve 70-80% confluency at the time of harvest.[2]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to observe any potential hook effect.[2][3] Include a vehicle-only control (e.g., DMSO).[3] Treat cells for a predetermined time (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[2]
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[2]
-
Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.[2]
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[2]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol allows for the detection of the PROTAC-induced interaction between the target protein and the E3 ligase.
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle for a specified time (e.g., 2-4 hours). To capture the ternary complex and prevent degradation, co-treat with a proteasome inhibitor (e.g., MG132).[3][4]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[3]
-
Immunoprecipitation:
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the recruited E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the control indicates the formation of the ternary complex.
Protocol 3: NanoBRET™ Assay for Live-Cell Ternary Complex Formation
This assay allows for the real-time detection of PROTAC-induced ternary complex formation in living cells.[13]
-
Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).[2][13]
-
Cell Seeding: Seed the transfected cells into a 96-well, white-bottom plate.[4]
-
Assay Preparation:
-
PROTAC Treatment and Measurement: Add serial dilutions of the PROTAC to the wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.[4]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[4][13]
Visualizations
Caption: Mechanism of PROTAC action and the "hook effect".
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Ternary Complex Formation [promega.kr]
Technical Support Center: Identifying and Mitigating Off-Target Effects of PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in identifying and mitigating off-target effects, thereby enhancing the selectivity and therapeutic potential of your protein degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with PROTACs?
Off-target effects with PROTACs can stem from several factors:
-
Warhead Promiscuity: The ligand binding to the protein of interest (POI) may have an affinity for other proteins with similar binding domains, leading to their unintended degradation.[1][2]
-
E3 Ligase Ligand Activity: Ligands used to recruit E3 ligases, such as derivatives of thalidomide (B1683933) for Cereblon (CRBN), can independently induce the degradation of endogenous proteins, like certain zinc finger (ZF) transcription factors.[2][3][4]
-
Ternary Complex-Dependent Off-Targets (Neosubstrates): The formation of the POI-PROTAC-E3 ligase complex can create novel protein-protein interaction surfaces, leading to the ubiquitination and degradation of proteins that do not independently bind to either the warhead or the E3 ligase ligand.[3]
-
High PROTAC Concentrations: Excessive concentrations can lead to the "hook effect," where the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) reduces on-target efficiency and may increase off-target pharmacology.[2][3]
Q2: How does the choice of E3 ligase influence PROTAC selectivity?
The choice of E3 ligase is a critical determinant of PROTAC selectivity.[3] Different E3 ligases exhibit distinct expression patterns across various tissues and recognize different sets of endogenous substrates.[3] By recruiting a tissue-specific or tumor-specific E3 ligase, it is possible to significantly reduce off-tissue effects.[3][5] Furthermore, the specific protein-protein interactions within the ternary complex provide an additional layer of selectivity that can be exploited.[3]
Q3: What is the "hook effect" and how does it relate to off-target effects?
The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in the degradation of the target protein.[2][3] This occurs because at very high concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC-POI and PROTAC-E3 ligase) that are unable to form the productive ternary complex required for degradation.[3][6] This can not only reduce on-target efficiency but also potentially increase the likelihood of off-target interactions.[2][3]
Troubleshooting Guides
Problem 1: Global proteomics reveals significant degradation of unintended proteins.
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| Non-selective Warhead | 1. Synthesize an Inactive Control: Create a control PROTAC with a modification that prevents binding to the intended target but keeps the E3 ligase binder and linker. If off-target degradation continues, the issue may lie with the E3 ligase binder or the linker itself.[7] 2. Redesign the Warhead: Develop a new PROTAC with a more selective warhead for your protein of interest.[2] |
| Promiscuous E3 Ligase Ligand | 1. Modify the E3 Ligase Ligand: For pomalidomide-based CRBN recruiters, consider modifications to the phthalimide (B116566) ring to minimize off-target degradation of zinc finger proteins.[2][4] 2. Change the E3 Ligase: Utilizing a different E3 ligase will alter the ternary complex and can eliminate the degradation of neosubstrates.[1][3] |
| Suboptimal PROTAC Concentration | Perform a Dose-Response Experiment: Test your PROTAC across a broad concentration range (e.g., 1 nM to 10 µM) to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects. This will also help determine if you are operating within the "hook effect" range.[3][8] |
| Unfavorable Linker Design | Modify the Linker: Systematically alter the linker's length, composition, and attachment points. These modifications can change the geometry of the ternary complex and improve selectivity.[2][7] |
Problem 2: High cytotoxicity is observed in cell-based assays.
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| On-Target Toxicity | The degradation of your target protein may be inherently toxic to the cells. This can be the desired outcome in cancer cells if the target is an oncoprotein. Confirm if the observed toxicity aligns with the expected biological consequence of target degradation.[3] |
| Off-Target Toxicity | 1. Perform Global Proteomics: Use mass spectrometry to determine if the PROTAC is degrading essential proteins, which could be the source of the toxicity.[3] 2. Use Control Compounds: Compare the cytotoxicity of your active PROTAC with an inactive control (e.g., one that doesn't bind the E3 ligase) to ascertain if the toxicity is dependent on the degradation activity.[3] |
| High PROTAC or Solvent Concentration | 1. Perform a Cell Viability Assay: Use assays such as MTT or CellTiter-Glo to determine the precise cytotoxic concentration of your PROTAC.[3] 2. Lower PROTAC Concentration: If feasible, use the lowest effective concentration that still achieves target degradation.[3] 3. Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not contributing to cell toxicity.[3] |
Key Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol provides an unbiased, quantitative method to measure changes in protein abundance across the entire proteome following PROTAC treatment.[9][10]
1. Cell Culture and Treatment:
-
Culture a suitable cell line to approximately 70-80% confluency.[9][10]
-
Treat the cells with the PROTAC at its optimal concentration. It is also advisable to include a higher concentration to assess the hook effect.[2][10]
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer that does not bind the E3 ligase).[2][10]
-
For identifying direct targets, a shorter incubation time (e.g., 4-8 hours) is recommended.[7]
2. Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.[2][7]
-
Quantify the protein concentration using a BCA or Bradford assay.[2][9]
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.[2][7]
3. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.[7][10]
4. Data Analysis:
-
Use specialized software to identify and quantify peptides and proteins.[10]
-
Perform statistical analysis to identify proteins that show significant changes in abundance between the PROTAC-treated and control samples.[10]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm the direct binding of a PROTAC to its on-target and potential off-target proteins within a cellular environment.[11] The principle is that ligand binding alters a protein's thermal stability.[11]
1. Cell Treatment:
-
Treat cells with either a vehicle control (e.g., DMSO) or the PROTAC at a concentration sufficient to ensure target saturation (e.g., 1-10 µM) for 1-3 hours.[12]
2. Heat Challenge:
-
Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-65°C) for 3 minutes.[12]
-
Cool the tubes at room temperature for 3 minutes.[12]
3. Cell Lysis:
-
Lyse the cells using methods such as freeze-thaw cycles or sonication.[12]
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at a high speed to pellet the aggregated, denatured proteins.[12]
5. Analysis:
-
Collect the supernatant which contains the soluble proteins.
-
Analyze the amount of the target and potential off-target proteins in the soluble fraction by Western blot or mass spectrometry.[12]
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates direct binding.[12]
Data Presentation: Comparison of Off-Target Profiling Techniques
| Technique | Principle | Advantages | Limitations | Primary Application |
| Global Proteomics (e.g., TMT, SILAC) | Unbiased, quantitative mass spectrometry to measure changes in protein abundance across the proteome after PROTAC treatment.[9][13] | Provides a comprehensive and unbiased view of off-target degradation and can identify unexpected off-targets.[9] | Lower throughput, can be expensive, and may lack sensitivity for low-abundance proteins. Requires sophisticated data analysis.[4][9] | Primary screening for off-target effects.[9] |
| Targeted Proteomics (e.g., PRM, SRM) | Mass spectrometry-based method focused on quantifying a pre-selected list of proteins with high sensitivity and specificity.[9][10] | High sensitivity and specificity for validating potential off-targets identified in global screens. | Requires prior knowledge of potential off-targets; not suitable for discovery. | Validation of specific off-target proteins.[10] |
| Western Blotting | Antibody-based detection to confirm the degradation of specific proteins.[9][10] | Widely accessible, relatively inexpensive, and provides clear validation of changes in protein levels. | Low throughput, semi-quantitative, and dependent on antibody specificity. | Orthogonal validation of proteomics hits.[10][14] |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stability of proteins in response to ligand binding.[9][11] PROTAC binding can stabilize a protein, altering its melting temperature.[9] | Confirms direct target engagement in a cellular context.[9][11] Can distinguish direct from indirect effects.[9] | Technically demanding and may not be suitable for all proteins.[9] | Assessing direct binding to on- and off-targets.[9][14] |
| Transcriptomics (e.g., RNA-seq) | Measures changes in mRNA levels to differentiate between protein degradation and transcriptional regulation.[9] | Provides insight into the mechanism of protein level changes.[9] | Does not directly measure protein degradation. | Differentiating degradation from changes in gene expression.[9] |
Visualizations
Caption: On-target vs. off-target PROTAC mechanisms.
Caption: Workflow for investigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. benchchem.com [benchchem.com]
troubleshooting poor cell permeability of PROTACs
Welcome to the technical support center for addressing challenges with PROTAC cell permeability. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: Why do my large PROTAC molecules exhibit poor cell permeability?
PROTACs often show poor cell permeability due to their inherent physicochemical properties. Most PROTACs have a high molecular weight (MW > 800 Da), a large number of hydrogen bond donors and acceptors, and a significant polar surface area, placing them "beyond the Rule of Five" (bRo5), a set of guidelines for drug-likeness.[1][2] These characteristics are generally unfavorable for passive diffusion across the lipid bilayer of the cell membrane.[1]
Q2: What are the key physicochemical properties that influence PROTAC permeability?
Several properties are critical for PROTAC permeability:
-
Molecular Weight (MW): Generally, permeability decreases as molecular weight increases.[1]
-
Topological Polar Surface Area (TPSA): High TPSA is associated with poor membrane permeability.[1]
-
Lipophilicity (LogP): A balance is necessary; while some lipophilicity is required, excessively high LogP can lead to poor solubility and non-specific binding.[1]
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs and HBAs can impede membrane crossing.[1]
-
Rotatable Bonds (NRotB): A high number of rotatable bonds can be detrimental, although linker flexibility is also key to adopting a permeable conformation.[1]
-
Intramolecular Hydrogen Bonding (IMHB): The capacity to form internal hydrogen bonds can shield polar groups, which reduces the effective TPSA in the nonpolar membrane environment and improves permeability.[1] This is often referred to as the "chameleon effect."[1]
Q3: How does the linker design impact cell permeability?
The linker is a critical determinant of a PROTAC's properties.[1][3] Its length, rigidity, and chemical composition influence the molecule's overall shape and its ability to form intramolecular hydrogen bonds.[1] For instance, flexible linkers like polyethylene (B3416737) glycol (PEG) can allow the PROTAC to adopt a folded, more compact conformation that shields polar surfaces, thereby enhancing permeability.[1][4] Conversely, incorporating rigid cyclic moieties like piperidine (B6355638) or piperazine (B1678402) into the linker can also improve permeability and metabolic stability.[5]
Q4: What is the "hook effect" and how does it relate to PROTAC cell permeability?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[2][6] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[2][6] Poor cell permeability can exacerbate the hook effect by making it difficult to achieve the optimal intracellular concentration required for effective degradation.[6]
Troubleshooting Guide
Problem 1: My PROTAC is potent in biochemical assays but shows no protein degradation in my cell-based assay.
This is a classic indication of poor cell permeability.[1]
-
Possible Cause: The PROTAC cannot efficiently cross the cell membrane to reach its intracellular target.
-
Solution:
-
Assess Permeability: Directly measure the permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay.[7]
-
Chemical Modification:
-
Linker Optimization: Modify the linker length, composition, or rigidity.[8] Consider replacing a PEG linker with a phenyl ring, or incorporating basic nitrogen into aromatic rings or alkyl linkers.[9]
-
Introduce Intramolecular Hydrogen Bonds: Redesign the PROTAC to promote the formation of intramolecular hydrogen bonds to facilitate a more compact, permeable conformation.[9]
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester can improve permeability.[10]
-
Reduce Hydrogen Bond Donors: Cap or replace hydrogen bond donors where possible without affecting target binding.[11]
-
-
Prodrug Strategy: Add a lipophilic group to the PROTAC that is cleaved intracellularly to release the active molecule.[9]
-
Problem 2: My PROTAC shows low to moderate permeability in the PAMPA assay.
-
Possible Cause: The PROTAC has inherently low passive permeability due to its physicochemical properties.
-
Solution:
-
Analyze Physicochemical Properties: Use the table below to compare the properties of your PROTAC to those with known permeability.
-
Prioritize Modifications: Focus on reducing TPSA and the number of hydrogen bond donors, or enhancing the potential for intramolecular hydrogen bonding.
-
Consider Active Transport: The PROTAC may be a substrate for uptake transporters. It is advisable to proceed with a cell-based assay like the Caco-2 assay to investigate this possibility.
-
Problem 3: My PROTAC shows good permeability in the apical-to-basolateral direction but a high efflux ratio in the Caco-2 assay.
-
Possible Cause: The PROTAC is a substrate for active efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[1]
-
Solution:
-
Confirm with Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors to see if permeability improves.
-
Structural Modification: Redesign the PROTAC to remove or mask the structural motifs recognized by the efflux transporter.
-
Alternative Cell Lines: Test the PROTAC in cell lines with lower expression of the identified efflux pump.
-
Data Presentation
Table 1: Relationship Between Physicochemical Properties and PROTAC Permeability (PAMPA)
| PROTAC ID | MW (Da) | TPSA (Ų) | cLogP | HBD | HBA | NRotB | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Class |
| PROTAC-A | 850 | 180 | 3.5 | 6 | 12 | 15 | 0.5 | Low |
| PROTAC-B | 870 | 160 | 4.2 | 4 | 10 | 12 | 1.5 | Moderate |
| PROTAC-C | 830 | 140 | 4.8 | 3 | 9 | 10 | 2.8 | High |
Note: Permeability classification is often categorized as: High (>2.0), Moderate (1.0-2.0), and Low (<1.0). This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[4]
Methodology:
-
Preparation of Reagents:
-
Donor Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Acceptor Buffer: PBS, pH 7.4.
-
Lipid Solution: 1% (w/v) lecithin (B1663433) in dodecane.[4]
-
-
Assay Procedure:
-
Coat the filter of a 96-well acceptor plate with the lipid solution and allow the solvent to evaporate.
-
Fill the acceptor wells with acceptor buffer.
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) and then dilute in the donor buffer to the final concentration (final DMSO concentration should be <1%).
-
Add the PROTAC solution to the wells of a 96-well donor plate.
-
Place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two compartments.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Protocol 2: Caco-2 Permeability Assay
Principle: The Caco-2 permeability assay is a cell-based assay that provides a more physiologically relevant model of intestinal absorption. It utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express various transporters.[4] This assay can assess both passive diffusion and active transport mechanisms.[8]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[8]
-
-
Monolayer Integrity Test:
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[11]
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.[11]
-
Add fresh transport buffer to the basolateral (lower) chamber.[11]
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replace with fresh buffer.[11]
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.[11]
-
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[8]
-
Visualizations
Caption: PROTAC mechanism of action, highlighting the critical cell permeation step.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Concentration and Treatment Time
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing Proteolysis Targeting Chimera (PROTAC) concentration and treatment time for successful protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting concentration for my PROTAC experiment?
A1: There is no universal optimal concentration for all PROTACs.[1] The ideal concentration is highly dependent on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line being used.[1] It is essential to perform a dose-response experiment, testing a broad range of concentrations (e.g., from picomolar to micromolar) to determine the maximal degradation (Dmax) and the half-maximal degradation concentration (DC50).[1]
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation, resulting in a bell-shaped dose-response curve.[1][2] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][2][3] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range and avoid using excessively high concentrations.[1][3]
Q3: How long should I treat my cells with the PROTAC?
A3: The optimal treatment time can vary significantly based on the PROTAC's mechanism of action and the natural turnover rate of the target protein.[1] A time-course experiment is recommended to determine the ideal incubation duration.[1] A typical experiment might involve treating cells for various time points, such as 2, 4, 8, 12, and 24 hours, to identify when maximum degradation occurs.[1] Some studies have shown significant degradation at 16 hours, while others may require longer or shorter times.[4]
Q4: I am not observing any degradation of my target protein. What are the possible reasons?
A4: A lack of degradation can stem from several factors:
-
Suboptimal PROTAC Concentration: The concentration may be too low to be effective or too high and falling into the "hook effect" range.[1]
-
Incorrect Incubation Time: The degradation kinetics can differ between cell lines and target proteins.[4]
-
Low E3 Ligase Expression: The specific E3 ligase recruited by your PROTAC may have low expression levels in your chosen cell line.[4][5][6]
-
Poor Cell Permeability: The PROTAC molecule may not be efficiently entering the cells.[1][3]
-
Compound Instability: The PROTAC may be degrading in the cell culture medium.[1][5]
-
Inactive Ubiquitin-Proteasome System (UPS): The cellular machinery responsible for degradation may be compromised.[5]
Q5: How can I confirm that the observed protein loss is due to degradation and not transcriptional inhibition?
A5: This is a critical control experiment. To confirm that the reduction in your target protein is due to proteasomal degradation, you should measure the mRNA levels of the target gene using quantitative real-time PCR (qPCR).[6][7] If the PROTAC is functioning as expected, you will observe a significant decrease in protein levels (via Western Blot) without a corresponding decrease in mRNA levels.[6][7]
Troubleshooting Guides
Guide 1: No or Weak Degradation Observed
This guide provides a step-by-step approach to troubleshoot experiments where you observe little to no degradation of your target protein.
Troubleshooting Workflow for No or Weak Degradation
A logical workflow for troubleshooting experiments with no or weak degradation.
-
Optimize PROTAC Concentration :
-
Optimize Treatment Time :
-
Problem : The incubation time is insufficient for the PROTAC to act and for the cell to degrade the target protein.
-
Solution : Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) at the optimal concentration to determine the point of maximum degradation.[4]
-
-
Verify E3 Ligase Expression :
-
Assess Cell Permeability :
-
Check Ubiquitin-Proteasome System (UPS) Activity :
-
Evaluate Compound Stability :
Guide 2: Navigating the "Hook Effect"
This guide provides strategies to identify and mitigate the "hook effect" in your experiments.
Experimental Workflow to Mitigate the Hook Effect
A workflow to identify and mitigate the hook effect in PROTAC experiments.
-
Perform a Wide Dose-Response Experiment :
-
Identify Dmax and DC50 :
-
Action : From the dose-response curve, determine the Dmax (maximum degradation) and the DC50 (concentration at which 50% degradation is achieved).[8]
-
Observation : The Dmax will occur at the nadir of the bell-shaped curve. Concentrations beyond this point demonstrate the hook effect.
-
-
Use Optimal Concentration Range :
-
Action : For all future experiments, use concentrations at or near the Dmax and avoid concentrations that fall on the right side of the bell curve where degradation is suboptimal.[9]
-
-
Enhance Ternary Complex Cooperativity (Advanced) :
-
Action : If the hook effect is severe, it may indicate poor cooperativity in ternary complex formation. Redesigning the PROTAC with different linker lengths or compositions can sometimes stabilize the ternary complex over the binary complexes.[3] Biophysical assays like TR-FRET can be used to measure ternary complex formation directly.[10]
-
Data Presentation
Table 1: Example Dose-Response Data for PROTAC-X on Target Protein Y
| PROTAC-X Concentration | Normalized Target Protein Y Level (Arbitrary Units) | % Degradation vs. Vehicle |
| Vehicle (DMSO) | 1.00 | 0% |
| 0.1 nM | 0.95 | 5% |
| 1 nM | 0.75 | 25% |
| 10 nM | 0.40 | 60% |
| 100 nM | 0.15 | 85% (Dmax) |
| 1 µM | 0.35 | 65% |
| 10 µM | 0.60 | 40% |
This table illustrates a typical dose-response experiment where the hook effect is observed at 1 µM and 10 µM concentrations.
Table 2: Example Time-Course Data for PROTAC-X (100 nM) on Target Protein Y
| Treatment Time (hours) | Normalized Target Protein Y Level (Arbitrary Units) | % Degradation vs. 0h |
| 0 | 1.00 | 0% |
| 2 | 0.80 | 20% |
| 4 | 0.55 | 45% |
| 8 | 0.30 | 70% |
| 16 | 0.15 | 85% |
| 24 | 0.18 | 82% |
This table shows the degradation of Target Protein Y over time with an optimal concentration of PROTAC-X, with maximum degradation observed around 16 hours.
Experimental Protocols
Protocol 1: Dose-Response Experiment for Target Degradation by Western Blot
This protocol outlines the steps to determine the concentration-dependent degradation of a target protein.[4]
-
Cell Seeding : Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation : Prepare serial dilutions of the PROTAC in complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).[8]
-
Treatment : Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubation : Incubate the cells for a predetermined time (e.g., 16 or 24 hours) at 37°C in a humidified incubator with 5% CO2.[4][8]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
Western Blotting :
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[4]
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against the target protein and a loading control antibody (e.g., GAPDH) overnight at 4°C.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the signal using an ECL substrate.[4]
-
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax.[4]
Protocol 2: Time-Course Experiment for Target Degradation by Western Blot
This protocol is designed to determine the optimal treatment duration for a PROTAC.
-
Cell Seeding : Seed cells as described in Protocol 1.
-
Treatment : Treat cells with the PROTAC at its optimal concentration (determined from the dose-response experiment). Include a vehicle control for each time point.
-
Incubation : Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24, 48 hours).
-
Cell Lysis, Protein Quantification, and Western Blotting : Follow steps 5-7 from Protocol 1 for each time point.
-
Data Analysis : Quantify the band intensities and normalize to the loading control. Plot the percentage of remaining target protein against the treatment time to identify the point of maximum degradation.
Signaling Pathway and Workflow Diagrams
A typical experimental workflow for optimizing PROTAC concentration and treatment time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Troubleshooting Protein Degradation Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address inconsistencies in protein degradation assays.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls to include in a protein degradation experiment?
A1: To ensure the reliability of your results, the following controls are critical:
-
Vehicle Control (e.g., DMSO): Establishes a baseline to compare the effects of your experimental compound.
-
Positive Control Degrader: A known degrader for your target protein or a well-characterized degrader for another target confirms that the experimental system (e.g., the proteasome machinery) is functional.
-
Negative Control Compound: A structurally similar but inactive version of your degrader (e.g., an epimer) helps to confirm that the observed degradation is specific to your molecule's intended mechanism of action.
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should "rescue" the target protein from degradation, confirming that the degradation is proteasome-dependent.[1]
-
E3 Ligase Ligand Only: This control helps assess any off-target effects of the E3 ligase-binding component of your degrader.[1]
Q2: I'm observing a "hook effect" with my PROTAC. What is it and how can I address it?
A2: The "hook effect" is a phenomenon where the efficacy of a PROTAC (Proteolysis Targeting Chimera) decreases at higher concentrations, leading to a characteristic bell-shaped dose-response curve.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][2]
Troubleshooting:
-
Perform a wide dose-response curve: Test a broad range of concentrations, including very low ones, to identify the optimal concentration for degradation and to fully characterize the bell-shaped curve.[1][2]
-
Use lower concentrations: Subsequent experiments should be performed at or below the optimal concentration (the peak of the curve, Dmax) to achieve maximal degradation.[2]
Q3: How does cell passage number affect the reproducibility of my degradation experiments?
A3: High-passage number cells can exhibit altered morphology, growth rates, and protein expression levels, which can impact the cellular machinery involved in protein degradation, such as the ubiquitin-proteasome system. This can lead to inconsistent degradation profiles. It is crucial to use a consistent and low range of cell passage numbers for your experiments to ensure reproducible results.
Q4: My Western blot results for protein degradation are highly variable. What are the common causes?
A4: Western blot variability is a frequent issue in degradation studies. Key factors include:
-
Inconsistent Sample Preparation: Variations in cell lysis, protein quantification, and sample loading can lead to significant differences. Ensure complete cell lysis and accurate protein quantification for every experiment.
-
Antibody Performance: Variability in antibody lots or improper storage can affect detection. It is important to validate each new lot of antibody.
-
Transfer Efficiency: Inefficient or uneven transfer of proteins from the gel to the membrane can cause inconsistent band intensities.
-
Loading Controls: The expression of housekeeping proteins used as loading controls (e.g., GAPDH, β-actin) might be affected by the experimental treatment. It is essential to validate your loading control for your specific experimental conditions or use a total protein stain like Ponceau S.
Troubleshooting Guides
Guide 1: No or Weak Degradation of the Target Protein
This is a common issue with several potential causes. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for No Degradation
Potential Causes and Solutions
| Potential Cause | Suggested Action & Experimental Protocol |
| Poor Compound Solubility/Aggregation | Visually inspect stock solutions and media for precipitation. Perform kinetic or thermodynamic solubility assays. Use co-solvents (e.g., DMSO) or other formulation strategies to improve solubility. |
| Chemical or Metabolic Instability | Perform an LC-MS/MS stability assay to determine the half-life of your compound in cell culture media or plasma. Modify the compound structure to replace metabolically liable groups. |
| Poor Cell Permeability | Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to assess passive permeability. Modify the linker or ligands to improve physicochemical properties. |
| Inefficient Ternary Complex Formation | Perform a co-immunoprecipitation (Co-IP) experiment to verify the formation of the ternary complex (Target-Degrader-E3 Ligase) within cells.[2][3] |
| Lack of Ubiquitination | Conduct an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated upon treatment with your degrader. |
| Incorrect Degradation Pathway | Your protein may be cleared through a pathway other than the proteasome, such as the lysosomal pathway. Use lysosomal inhibitors to investigate this possibility. |
| Cell Line Issues | Ensure the target protein and the necessary E3 ligase are expressed in the cell line being used. Validate the cell line's identity. |
Guide 2: Inconsistent Degradation Between Experiments
Significant variability in the percentage of degradation for the same compound across different experimental replicates is a common challenge.
Key Factors and Recommendations
| Factor | Recommendation |
| Cell Confluency | Cell density can affect cellular signaling and protein expression. Plate cells at a consistent density for all experiments and ensure they are in the logarithmic growth phase at the time of treatment. |
| Cell Passage Number | Use a consistent and low passage number range for all experiments to avoid variability due to cellular aging. |
| Reagent Variability | Aliquot stock solutions of degraders and store them at -80°C. Prepare fresh dilutions for each experiment. Validate each new lot of antibodies. |
| Incubation Times | Ensure precise and consistent incubation times for treatments and antibody incubations. |
| Washing Steps | Standardize the number and duration of washing steps in Western blotting to minimize background and variability. |
Data Presentation: Impact of Cell Density on Degradation
The following table illustrates hypothetical data showing how cell confluency can affect the efficacy of a degrader.
| Cell Confluency | Target Protein Level (Normalized to Control) | % Degradation | Standard Deviation |
| 50% | 0.45 | 55% | ± 4% |
| 70% | 0.48 | 52% | ± 5% |
| 90% | 0.65 | 35% | ± 12% |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
This protocol is designed to confirm the interaction between the target protein, the degrader, and the E3 ligase.[2][4]
-
Cell Treatment: Treat cells with the degrader at its optimal concentration. Include a vehicle control and a proteasome inhibitor co-treatment to stabilize the ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using primary antibodies that recognize the target protein and a component of the E3 ligase complex to confirm their interaction.
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol is used to determine if the target protein is ubiquitinated following treatment with a degrader.
-
Cell Transfection (Optional): If detecting endogenous ubiquitination is difficult, cells can be transfected with a plasmid expressing tagged ubiquitin (e.g., His-Ub).
-
Cell Treatment: Treat cells with the degrader and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions and then dilute with a non-denaturing buffer.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Perform Western blotting using an anti-ubiquitin antibody to detect the presence of a ladder of higher molecular weight bands, which indicates polyubiquitination of the target protein.
-
Signaling Pathway and Experimental Workflow Diagrams
Ubiquitin-Proteasome System (UPS) Pathway
References
Technical Support Center: Synthesis of Long-Chain PEG Linkers for PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of long-chain Poly(ethylene glycol) (PEG) linkers for Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of long-chain PEG linkers.
| Problem / Observation | Potential Cause | Suggested Solution |
| High Polydispersity (PDI) in Final Product | Incomplete reaction at one or more steps of a stepwise addition approach. | - Ensure all reagents are pure and dry, as water can interfere with many coupling reactions. - Increase reaction times or temperature to drive the reaction to completion. - Use a larger excess of the PEGylating agent to ensure all starting material reacts. - Consider using automated synthesizers for better control over reaction conditions and reagent addition. |
| Low Overall Yield | - Loss of product during purification steps. - Inefficient coupling reactions. - Degradation of the PEG linker. | - Minimize the number of purification steps where possible. - Optimize coupling reaction conditions (e.g., catalyst, solvent, temperature). - For very long linkers, consider a convergent synthesis approach where smaller PEG chains are synthesized and then coupled together, which can be more efficient than a linear, stepwise approach. - Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Difficult Purification by Column Chromatography | The similar polarity of PEG chains of different lengths makes separation challenging. | - Use a high-resolution silica (B1680970) gel or a specialized stationary phase for polymer separation. - Employ a shallow gradient of a more polar solvent to improve separation. - Consider alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC). - For ionizable PEG derivatives, ion-exchange chromatography can be an effective purification method. |
| Incomplete Deprotection of Terminal Groups | - The chosen deprotection conditions are not harsh enough. - The protecting group is sterically hindered. | - Increase the reaction time or temperature of the deprotection step. - Use a stronger deprotection reagent. For example, if deprotecting a Boc group, switch from trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to a stronger acid. - Ensure the correct solvent is used for the deprotection reaction to ensure solubility of the protected PEG linker. |
| Side Reactions Observed in Mass Spectrometry | - Presence of impurities in starting materials or reagents. - Undesired reactivity of the PEG linker itself. | - Purify all starting materials and reagents before use. - Use orthogonal protecting groups that can be removed without affecting other functional groups in the molecule. - Carefully control the pH of the reaction mixture to avoid unwanted side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing long-chain PEG linkers for PROTACs?
A1: The primary challenges include controlling the chain length to achieve a discrete (monodisperse) product rather than a mixture of different lengths (polydisperse), the complexity of multi-step syntheses which often involve tedious protection and deprotection steps, and difficulties in purifying the final product to remove shorter chain impurities. These challenges often lead to low overall yields, especially for very long PEG chains.
Q2: Why is it important to have a discrete length (low PDI) for the PEG linker in a PROTAC?
A2: A well-defined linker length is crucial because it dictates the distance and orientation between the E3 ligase and the target protein, which is a key determinant of the efficacy of the resulting PROTAC. A mixture of linker lengths (high PDI) will result in a heterogeneous mixture of PROTACs, making it difficult to establish a clear structure-activity relationship (SAR) and potentially leading to inconsistent biological activity.
Q3: What are the common synthetic strategies for obtaining discrete long-chain PEG linkers?
A3: The most common strategy is a stepwise, iterative approach where a PEG unit is added one at a time. This often involves the use of building blocks with a protected functional group at one end and a reactive group at the other. An alternative is a convergent approach, where smaller, discrete PEG chains are synthesized and then combined to form the final long linker. Automated synthesis has also emerged as a powerful tool for improving the efficiency and reproducibility of this process.
Q4: What are the recommended analytical techniques for characterizing long-chain PEG linkers?
A4: A combination of techniques is recommended for full characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the repeating units and end groups. Mass spectrometry (such as MALDI-TOF or ESI-MS) is essential for determining the molecular weight and assessing the polydispersity. High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are used to analyze the purity and size distribution of the PEG linker.
Experimental Protocols
General Protocol for Stepwise Synthesis of a Discrete PEG Linker
This protocol outlines a general approach for the stepwise synthesis of a discrete PEG linker using a protected PEG building block.
-
Deprotection: The terminal protecting group of the growing PEG chain is removed. For example, a tert-Butoxycarbonyl (Boc) group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting amine is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
Coupling: The deprotected PEG chain is then reacted with an excess of the next protected PEG building block, which has been activated for coupling. Common coupling reagents include HATU or HBTU.
-
Purification: The product is purified by column chromatography to remove unreacted starting materials and coupling reagents.
-
Iteration: Steps 1-4 are repeated until the desired chain length is achieved.
-
Final Deprotection and Modification: The terminal protecting groups are removed, and the desired functional groups for conjugation to the target binder and E3 ligase ligand are introduced.
Visualizations
Caption: Workflow for the iterative synthesis of long-chain dPEG linkers.
Caption: Troubleshooting logic for high polydispersity (PDI) in PEG linker synthesis.
Technical Support Center: Optimal Linker Attachment Point Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal linker attachment point for their bioconjugation experiments.
Troubleshooting Guides
Issue: Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation
Question: We are observing a low or inconsistent Drug-to-Antibody Ratio (DAR) in our antibody-drug conjugate (ADC) preparations. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to a low or inconsistent DAR. Here's a step-by-step troubleshooting guide:
-
Re-evaluate the Conjugation Chemistry:
-
Lysine-based conjugation: This method can be heterogeneous as numerous lysine (B10760008) residues are available on the antibody surface.[1] Consider switching to a site-specific conjugation method for better control over the DAR.[2][]
-
Cysteine-based conjugation: Ensure complete reduction of interchain disulfide bonds if you are targeting native cysteines.[4] For engineered cysteine sites (e.g., THIOMAB™), verify the accessibility of the cysteine residue.[1][2] The choice of reducing agent (e.g., TCEP, DTT) and reaction conditions (temperature, pH) is critical.[4]
-
Glycan-based conjugation: Inefficient enzymatic remodeling of the glycan can lead to incomplete conjugation.[2] Ensure the purity and activity of the enzymes used (e.g., galactosyltransferase, sialyltransferase).[5]
-
-
Optimize Reaction Conditions:
-
pH: The optimal pH varies depending on the conjugation chemistry. For example, maleimide-thiol reactions are typically more efficient at a pH between 6.5 and 7.5.[6]
-
Temperature and Incubation Time: Inadequate temperature or incubation time can lead to incomplete reactions. Perform time-course and temperature optimization studies.
-
Reagent Concentration: An insufficient molar excess of the linker-payload can result in a low DAR. Conversely, an excessive amount may lead to aggregation. Titrate the linker-payload concentration to find the optimal ratio.
-
-
Assess Linker-Payload Solubility and Stability:
-
Poor aqueous solubility of the linker-payload can lead to aggregation and reduced conjugation efficiency.[7] Consider incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG) into your linker design to improve solubility.[6][7]
-
The linker-payload may be unstable under the reaction conditions. Verify its stability using techniques like HPLC or mass spectrometry.
-
Issue: Compromised Antigen Binding or Biological Activity
Question: After conjugation, we observe a significant decrease in the antigen-binding affinity or overall biological activity of our bioconjugate. What could be the cause?
Answer:
Loss of activity is often due to the modification of critical amino acid residues. Here’s how to address this:
-
Evaluate the Attachment Site Location:
-
Conjugation to residues within or near the complementarity-determining regions (CDRs) of an antibody can directly interfere with antigen binding.[8] Site-specific conjugation methods that avoid the antigen-binding region are highly recommended.[]
-
Modification of lysine residues can alter the overall charge and conformation of the protein, potentially impacting its function.[9]
-
-
Consider the Linker's Physicochemical Properties:
-
Employ Site-Specific Conjugation Techniques:
-
Engineered Cysteines: Introduce cysteine mutations at sites distant from the antigen-binding site, ensuring they are solvent-accessible.[4]
-
Unnatural Amino Acids (UAAs): Incorporate UAAs with orthogonal chemical handles at specific positions in the protein sequence.[][4] This provides precise control over the attachment point.
-
Enzymatic Conjugation: Utilize enzymes like transglutaminase or sortase A to attach the linker-payload to specific recognition sequences engineered into the protein.[4][8]
-
Issue: Poor In Vivo Stability and Premature Payload Release
Question: Our bioconjugate shows good in vitro activity but has poor stability in vivo, leading to premature release of the payload. How can we improve its stability?
Answer:
In vivo stability is crucial for a successful therapeutic.[] Consider the following factors:
-
Linker Chemistry:
-
Cleavable vs. Non-cleavable Linkers: If using a cleavable linker (e.g., hydrazone, disulfide), ensure it is stable in circulation and only cleaved under the specific conditions of the target environment (e.g., low pH in endosomes, high glutathione (B108866) concentration in the cytoplasm).[1][5] Acid-cleavable linkers can sometimes exhibit instability in the bloodstream.[7]
-
Non-cleavable linkers offer higher stability but rely on the degradation of the entire bioconjugate within the target cell to release the payload.[1][]
-
-
Attachment Site Environment:
-
The local microenvironment of the attachment site can influence linker stability.[14] Sites that are more sterically hindered or shielded by the protein scaffold can protect the linker from premature cleavage.[10][14]
-
Computational modeling can help predict solvent accessibility and the local environment of potential attachment sites.[15][16]
-
-
Characterize Linker Stability:
-
Perform in vitro plasma stability assays to assess the rate of payload release over time.[17]
-
Analyze metabolites to understand the cleavage mechanism and identify unstable bonds.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for selecting a linker attachment point?
A1: The primary strategies for selecting a linker attachment point revolve around achieving a balance between efficacy, stability, and homogeneity of the final bioconjugate.[10] Key approaches include:
-
Targeting natural amino acids:
-
Site-specific conjugation: These methods offer precise control over the attachment point and DAR, leading to more homogeneous and well-defined conjugates.[2][]
-
Engineered Cysteines: Introducing cysteine residues at specific, solvent-accessible sites.[4]
-
Unnatural Amino Acid (UAA) Incorporation: Inserting an amino acid with a unique chemical handle for bioorthogonal conjugation.[][4]
-
Enzymatic Conjugation: Using enzymes to attach payloads to specific amino acid sequences or glycans.[5][8]
-
Glycan Remodeling: Modifying the native glycans on a protein to serve as conjugation handles.[5][8]
-
Q2: How does the choice of linker attachment point affect the properties of an Antibody-Drug Conjugate (ADC)?
A2: The attachment point significantly impacts several critical properties of an ADC:
-
Efficacy and Potency: Attachment sites near the antigen-binding region can reduce binding affinity and therapeutic efficacy.[9] The stability of the linker at a particular site also correlates with cytotoxic potency.[17]
-
Pharmacokinetics (PK): The location of the linker-payload can influence the ADC's hydrophobicity, which in turn affects its clearance rate and overall PK profile.[7][18]
-
Stability: The local environment of the attachment site can either protect the linker from premature cleavage or expose it to degradation, affecting in vivo stability.[14][17]
-
Homogeneity: Site-specific attachment leads to a more homogeneous product with a defined DAR, which is crucial for consistent manufacturing and a predictable therapeutic window.[2][]
Q3: What is the role of computational modeling in selecting a linker attachment point?
A3: Computational modeling and design are increasingly valuable tools for the rational selection of linker attachment points.[15][16] They can be used to:
-
Predict Solvent Accessibility: Identify surface-exposed residues that are suitable for conjugation.[]
-
Analyze the Local Microenvironment: Assess the steric hindrance and electrostatic properties around a potential attachment site.[20]
-
Model Linker Conformations: Predict how a linker will behave when attached to a specific site and whether it might interfere with protein function.[21][22]
-
Design de novo Linkers: Generate novel linker structures with optimized properties for a given attachment site.[21]
-
Machine Learning Applications: AI and machine learning algorithms can analyze large datasets to predict the stability and performance of different linker-attachment site combinations.[23]
Q4: How do you experimentally validate a chosen linker attachment point?
A4: Experimental validation is a critical step to confirm the suitability of a chosen attachment point. Key experimental approaches include:
-
Mass Spectrometry (MS): Used to confirm the precise location of conjugation and determine the DAR. Peptide mapping after enzymatic digestion can identify the modified amino acid residue.[5][24]
-
Chromatography: Techniques like hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC) are used to assess the homogeneity, aggregation, and hydrophobicity of the bioconjugate.[5]
-
Binding Assays: Surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) are used to measure the antigen-binding affinity of the conjugate compared to the unmodified biomolecule.[25]
-
In Vitro Cell-Based Assays: Cytotoxicity and functional assays are performed to evaluate the biological activity of the bioconjugate.
-
In Vivo Studies: Animal models are used to assess the pharmacokinetics, efficacy, and toxicity of the final conjugate.[17]
Data Presentation
Table 1: Impact of Attachment Site on ADC Properties
| Attachment Site Strategy | Typical DAR | Homogeneity | Potential Impact on Antigen Binding | In Vivo Stability | Key Considerations |
| Lysine Conjugation | 0-8 | Heterogeneous | Low to Moderate | Variable | Simple chemistry, but can result in a complex mixture of species.[1][9] |
| Native Cysteine Conjugation | 0-8 | Heterogeneous | Low | Moderate | Requires reduction of disulfide bonds, which may affect antibody structure.[4] |
| Engineered Cysteine | 2 or 4 | Homogeneous | Low (if site is distal to CDRs) | High | Allows for precise control of DAR and attachment site.[1][2] |
| Unnatural Amino Acid | 1 or 2 | Homogeneous | Low (if site is distal to CDRs) | High | Offers high precision and bioorthogonal chemistry.[][4] |
| Enzymatic Conjugation | 2 | Homogeneous | Low | High | Highly specific but may require protein engineering.[8] |
| Glycan Conjugation | 2 | Homogeneous | Very Low | High | Targets glycans away from the antigen-binding site.[5][8] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for Engineered Cysteine Attachment Sites
-
Site Selection: Use computational modeling and structural analysis to identify a solvent-accessible, non-critical residue for mutation to cysteine. Avoid residues in the antigen-binding regions.
-
Primer Design: Design mutagenic primers containing the desired cysteine codon.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the antibody gene as a template.
-
Template Digestion: Digest the parental, methylated plasmid DNA with DpnI.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Sequence Verification: Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the mutant antibody in a suitable mammalian expression system and purify it using standard chromatography techniques.
Protocol 2: Characterization of Linker Attachment Site by Mass Spectrometry
-
Sample Preparation:
-
Reduce the bioconjugate with DTT to separate the heavy and light chains.
-
Alkylate the free cysteines with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Digest the protein into smaller peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence to identify the peptides.
-
Identify the peptide containing the linker-payload by looking for a mass shift corresponding to the mass of the linker-payload.
-
The fragmentation pattern in the MS/MS spectrum will confirm the exact amino acid residue to which the linker is attached.[5]
-
Protocol 3: In Vitro Plasma Stability Assay
-
Incubation: Incubate the bioconjugate in plasma (e.g., human, mouse) at 37°C.[17]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Sample Cleanup: Precipitate the plasma proteins using acetonitrile (B52724) and centrifuge to collect the supernatant containing the released payload.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the stability of the bioconjugate in plasma.
Mandatory Visualizations
Caption: Decision-making workflow for selecting the optimal linker attachment point.
Caption: EGFR signaling pathway and the mechanism of action of an anti-EGFR ADC.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery | Blog | Biosynth [biosynth.com]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 14. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational Design of Protein Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational Design of Protein Linkers | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 20. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates | MDPI [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Application of Machine Learning in ADC Drug Linker Design [synapse.patsnap.com]
- 24. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. brieflands.com [brieflands.com]
Technical Support Center: Optimizing In Vivo Pharmacokinetics of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when improving the in vivo pharmacokinetic (PK) properties of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges with PROTACs?
A1: PROTACs are inherently large molecules, often falling into the "beyond Rule of Five" (bRo5) chemical space.[1][2] This leads to several common PK challenges, including:
-
Poor Aqueous Solubility: Many PROTACs are hydrophobic and suffer from low solubility in aqueous solutions, which can limit absorption and formulation options.[3][]
-
Low Cellular Permeability: Their high molecular weight and large polar surface area often result in poor passive diffusion across cell membranes, which is necessary for both intestinal absorption and reaching intracellular targets.[5][6]
-
Metabolic Instability: PROTACs present multiple sites for metabolic degradation by enzymes like Cytochrome P450s (CYPs), leading to rapid clearance and a short in vivo half-life. The linker is often a primary site of metabolism.[7][8]
-
High First-Pass Metabolism: When administered orally, PROTACs can be extensively metabolized in the gut wall and liver before reaching systemic circulation, significantly reducing their bioavailability.[2][9]
-
Potential for Off-Target Effects: The warhead or E3 ligase ligand components can bind to unintended proteins, or the PROTAC itself can induce degradation of off-target proteins, leading to potential toxicity.[10][11]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the required ternary complex, which reduces degradation efficacy. This necessitates careful dose selection.[12][13][14]
Q2: How does the linker component impact the overall PK profile of a PROTAC?
A2: The linker is a critical and highly tunable component that profoundly influences a PROTAC's PK properties.[1][15] Its length, composition, rigidity, and attachment points can affect:
-
Solubility and Permeability: Modifying the linker is a key strategy to balance hydrophilicity and lipophilicity. Incorporating polar groups like piperazine (B1678402) can enhance solubility, while replacing flexible PEG linkers with more rigid alkyl or phenyl groups can improve permeability by allowing the PROTAC to adopt conformations that shield its polar surface area.[6][16]
-
Metabolic Stability: The linker is often a metabolic "soft spot." Introducing heterocyclic rings (e.g., piperazine, piperidine) or replacing metabolically liable bonds (e.g., amides with ethers) can significantly increase stability and prolong half-life.[6][7]
-
Ternary Complex Formation: While not a direct PK property, the linker's ability to facilitate a stable and productive ternary complex is essential for efficacy. An optimal linker length and rigidity are crucial for maximizing degradation potency.[15]
Q3: What is the "hook effect" and how does it influence in vivo experiments?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC (i.e., protein degradation) decreases at high concentrations.[12][14] This occurs because the formation of the productive ternary complex (Target-PROTAC-E3 Ligase) is outcompeted by the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) when the PROTAC concentration is too high.[13] For in vivo experiments, this means that simply increasing the dose may not lead to better efficacy and could even be detrimental. It is crucial to perform careful dose-response studies to identify an optimal concentration range that maximizes target degradation while avoiding the hook effect.[13]
Q4: What are some advanced strategies to improve the tissue-selectivity and reduce off-target effects of PROTACs?
A4: Several innovative strategies are being developed to enhance the targeted delivery and activation of PROTACs:
-
Antibody-PROTAC Conjugates (Ab-PROTACs): By attaching a PROTAC to a tumor-specific antibody, the degrader can be selectively delivered to cancer cells, minimizing systemic exposure.[10][17]
-
Hypoxia-Activated PROTACs: These are "caged" PROTACs that become active only in the hypoxic (low-oxygen) microenvironment characteristic of solid tumors.[17]
-
Folate-Caged PROTACs: This strategy involves attaching a folate group to the PROTAC. Since many cancer cells overexpress the folate receptor, the PROTAC is preferentially taken up by these cells, where the folate cage is then cleaved to release the active degrader.[17][18]
-
Choosing Tissue-Specific E3 Ligases: Utilizing E3 ligases that are predominantly expressed in target tissues can confine PROTAC activity and reduce systemic off-target effects.[10][17]
Troubleshooting Guide
This guide addresses common issues encountered during the development and in vivo testing of PROTACs.
Issue 1: Poor Oral Bioavailability and Low Exposure
-
Possible Cause 1: Low Aqueous Solubility.
-
Solution:
-
Formulation Strategies: Investigate the use of amorphous solid dispersions (ASDs) or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to enhance solubility and dissolution.[3][19]
-
Biorelevant Media: Test solubility in simulated intestinal fluids (e.g., FaSSIF, FeSSIF). Some PROTACs show significantly improved solubility in these media, suggesting that administration with food could improve absorption in vivo.[5][9] The clinical trials for ARV-110 and ARV-471, for example, specified administration with food.[9][20]
-
Chemical Modification: Introduce polar functional groups into the linker or ligands to improve aqueous solubility.[16]
-
-
-
Possible Cause 2: Poor Membrane Permeability.
-
Solution:
-
Linker Optimization: Replace flexible, polar linkers (e.g., long PEG chains) with shorter, more rigid, or more lipophilic linkers (e.g., alkyl chains, phenyl rings). This can promote the adoption of a "chameleon-like" folded conformation that masks the polar surface area, facilitating membrane passage.[8][21]
-
Reduce Hydrogen Bond Donors (HBDs): The number of exposed HBDs is a critical determinant of permeability. Strategies include replacing amide bonds with esters or shielding HBDs through intramolecular hydrogen bonding.[21][22]
-
Prodrug Approach: Mask polar functional groups with lipophilic moieties that are cleaved in vivo to release the active PROTAC.[2][23]
-
-
-
Possible Cause 3: High First-Pass Metabolism.
-
Solution:
-
Improve Metabolic Stability: See Issue 2 below. A more metabolically stable PROTAC is less susceptible to degradation in the gut wall and liver.
-
Alternative Routes of Administration: To bypass first-pass metabolism, consider intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) administration for preclinical studies to establish proof-of-concept.[7]
-
-
Issue 2: Rapid Clearance and Short In Vivo Half-Life
-
Possible Cause: Low Metabolic Stability.
-
Solution:
-
Identify Metabolic "Soft Spots": Use in vitro assays with liver microsomes or hepatocytes and analyze the metabolites by LC-MS/MS to identify the specific molecular sites prone to degradation.[5]
-
Linker Modification: This is the most common strategy.
-
Increase Rigidity: Incorporate cyclic structures (piperazine, piperidine, phenyl rings) into the linker to make it less accessible to metabolic enzymes.[1][6]
-
Block Labile Sites: Introduce modifications like methylation or fluorination at or near the metabolic soft spots to block enzymatic action.
-
Change Linker Composition: Replace metabolically unstable groups. For example, the ether backbone of PEG can be less prone to oxidative cleavage than alkyl chains.[7]
-
-
Ligand Modification: If metabolism occurs on the warhead or E3 ligase ligand, modify these components at the labile sites, ensuring that binding affinity is retained.[9]
-
-
Data Presentation: Physicochemical & Pharmacokinetic Properties of PROTACs
The following tables summarize key data for representative PROTACs, illustrating the impact of molecular properties on their pharmacokinetic profiles.
Table 1: Physicochemical and Pharmacokinetic Parameters of Clinical-Stage Oral PROTACs
| PROTAC | Target | E3 Ligase | MW (Da) | LogD (pH 7.4) | HBD | Oral Bioavailability (F%) Species | T1/2 (h) Species | Reference |
|---|---|---|---|---|---|---|---|---|
| ARV-110 | AR | CRBN | 812 | 3.5 | 3 | 24% (Rat), 38% (Mouse) | 4.9 (Rat), 3.9 (Mouse) | [1] |
| ARV-471 | ER | CRBN | 723 | 4.3 | 2 | 100% (Rat), >100% (Mouse) | 28 (Rat) | [1][8] |
| ACBI2 | SMARCA2 | VHL | 906 | 3.9 | 3 | 22% (Mouse) | N/A | [8] |
| ARD-2585 | AR | N/A | N/A | N/A | N/A | 51% (Mouse), 13% (Rat) | N/A | [8] |
Data compiled from multiple sources. N/A: Not Available in cited sources.
Table 2: Impact of Linker Modification on Metabolic Stability
| PROTAC System (Target-E3) | Linker Type / Modification | Half-Life (t1/2) in Human Liver Microsomes (min) | Reference |
|---|---|---|---|
| BET - CRBN | Alkyl (8 Methylene Units) | 18.2 | [5] |
| BET - CRBN | Alkyl (4 Methylene Units) | 135 | [5] |
| Generic PROTAC | Flexible PEG Linker | <30 | [5] |
| Generic PROTAC | PEG with rigid pyridine (B92270) rings | >60 |[5] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective: To determine the intrinsic clearance and metabolic half-life of a PROTAC due to phase I metabolism.[12]
-
Materials:
-
Test PROTAC and control compounds (e.g., high-clearance and low-clearance controls).
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase).
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
Ice-cold acetonitrile (B52724) with an internal standard (for quenching the reaction).
-
96-well plates.
-
Incubator/shaker (37°C).
-
LC-MS/MS system.
-
-
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds (typically 10 mM in DMSO). Prepare working solutions by diluting stocks in buffer.
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, HLM (e.g., final concentration 0.5 mg/mL), and the test PROTAC (e.g., final concentration 1 µM). Include a "minus cofactor" control where the NADPH system is replaced with buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and immediately add it to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[2]
-
Sample Processing: Centrifuge the quenched plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent PROTAC using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of PROTAC remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint) from the half-life and reaction conditions.[2]
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the bidirectional permeability (absorptive and efflux) of a PROTAC across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.[9]
-
Materials:
-
Caco-2 cells and cell culture reagents.
-
Transwell® inserts (e.g., 24-well format).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).
-
Transepithelial Electrical Resistance (TEER) meter.
-
LC-MS/MS system.
-
-
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow them to differentiate into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., >250 Ω·cm²), which indicates a confluent and tight monolayer.[9]
-
Permeability Assay (Apical-to-Basolateral, A→B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A, upper) chamber.
-
Add fresh transport buffer to the basolateral (B, lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Assay (Basolateral-to-Apical, B→A):
-
Perform the assay as above, but add the PROTAC-containing buffer to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Analysis: Determine the concentration of the PROTAC in all collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) as Papp(B→A) / Papp(A→B). An ER > 2 suggests the PROTAC is a substrate for active efflux transporters like P-glycoprotein.
-
-
Protocol 3: Mouse Pharmacokinetic (PK) Study
-
Objective: To determine key PK parameters (e.g., clearance, volume of distribution, half-life, bioavailability) of a PROTAC following intravenous (IV) and oral (PO) administration in mice.[15]
-
Materials:
-
Test PROTAC formulated for IV and PO administration.
-
Male or female mice (e.g., C57BL/6 or BALB/c).
-
Dosing syringes and gavage needles.
-
Blood collection supplies (e.g., heparinized capillaries or tubes).
-
Centrifuge.
-
LC-MS/MS system.
-
-
Procedure:
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the study. The study protocol must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Dosing:
-
IV Group: Administer the PROTAC via a single bolus injection into the tail vein (e.g., at 1-2 mg/kg).
-
PO Group: Administer the PROTAC via oral gavage (e.g., at 5-10 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples from a group of animals at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Serial bleeding from the same animal is possible but requires a refined technique.
-
Collect blood (e.g., ~30-50 µL) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 5000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma samples (e.g., using protein precipitation with acetonitrile) and quantify the concentration using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vss)
-
Terminal Half-life (t1/2)
-
Maximum Concentration (Cmax) and Time to Cmax (Tmax) for the PO group.
-
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
-
-
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for assessing and improving PROTAC PK properties.
Caption: Decision tree for troubleshooting poor in vivo efficacy of PROTACs.
References
- 1. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. enamine.net [enamine.net]
- 7. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. diva-portal.org [diva-portal.org]
- 13. protocols.io [protocols.io]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. [PDF] Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders | Semantic Scholar [semanticscholar.org]
- 20. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (S,R,S)-AHPC-PEG6-C4-Cl and Other VHL Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the selection of an E3 ubiquitin ligase ligand is a critical determinant of the efficacy and selectivity of Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC development due to its well-characterized biology and the availability of potent small molecule ligands. This guide provides an objective comparison of (S,R,S)-AHPC-PEG6-C4-Cl, a derivative of the widely used (S,R,S)-AHPC scaffold, with other prominent VHL ligands. This analysis is supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
The VHL-Mediated Degradation Pathway
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). A VHL-recruiting PROTAC consists of a ligand that binds to the POI, a linker, and a VHL ligand. This tripartite assembly forms a ternary complex, bringing the POI into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC can catalytically repeat the cycle.[1][2][3]
Quantitative Comparison of VHL Ligands and their PROTACs
The efficacy of a VHL ligand is determined by its binding affinity to VHL and its performance when incorporated into a PROTAC, which is measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Binding Affinities of Common VHL Ligands
| Ligand | Binding Affinity (Kd or IC50) to VHL | Measurement Method |
| (S,R,S)-AHPC Core (VH032) | 185 nM (Kd)[4][5] | Fluorescence Polarization / Isothermal Titration Calorimetry |
| VH101 | 44 nM (Kd)[4] | Fluorescence Polarization |
| VH298 | <100 nM (Kd)[6] | Isothermal Titration Calorimetry |
| AT1 VHL Ligand | 185 nM (Kd of parent VH032)[7] | Not Specified |
Note: this compound is a functionalized derivative of the (S,R,S)-AHPC core (also known as VH032). Its binding affinity to VHL is expected to be comparable to the parent compound, as the core recognition motif is retained. The PEG6-C4-Cl linker is designed for conjugation to a POI ligand.
Table 2: Performance of PROTACs Utilizing Different VHL Ligands
| PROTAC | VHL Ligand | Target Protein | DC50 | Dmax | Cell Line |
| MZ1 | VH032 ((S,R,S)-AHPC core) | BRD4 | ~15 nM[8] | >90%[8] | HeLa |
| ARV-771 | (S,R,S)-AHPC derivative | BRD2/3/4 | ~5 nM[7] | >95%[7] | LNCaP |
| AT1 | VH032 ((S,R,S)-AHPC core) | BRD4 | 130 nM[7] | >90%[7] | HeLa |
| p38α PROTAC | VHL ligand | p38α | Nanomolar range[9] | Not Specified | Various mammalian cell lines |
| RC-3 (Reversible Covalent) | CRBN Ligand (for comparison) | BTK | <10 nM[10] | >85%[10] | Mino |
| NC-1 (Non-covalent) | CRBN Ligand (for comparison) | BTK | 2.2 nM[10] | 97%[10] | Mino |
Note: The performance of a PROTAC is highly dependent on the target protein, the linker, and the specific cellular context. The data presented for PROTACs using the (S,R,S)-AHPC core provide an indication of the potential performance of degraders built with this compound. Direct experimental validation is crucial.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental procedures, the following diagrams illustrate key signaling pathways and workflows.
Caption: VHL-HIF-1α Signaling Pathway in Normoxia and Hypoxia.
Caption: General Mechanism of Action for a VHL-recruiting PROTAC.
Caption: Experimental Workflow for VHL-based PROTAC Evaluation.
Detailed Experimental Protocols
Accurate and reproducible experimental methods are crucial for the validation and comparison of VHL ligands and their corresponding PROTACs.
Fluorescence Polarization (FP) Competition Assay for VHL Binding
Objective: To determine the binding affinity (IC50) of a test VHL ligand by its ability to displace a fluorescently labeled VHL ligand (tracer) from the VHL protein complex.
Materials:
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex.
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032).[7]
-
Test VHL ligand (e.g., this compound).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% (v/v) Tween-20).
-
Black, low-volume 384-well microplates.
-
Fluorescence polarization plate reader.
Procedure:
-
Prepare a serial dilution of the test VHL ligand in Assay Buffer.
-
In a 384-well plate, add the test ligand dilutions. Include wells for a positive control (e.g., a known high-affinity VHL ligand like VH298) and a negative control (DMSO vehicle).[11]
-
Add a fixed concentration of the fluorescently labeled VHL ligand to all wells except the blank.
-
Add a fixed concentration of the VBC complex to all wells except the negative control and blank.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.[7][11]
-
Measure the fluorescence polarization on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the change in millipolarization (mP) units and plot against the logarithm of the test ligand concentration. Fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[13][14]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a multiplex fluorescent Western blotting approach.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[15]
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1).
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2).
-
Recombinant VHL E3 ligase complex (VBC).
-
Recombinant purified protein of interest (POI).
-
PROTAC.
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
SDS-PAGE and Western blot reagents.
-
Antibody against the POI.
Procedure:
-
Assemble the ubiquitination reaction mixture containing E1, E2, VBC, POI, ubiquitin, and the PROTAC in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1-2 hours.[4]
-
Stop the reaction by adding Laemmli buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the POI.
-
The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.
Conclusion
This compound, built upon the well-validated (S,R,S)-AHPC (VH032) scaffold, represents a versatile and potent VHL ligand for the development of PROTACs. While direct comparative data for this specific linker combination is emerging, the extensive body of research on related (S,R,S)-AHPC-based degraders demonstrates their capacity to induce potent and efficient degradation of a wide range of target proteins. The choice of VHL ligand is a critical decision in PROTAC design, and a thorough evaluation of binding affinity, cellular degradation efficiency, and mechanism of action, as detailed in the provided protocols, is essential for the successful development of novel protein degraders. This guide provides the foundational information and methodologies to empower researchers in their efforts to create the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC's architecture comprises three integral components: a ligand that binds the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two. While all components are crucial, the linker, particularly those composed of polyethylene (B3416737) glycol (PEG), is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[1] This guide offers a comparative analysis of how varying PEG linker lengths affect PROTAC performance, substantiated by experimental data and detailed protocols.
The length of the PEG linker is not merely a spacer but an active contributor to the PROTAC's overall efficacy.[2] An optimal linker length is paramount for inducing the necessary proximity and orientation between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[2] A linker that is too short can introduce steric hindrance, impeding the formation of a stable ternary complex.[] Conversely, an excessively long linker may result in an unstable or unproductive complex where the required proximity for efficient ubiquitin transfer is not achieved.[2][4] Therefore, the optimization of linker length is a critical step in developing potent and selective protein degraders.[2][4]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The degradation efficiency of a PROTAC is primarily quantified by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of the target protein that can be degraded.[2] The following table summarizes experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Composition/Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | 12-atom PEG linker | Less Potent | Not Specified | [][5] |
| Estrogen Receptor α (ERα) | VHL | 16-atom PEG linker | More Potent | >80% | [][5][6] |
| TANK-Binding Kinase 1 (TBK1) | VHL | < 12 atoms | No Degradation Observed | Not Applicable | [][6][7] |
| TANK-Binding Kinase 1 (TBK1) | VHL | 21-atom linker | 3 | 96 | [6][7] |
| TANK-Binding Kinase 1 (TBK1) | VHL | 29-atom linker | 292 | 76 | [6][7] |
| Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | 0 PEG units (shorter) | < 0.5 µM | Not Specified | [7] |
| Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | 1-2 PEG units (intermediate) | > 5 µM | Not Specified | [7] |
| Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | 4-5 PEG units (longer) | < 0.5 µM | Not Specified | [7] |
| Bruton's tyrosine kinase (BTK) | Cereblon (CRBN) | ≥ 4 PEG units (longer) | More potent degradation | Not Specified | [6][7] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the principles discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for evaluating PROTAC efficacy, and the relationship between linker length and ternary complex formation.
Detailed Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental methods. The following are detailed protocols for key assays.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[8]
1. Cell Culture and Treatment:
-
Plate the appropriate cell line in multi-well plates and allow them to adhere overnight.[9]
-
Treat the cells with varying concentrations of the PROTAC compounds (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).[9]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells, collect the lysate, and clarify by centrifugation to remove cell debris.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading for the subsequent steps.[8][9]
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.
5. Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.[1]
1. Cell Treatment:
-
Treat cells with the PROTAC of interest, a vehicle control, and a positive control (e.g., co-treatment with the PROTAC and a proteasome inhibitor like MG132). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
2. Lysis and Immunoprecipitation:
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Perform immunoprecipitation (IP) using an antibody against the target protein to selectively isolate it from the cell lysate.[1]
3. Western Blot Analysis:
-
Elute the captured proteins from the beads and analyze them via Western blot, as described in Protocol 1.
-
Probe the membrane with an antibody against ubiquitin. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[8]
Protocol 3: Ternary Complex Formation Assay (e.g., TR-FRET)
This assay directly measures the formation of the POI-PROTAC-E3 complex.[10]
1. Reagent Preparation:
-
Prepare purified, tagged POI (e.g., His-tagged) and E3 ligase (e.g., GST-tagged).
-
Prepare fluorescently labeled anti-tag antibodies (e.g., anti-His-terbium and anti-GST-d2).
-
Prepare a serial dilution of the PROTAC compound.[10]
2. Assay Procedure:
-
In a low-volume 384-well plate, add the PROTAC dilution series.
-
Add the tagged POI and E3 ligase to the wells.
-
Add the labeled anti-tag antibodies.
-
Incubate the plate at room temperature, protected from light.[10]
3. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increased TR-FRET signal indicates the formation of the ternary complex.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Selectivity of (S,R,S)-AHPC-PEG6-C4-Cl-Based PROTACs in Targeted Protein Degradation
This guide provides a detailed comparison of the selectivity and performance of PROTACs incorporating the (S,R,S)-AHPC-PEG6-C4-Cl moiety. Primarily utilized as a von Hippel-Lindau (VHL) E3 ligase ligand connected via a PEG linker, this component is crucial in the design of potent and selective protein degraders. Below, we present experimental data and protocols to objectively assess its performance against alternative constructs, offering valuable insights for researchers and professionals in drug development.
Mechanism of Action: The Ternary Complex
The foundational mechanism for PROTACs involves the formation of a ternary complex, bringing together the target protein and an E3 ubiquitin ligase, in this case, VHL. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The specific stereochemistry of the (S,R,S)-AHPC ligand is critical for high-affinity binding to the VHL E3 ligase, which in turn influences the stability and efficiency of the ternary complex.
A Researcher's Guide to Orthogonal Methods for Validating Protein Degradation
For researchers, scientists, and drug development professionals, the validation of protein degradation is a critical step in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Unlike traditional inhibitors that simply block a protein's function, degraders mediate the removal of the target protein.[1][2][3] This unique mechanism of action necessitates a multi-faceted approach to confirm efficacy and specificity. Relying on a single method is insufficient; therefore, a suite of orthogonal techniques is crucial to generate a comprehensive and reliable data package.[1][4] This guide provides an objective comparison of key orthogonal methods, supported by experimental data and detailed protocols, to aid in the robust validation of protein degradation candidates.
The Logic of Orthogonal Validation
The validation of a protein degrader is a stepwise process. It begins with the initial confirmation of target protein loss and progresses to a deeper understanding of its specificity and functional consequences. A logical workflow involves employing multiple, independent methods to build confidence in the observed effects.
References
VHL vs. CRBN PROTACs: A Comparative Analysis for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, orchestrating the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A critical design choice in the development of a PROTAC is the selection of the E3 ubiquitin ligase to be recruited.[1] Among the over 600 E3 ligases in the human genome, von Hippel-Lindau (VHL) and Cereblon (CRBN) have been the most extensively utilized, largely due to the availability of well-characterized, high-affinity ligands.[1][2] This guide provides an objective, data-driven comparison of VHL- and CRBN-based PROTACs to aid researchers, scientists, and drug development professionals in making informed decisions for their drug discovery programs.
Executive Summary
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[3] The choice between VHL and CRBN as the E3 ligase recruiter significantly influences a PROTAC's selectivity, degradation kinetics, physicochemical properties, and potential off-target effects.[3][] While both have proven effective, they present distinct advantages and challenges. VHL-based PROTACs often exhibit higher selectivity, whereas CRBN-based counterparts can possess more favorable physicochemical properties.[3] The optimal choice is contingent on the specific target protein, the desired therapeutic window, and the cellular context.[1][3]
Comparative Analysis of Key Characteristics
The decision to employ a VHL- or CRBN-based PROTAC is a nuanced one, with several factors to consider. The following table summarizes the key differences between these two E3 ligase systems.
| Feature | VHL-based PROTACs | CRBN-based PROTACs |
| E3 Ligase Complex | CUL2-elongin B/C | CUL4A-DDB1-ROC1 |
| Endogenous Substrate | Hypoxia-inducible factor 1α (HIF-1α)[1] | Various zinc-finger transcription factors (e.g., Ikaros, Aiolos) |
| Ligand Properties | Larger, more peptide-like, which can lead to poorer cell permeability and oral bioavailability.[1] | Smaller, derived from immunomodulatory imide drugs (IMiDs) like thalidomide, with generally better physicochemical properties.[3][5] |
| Binding Pocket | More enclosed, leading to higher selectivity and potentially fewer off-target effects.[1] | "Softer" and more permissive surface, which can accommodate a diverse range of targets but may also lead to off-target degradation of zinc-finger proteins.[] |
| Ternary Complex Stability | Tend to form more rigid and long-lived ternary complexes.[] | Tend to form ternary complexes with a shorter lifetime, allowing for rapid catalytic turnover.[] |
| Tissue Distribution | Expression can be limited in certain solid tumors and is regulated by oxygen levels.[] | Ubiquitously expressed, particularly abundant in hematopoietic cells.[] |
| Subcellular Localization | Predominantly cytosolic.[] | Shuttles between the nucleus and cytoplasm.[] |
| Potential Off-Target Effects | Generally considered to have fewer off-target effects due to the specific binding pocket. | Can cause off-target degradation of zinc-finger transcription factors, leading to potential immunological side effects.[] |
| Resistance Mechanisms | VHL is an essential gene in most cell lines, potentially reducing the likelihood of resistance through loss-of-function mutations.[6] | CRBN is a non-essential gene in many cell lines, which may allow for easier development of resistance through its downregulation.[6] |
Quantitative Performance Data
A direct comparison of VHL- and CRBN-based PROTACs is best illustrated through a case study targeting the same protein. Bromodomain-containing protein 4 (BRD4) is a well-validated oncology target for which both VHL-recruiting (MZ1) and CRBN-recruiting (dBET1) PROTACs have been developed, both utilizing the same BRD4-binding warhead (JQ1).[3]
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 | Dmax | Reference |
| MZ1 | VHL | BRD4 | HeLa | ~10 nM | >90% | [3] |
| dBET1 | CRBN | BRD4 | HeLa | ~30 nM | >90% | [3] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma | <1 nM | >95% | [7] |
| Compound 14a | VHL | CRBN | HEK293T | 200 nM | 98% | [8] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line and experimental conditions.
Signaling Pathways and Mechanism of Action
The fundamental mechanism for both VHL- and CRBN-based PROTACs is the formation of a ternary complex, which brings the target protein and the E3 ligase into close proximity.[1][3] This proximity allows for the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the target protein, marking it for degradation by the 26S proteasome.[9]
Caption: Mechanism of a VHL-based PROTAC.
Caption: Mechanism of a CRBN-based PROTAC.
Experimental Protocols
Reproducible and rigorous experimental methodologies are crucial for the evaluation of PROTACs. Below are detailed protocols for key experiments.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This assay is fundamental for quantifying the degradation of the target protein.[10]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC measures the heat changes upon binding and can determine the affinity and thermodynamics of binary and ternary complex formation.[3]
-
Sample Preparation:
-
Purify the E3 ligase complex (VHL or CRBN) and the target protein.
-
Prepare solutions of the proteins and the PROTAC in the same buffer.
-
-
Binary Binding:
-
Fill the ITC sample cell with the E3 ligase or target protein solution.
-
Fill the injection syringe with the PROTAC solution.
-
Perform a series of injections while measuring the heat changes to determine the binding affinity (Kd) of the PROTAC to each protein individually.
-
-
Ternary Complex Formation:
-
Fill the ITC sample cell with the E3 ligase solution pre-saturated with the PROTAC.
-
Fill the injection syringe with the target protein solution.
-
Perform a series of injections to measure the binding affinity of the target protein to the pre-formed E3 ligase-PROTAC complex.
-
-
Data Analysis:
-
Analyze the data to determine the binding affinities (Kd) and cooperativity of ternary complex formation.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful technique to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time.[1]
-
Immobilization:
-
Immobilize the purified E3 ligase (VHL or CRBN complex) onto a sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding kinetics (kon, koff) and affinity (Kd).
-
Inject a series of concentrations of the target protein to assess non-specific binding.
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.
-
Alternatively, inject the target protein over the sensor chip surface that has been saturated with the PROTAC.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd) for both binary and ternary complexes.[10]
-
Caption: A typical experimental workflow for PROTAC evaluation.
Conclusion
The choice between a VHL- and a CRBN-based PROTAC is a critical decision in the drug discovery process that requires careful consideration of the target's biology, the desired selectivity profile, and the necessary pharmacokinetic properties.[1] VHL-based PROTACs may offer an advantage in terms of selectivity, while CRBN-based PROTACs often have more drug-like properties.[3] Ultimately, empirical testing of both types of degraders is frequently necessary to identify the most promising therapeutic candidate.[1] The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to design and execute these critical studies in the pursuit of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. janusdrugdiscovery.com [janusdrugdiscovery.com]
- 3. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Evaluating PROTAC Degradation Efficiency: DC50 and Dmax
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that simply block a protein's function, PROTACs facilitate the complete removal of the target protein.[1] The efficacy of a PROTAC is primarily evaluated by two key metrics: DC50 , the half-maximal degradation concentration, and Dmax , the maximum degradation percentage.[2] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[1] This guide provides a comparative analysis of PROTACs based on these critical parameters, supported by detailed experimental protocols and visual workflows.
Quantitative Comparison of PROTAC Degradation Efficiency
The following tables summarize the DC50 and Dmax values for various PROTACs targeting different proteins of interest, providing a comparative overview of their degradation efficiencies in various cell lines.
Table 1: Comparison of BRD4-Targeting PROTACs [3]
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line(s) | DC50 (nM) | Dmax (%) |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | <1 to <5 | >90 |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 to 23 | Complete at 100 nM |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | <1 to 1 | >90 |
Table 2: Comparison of BTK-Targeting PROTACs [3]
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| RC-2 | CRBN | BTK | Mino | ~10 | >85 |
| IR-2 | CRBN | BTK | Mino | <10 | >85 |
| NC-1 | CRBN | BTK | Mino | 2.2 | 97 |
Table 3: Comparison of Miscellaneous PROTACs []
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 171 | BCL-XL | MOLT-4 | 63 | 90.8 |
| PROTAC 184 | HDAC6 | MM1S | 3.8 | Not Reported |
| PROTAC 46 | BTK | HBL1 | 6.3 | Not Reported |
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[5][6] This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI.[1][6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7][8] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[5][7]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Accurate determination of DC50 and Dmax values is crucial for the evaluation and comparison of PROTAC efficacy. The following are detailed methodologies for key experiments.
Cell Culture and PROTAC Treatment
This initial step involves preparing the cells and treating them with the PROTAC at various concentrations.
-
Cell Seeding: Plate the desired cell line in 96-well plates at a density that ensures they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
PROTAC Dilution: Prepare a series of dilutions of the PROTAC compound in fresh cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.[9] It is critical to include a vehicle-only control (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells (typically ≤ 0.1%) to avoid toxicity.[2]
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.[2]
-
Incubation: Incubate the cells for a predetermined period, typically 18-24 hours, to allow for protein degradation.[9] The optimal incubation time should be determined empirically through a time-course experiment.[2]
Protein Level Quantification
Following treatment, the levels of the target protein are quantified using various methods.
Western blotting is a common and direct method to measure the reduction in target protein levels.[10]
-
Cell Lysis: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay such as the BCA assay to ensure equal protein loading.[10]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. A primary antibody for a loading control protein (e.g., GAPDH, β-actin) should also be used to normalize for protein loading. Subsequently, incubate the membrane with an appropriate HRP-conjugated secondary antibody.[10]
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software.[3][10]
ELISA offers a higher-throughput alternative to Western blotting for quantifying target protein levels.[3]
-
Plate Coating: Coat a 96-well plate with a capture antibody specific to the target protein.
-
Sample Incubation: Add the cell lysates to the wells and incubate to allow the target protein to bind to the capture antibody.
-
Detection: Add a detection antibody, also specific to the target protein but conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent).
-
Measurement: Read the absorbance or fluorescence using a microplate reader.[3]
These assays provide a sensitive and high-throughput method for quantifying protein levels in live cells.[2][12]
-
Cell Line Engineering: Engineer the target cell line to express the target protein fused with a small reporter tag (e.g., HiBiT).[13]
-
Luminescence Measurement: After PROTAC treatment, add the detection reagent containing the complementary larger subunit (e.g., LgBiT) and a substrate. The reconstituted enzyme generates a luminescent signal that is proportional to the amount of the tagged protein.[1]
-
Data Acquisition: Measure the luminescence using a plate reader.[1]
Data Analysis: Determining DC50 and Dmax
The final step involves analyzing the quantified protein levels to determine the DC50 and Dmax values.
-
Normalization: Normalize the signal (e.g., band intensity, absorbance, luminescence) from the PROTAC-treated samples to the vehicle-treated control, which is set as 100% protein level.[10]
-
Dose-Response Curve: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.[1]
-
Curve Fitting: Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.[1][9] The Dmax is calculated as 100% minus the bottom plateau of the curve.[2]
Experimental Workflow
The overall process for determining the DC50 and Dmax of a PROTAC is summarized in the following workflow diagram.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
The Crucial Link: A Head-to-Head Comparison of PROTAC Linkers for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the quest for novel therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a linker connecting the two. While often perceived as a simple tether, the linker's composition, length, and rigidity are paramount determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide provides an objective, data-driven comparison of different PROTAC linker types, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways to inform the design of next-generation protein degraders.
Comparative Analysis of PROTAC Linker Properties
The choice of linker—typically categorized as flexible (Alkyl and Polyethylene Glycol - PEG) or rigid—profoundly influences a PROTAC's physicochemical and biological properties.[1][2][3] The optimal linker is not universal but is highly dependent on the specific protein of interest (POI) and the recruited E3 ligase.[4]
| Feature | Alkyl Linkers | PEG Linkers | Rigid Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[2][3] | Repeating ethylene (B1197577) glycol units.[2][3] | Cyclic structures (e.g., piperazine, piperidine), aromatic rings, or alkynes.[][6] |
| Solubility | Generally hydrophobic, which can limit aqueous solubility.[2][] | Hydrophilic, typically improving the aqueous solubility of the PROTAC molecule.[2][8] | Can be modulated by incorporating polar or non-polar cyclic structures.[][9] |
| Cell Permeability | Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[2][] | Can enhance permeability by improving solubility and adopting folded conformations that shield polar surface area.[2][8] | Can improve cell permeability by providing a more defined, less polar conformation.[] |
| Metabolic Stability | Generally considered more metabolically stable.[2] | The ether linkages can be susceptible to oxidative metabolism.[2] | Generally more metabolically stable due to reduced flexibility.[] |
| Ternary Complex Formation | Provides a flexible tether for the formation of the ternary complex.[2] | The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[8] | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[] |
| Synthetic Accessibility | Often synthetically straightforward and cost-effective.[2] | Can be more challenging and costly to synthesize compared to alkyl linkers.[2] | Can be synthetically challenging depending on the complexity of the cyclic or aromatic system. |
Quantitative Performance of PROTACs with Different Linkers
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of linker composition and length on the degradation of key therapeutic targets.
Case Study 1: BRD4-Targeting PROTACs
This table presents a synthesized comparison of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[8]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data suggests that a PEG5 linker provides the optimal length for potent BRD4 degradation in this context.[8]
Case Study 2: EGFR-Targeting PROTACs
The following data illustrates how linker composition can affect the degradation of Epidermal Growth Factor Receptor (EGFR). In some cases, alkyl linkers have shown superior degradation efficacy over PEG linkers for this target.[10]
| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 17 | Alkane | HCC827 | 11 | >90 |
| PROTAC 17 analog | PEG | HCC827 | >100 | - |
| PROTAC 30 | Alkyl | HCC827 | 7.1 | >90 |
These findings highlight that for EGFR degradation, a more hydrophobic alkyl linker can be more effective than a hydrophilic PEG linker.[10]
Case Study 3: Androgen Receptor (AR)-Targeting PROTACs
This example demonstrates the impact of linker rigidity on PROTAC performance. A flexible PEG linker was compared to a rigid phenyl-containing linker in PROTACs targeting the Androgen Receptor (AR).[4][11]
| PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Parent PROTAC | Flexible (PEG) | Exhibited degradation |
| PROTAC with Phenyl Linker | Rigid | No activity |
This case illustrates that increased linker rigidity can be detrimental to the activity of certain PROTACs, emphasizing the need for empirical optimization.[4][11]
Visualizing a Key Signaling Pathway and Experimental Workflow
Understanding the biological context and the experimental procedures is crucial for the rational design and evaluation of PROTACs.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[12]
Materials:
-
Cell line of interest expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them with lysis buffer. Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]
Protocol 2: In Vitro Ubiquitination Assay
This assay biochemically validates the PROTAC's mechanism of action by directly measuring the ubiquitination of the target protein.[13]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., VHL or CRBN complex).
-
Recombinant target protein (POI).
-
Ubiquitin and ATP.
-
PROTAC compound.
-
Reaction buffer.
-
SDS-PAGE loading buffer.
-
Western blot reagents as described in Protocol 1.
Procedure:
-
Reaction Setup: Assemble the reactions on ice, including the E1, E2, E3 enzymes, target protein, ubiquitin, ATP, and the PROTAC at various concentrations.
-
Incubation: Initiate the reaction by transferring the tubes to a 37°C water bath for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified protein indicates polyubiquitination.[13]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[14][15]
Materials:
-
SPR instrument and sensor chips.
-
High-purity recombinant target protein and E3 ligase.
-
PROTAC compound.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents.
Procedure:
-
Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD). In a separate experiment, immobilize the target protein and inject the PROTAC to measure its affinity for the target.
-
Ternary Complex Analysis: To measure ternary complex formation, inject a constant, saturating concentration of the PROTAC mixed with increasing concentrations of the target protein over the immobilized E3 ligase.[15]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary complexes. Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. aragen.com [aragen.com]
Alkyl vs. PEG Linkers in PROTACs: A Comparative Analysis for Optimized Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a monumental role in determining a PROTAC's overall efficacy. The choice between different linker types can significantly impact a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its protein degradation efficiency. This guide provides an objective comparison of two of the most common flexible linker classes, alkyl and polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The fundamental distinction between alkyl and PEG linkers lies in their polarity. Alkyl linkers, composed of saturated hydrocarbon chains, are generally hydrophobic, which can influence a PROTAC's ability to traverse cellular membranes. In contrast, PEG linkers, with their repeating ethylene (B1197577) glycol units, are hydrophilic and can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. This core difference sets off a cascade of effects on the overall performance of the PROTAC.
At a Glance: Key Differences Between Alkyl and PEG Linkers
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains. | Repeating ethylene glycol units. |
| Hydrophilicity | Generally hydrophobic. | Hydrophilic. |
| Solubility | May limit aqueous solubility. | Generally improves aqueous solubility.[1][2] |
| Cell Permeability | Can improve cell permeability due to hydrophobicity, but may also lead to non-specific binding.[1] | Can enhance permeability by improving solubility and adopting folded conformations, though very long chains can increase polar surface area, hindering permeability.[3] |
| Metabolic Stability | Generally possess good chemical and metabolic stability.[4] | May have reduced metabolic stability in vivo due to susceptibility of ether linkages to oxidative metabolism.[4][5] |
| Synthetic Accessibility | Readily accessible and synthetically straightforward.[4] | Can be more challenging and costly to synthesize compared to alkyl linkers.[4][5] |
| Conformation | Tend to adopt elongated anti-conformations.[3] | The gauche effect favors turns, leading to a higher proportion of folded conformations.[3] |
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of linker composition on the performance of PROTACs targeting different proteins.
Table 1: In Vitro Degradation of BRD4 with PEG vs. Alkyl Linkers
| Linker Type (targeting BRD4) | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | 55 | 85 | |
| PEG4 | 20 | 95 | |
| PEG5 | 15 | >98 | |
| 9-atom Alkyl Chain | Weak Degradation | N/A |
Table 2: Cellular Permeability of BRD4-Targeting PROTACs
| Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| PEG3 | 2.5 | |
| PEG4 | 3.8 | |
| PEG5 | 4.5 |
Note: Data is synthesized from multiple sources for illustrative purposes and direct comparison across different studies should be made with caution.
Generally, PEG linkers enhance the hydrophilicity and solubility of PROTACs compared to their alkyl counterparts. While this can be advantageous for in vitro assays, it may pose challenges for cell permeability. However, as seen in the tables above, optimizing the PEG chain length can lead to a favorable balance of degradation potency and cell permeability. For BRD4-targeting PROTACs, a PEG4 or PEG5 linker appears to offer a good compromise.
Signaling Pathway and Experimental Workflow
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For instance, the degradation of the oncogenic fusion protein BCR-ABL in chronic myeloid leukemia (CML) can inhibit downstream signaling pathways like the JAK-STAT and MAPK pathways, which are crucial for cancer cell proliferation and survival. The choice of linker can influence the efficiency of BCR-ABL degradation and, consequently, the extent of downstream pathway inhibition.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Confirming On-Target Activity: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a therapeutic candidate's biological effects are a direct result of its intended target interaction is a cornerstone of preclinical validation. This guide provides a comprehensive comparison of experimental strategies for confirming on-target activity, with a focus on the gold-standard methodology of rescue experiments.
Off-target effects are a significant contributor to clinical trial failures, leading to wasted resources and time.[1][2] Therefore, rigorous and early validation of on-target activity is paramount. Rescue experiments are a powerful tool to differentiate between intended on-target effects and unintended off-target pharmacology.[2][3] This guide will detail the principles of rescue experiments, compare them with alternative validation methods, and provide actionable experimental protocols.
Comparison of On-Target Validation Strategies
The selection of an appropriate on-target validation method depends on the nature of the therapeutic modality (e.g., small molecule, RNAi), the target itself, and the available resources. While rescue experiments are considered a highly rigorous approach, other orthogonal methods can also provide valuable evidence.
| Method | Principle | Strengths | Weaknesses |
| cDNA Rescue Experiment | Re-expression of a modified, resistant version of the target gene in cells where the endogenous target has been knocked down or knocked out. If the phenotype is reversed, it confirms the effect was on-target. | Considered the "gold standard" for specificity.[3] Directly links the target to the observed phenotype. | Can be technically complex and time-consuming. Requires a cDNA clone and effective delivery method. |
| Drug-Resistant Mutant Rescue | Introduction of a mutant version of the target that is resistant to the drug. If cells expressing the mutant are no longer affected by the drug, it confirms the drug acts on that target. | Provides strong evidence for the direct interaction between the drug and the target. Useful for validating small molecule inhibitors. | Requires knowledge of the drug's binding site to create a resistant mutant. May not be feasible for all targets or drugs. |
| Orthogonal RNAi Confirmation | Using multiple, independent shRNAs or siRNAs targeting different sequences of the same gene. Consistent phenotypes across different RNAi reagents strengthen the evidence for on-target effects. | Relatively straightforward and quicker than generating rescue cell lines. Can help identify off-target effects specific to a single RNAi sequence. | Does not definitively prove on-target activity, as different siRNAs could have different off-target effects that coincidentally produce a similar phenotype. |
| Pharmacological Inhibition with Tool Compounds | Using a well-characterized, structurally distinct inhibitor of the same target to see if it recapitulates the phenotype. | Can provide rapid pharmacological validation. Useful for initial target validation screens. | The "tool" compound may have its own off-target effects. Does not provide the same level of genetic proof as a rescue experiment. |
Quantitative Data Summary
The following table presents a hypothetical but representative summary of quantitative data from cell viability assays in a cancer cell line, demonstrating the outcomes of a successful rescue experiment.
| Experimental Condition | Treatment | Cell Viability (%) | Interpretation |
| Wild-Type Cells | Vehicle (DMSO) | 100 ± 5 | Baseline cell viability. |
| Wild-Type Cells | Compound X (1 µM) | 45 ± 4 | Compound X reduces cell viability. |
| Target Knockdown Cells | Vehicle (DMSO) | 48 ± 6 | Knockdown of the target recapitulates the effect of Compound X. |
| Target Knockdown Cells | Compound X (1 µM) | 43 ± 5 | No significant additional effect of Compound X in knockdown cells. |
| Rescue Cells (expressing resistant cDNA) | Vehicle (DMSO) | 98 ± 7 | Expression of the rescue construct alone does not affect viability. |
| Rescue Cells (expressing resistant cDNA) | Compound X (1 µM) | 95 ± 6 | The resistant cDNA "rescues" the cells from the effect of Compound X, confirming on-target activity. |
Experimental Protocols
Protocol 1: shRNA-Mediated Knockdown and cDNA Rescue
This protocol outlines the steps for knocking down a target gene using shRNA and subsequently performing a rescue experiment with a resistant cDNA.
1. shRNA Design and Lentiviral Production:
- Design at least two independent shRNAs targeting the 3' UTR of the gene of interest.
- Clone the shRNA sequences into a lentiviral vector containing a selectable marker (e.g., puromycin (B1679871) resistance).
- Produce lentiviral particles by co-transfecting the shRNA vector with packaging plasmids into a suitable cell line (e.g., HEK293T).
2. Generation of Knockdown Cell Line:
- Transduce the target cells with the lentiviral particles.
- Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
- Validate the knockdown efficiency by qRT-PCR and Western blot.
3. Generation of a Rescue Plasmid:
- Obtain a cDNA clone of the target gene.
- Introduce silent mutations in the shRNA target sequence within the cDNA to make it resistant to the shRNA. This can be done using site-directed mutagenesis.
- Clone the shRNA-resistant cDNA into an expression vector with a different selectable marker (e.g., neomycin resistance) or a fluorescent reporter.
4. Rescue Experiment:
- Transfect the stable knockdown cell line with the rescue plasmid or a control (empty) vector.[4][5][6]
- Select for cells that have taken up the rescue plasmid using the second antibiotic (e.g., neomycin).
- Perform the relevant phenotypic assay (e.g., cell viability, migration) to assess whether the phenotype is reversed in the cells expressing the resistant cDNA.
Protocol 2: Confirming On-Target Activity with a Drug-Resistant Mutant
This protocol is suitable for validating the on-target activity of a small molecule inhibitor.
1. Identification or Generation of a Resistant Mutant:
- If the drug's binding site is known, introduce a point mutation in the target protein that is predicted to disrupt drug binding without affecting the protein's function.
- Alternatively, generate resistant cell lines by culturing them in the presence of escalating concentrations of the drug and then sequence the target gene to identify mutations.
2. Generation of Expression Vectors:
- Clone the wild-type and the drug-resistant mutant versions of the target gene into an expression vector.
3. Transfection and Analysis:
- Transfect the parental cell line (which expresses the endogenous, sensitive target) with the wild-type expression vector, the resistant mutant vector, or an empty vector control.
- Treat the transfected cells with a range of concentrations of the drug.
- Perform a cell viability or other relevant functional assay.
4. Data Analysis:
- Determine the IC50 value of the drug in each of the transfected cell populations. A significant rightward shift in the IC50 curve for the cells expressing the resistant mutant compared to the wild-type or empty vector controls confirms on-target activity.[7][8]
Visualizations
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 3. An inducible system for expression and validation of the specificity of short hairpin RNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. neb.com [neb.com]
- 6. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 7. Landscape of drug-resistance mutations in kinase regulatory hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
In Vivo Validation of PROTAC Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo activity of three prominent Proteolysis Targeting Chimeras (PROTACs): Bavdegalutamide (ARV-110), Vepdegestrant (ARV-471), and MZ1. This guide summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to PROTACs
Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the body's own cellular machinery to selectively degrade disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This mechanism offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely.
Comparative Analysis of In Vivo PROTAC Activity
This guide focuses on the preclinical in vivo validation of three key PROTACs:
-
Bavdegalutamide (ARV-110): An orally bioavailable PROTAC targeting the Androgen Receptor (AR) for the treatment of prostate cancer.[2][3]
-
Vepdegestrant (ARV-471): An orally bioavailable PROTAC targeting the Estrogen Receptor (ER) for the treatment of ER-positive breast cancer.[4]
-
MZ1: A PROTAC targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are implicated in various cancers.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of Bavdegalutamide, Vepdegestrant, and MZ1 in various animal models.
Table 1: In Vivo Efficacy of Bavdegalutamide (ARV-110) in Prostate Cancer Xenograft Models
| Animal Model | Treatment and Dose | Tumor Growth Inhibition (TGI) | Target Degradation | Reference |
| VCaP Xenograft (castrate, enzalutamide-resistant) | 3 mg/kg, oral, daily | 70% | >90% AR degradation | [5] |
| VCaP Xenograft (castrate, enzalutamide-resistant) | 10 mg/kg, oral, daily | 60% | Not specified | [5] |
| LNCaP, VCaP, and PDX models | 1 mg/kg, oral, daily | Significant inhibition | >90% AR degradation | [6] |
| VCaP Xenograft (intact) | Not specified | 70% inhibition | Not specified | [7] |
| VCaP Xenograft (castrated) | Not specified | Almost complete inhibition | Not specified | [7] |
Table 2: In Vivo Efficacy of Vepdegestrant (ARV-471) in Breast Cancer Xenograft Models
| Animal Model | Treatment and Dose | Tumor Growth Inhibition (TGI) | Target Degradation | Reference |
| MCF7 Xenograft | 3 mg/kg, oral, daily | 87% - 123% | >90% ER degradation | [4] |
| MCF7 Xenograft | 10 mg/kg, oral, daily | 87% - 123% | >90% ER degradation | [4] |
| MCF7 Xenograft | 30 mg/kg, oral, daily | 87% - 123% | >90% ER degradation | [4] |
| ER Y537S PDX (ST941/HI) | Not specified | Tumor regression | Not specified | [4] |
| Palbociclib-resistant ER Y537S PDX (ST941/HI/PBR) | Not specified | 102% | Not specified | [4] |
Table 3: In Vivo Efficacy of MZ1 in Cancer Xenograft Models
| Animal Model | Treatment and Dose | Outcome | Target Degradation | Reference |
| BT474 Breast Cancer Xenograft | 10 mg/kg, i.p., 5 days/week (in combination with Trastuzumab) | Reduction in tumor progression | Lower BRD4 expression | [8][9] |
| TMD8 DLBCL Xenograft | 100 mg/kg, i.p., 3 days on/4 days off | Significant tumor growth inhibition at day 10 and 13 | Not specified in vivo, but strong BRD4 degradation in vitro | [10] |
| TMD8 DLBCL Xenograft | 100 mg/kg, i.p., 3 days on/4 days off | Median tumor weight of 1,098.4 mg vs 2,388.7 mg in vehicle | Not specified in vivo, but strong BRD4 degradation in vitro | [11] |
Signaling Pathways and Mechanism of Action
To understand the biological context of these PROTACs, it is crucial to visualize their respective signaling pathways and the general mechanism of PROTAC action.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified Androgen Receptor (AR) signaling pathway.[12][13][14]
Caption: Simplified Estrogen Receptor (ER) signaling pathway.[15][16][17]
Caption: Role of BET protein BRD4 in transcriptional activation.[18][19]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments.
Xenograft Tumor Model Establishment and Efficacy Studies
A generalized workflow for in vivo efficacy studies is presented below. Specific details for each PROTAC are provided in the subsequent sections.
Caption: A generalized workflow for in vivo PROTAC efficacy studies.
Bavdegalutamide (ARV-110) Xenograft Protocol:
-
Cell Line: VCaP (prostate cancer).[20]
-
Animal Model: Male SCID mice.[20]
-
Implantation: Subcutaneous injection of VCaP cells.[21]
-
Treatment: Once tumors reach a specified volume (e.g., 200 mm³), mice are castrated. When tumors regrow to pre-castration size, treatment with Bavdegalutamide (e.g., 3 or 10 mg/kg, orally, daily) or vehicle is initiated.[20][21]
-
Monitoring: Tumor volume is measured twice weekly.[20]
-
Endpoint Analysis: At the end of the study, tumors are harvested for pharmacodynamic analysis (e.g., Western blot for AR levels).[20]
Vepdegestrant (ARV-471) Xenograft Protocol:
-
Cell Line: MCF7 (ER-positive breast cancer).[22]
-
Animal Model: Female NOD/SCID mice.[22]
-
Implantation: Orthotopic implantation of MCF7 cells into the mammary fat pad. A 17β-estradiol pellet is implanted 2-3 days prior to cell implantation to support tumor growth.[22]
-
Treatment: When tumors reach an average volume of 200 mm³, treatment with Vepdegestrant (e.g., 3, 10, or 30 mg/kg, orally, daily) or vehicle is initiated.[23]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised for analysis of ER protein levels by Western blot or immunohistochemistry.[23]
MZ1 Xenograft Protocol:
-
Cell Line: BT474 (HER2-positive breast cancer).[8]
-
Animal Model: Female BALB/c nude mice (4-5 weeks old).[8]
-
Implantation: Injection of BT474 cells into the mammary fat pad.[8]
-
Treatment: When tumors reach a volume of 500 mm³, treatment with MZ1 (10 mg/kg, intraperitoneally, 5 consecutive days per week) is initiated.[8]
-
Monitoring: Tumor volume is measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are collected, weighed, and stored for further analysis, such as Western blotting for BRD4 levels.[8]
Western Blotting Protocol for Tumor Tissue
-
Tissue Lysis: Excised tumors are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., AR, ER, BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry is used to quantify the protein band intensities, which are then normalized to the loading control.
Immunohistochemistry (IHC) Protocol for Tumor Tissue
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.
-
Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against the target protein (e.g., AR, ER, BRD4) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-HRP conjugate are applied, followed by a DAB substrate for color development.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.
-
Analysis: The staining intensity and percentage of positive cells are evaluated by a pathologist or using image analysis software.
Conclusion
The in vivo validation of PROTACs in animal models is a critical step in their preclinical development. This guide provides a comparative overview of the efficacy of Bavdegalutamide (ARV-110), Vepdegestrant (ARV-471), and MZ1, highlighting their potent tumor growth inhibition and target degradation capabilities. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of targeted protein degradation. As the field of PROTACs continues to expand, robust and well-documented in vivo studies will be paramount to translating these promising therapeutics into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. MZ1 co-operates with trastuzumab in HER2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. arvinasmedical.com [arvinasmedical.com]
- 23. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
A Researcher's Guide to Benchmarking a New PROTAC Against Known Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the objective comparison of a novel Proteolysis Targeting Chimera (PROTAC) against established degraders. By adhering to standardized experimental protocols and clear data presentation, researchers can effectively evaluate the performance and potential of new therapeutic candidates.
I. Core Principles of PROTAC Benchmarking
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[1][2] Effective benchmarking requires a multi-faceted approach to characterize the key attributes of a new PROTAC in comparison to existing alternatives.[3][4] The primary goal is to generate robust and reproducible data that informs on the potency, selectivity, and overall therapeutic potential of the novel compound.
II. Key Performance Indicators for PROTAC Evaluation
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein of interest (POI).[5] The following quantitative parameters are essential for comparing a new PROTAC with known degraders.
Table 1: Comparative Analysis of PROTAC Performance Metrics
| Parameter | Description | New PROTAC | Known Degrader A | Known Degrader B |
| DC50 (nM) | The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[5][6] | [Insert Data] | [Insert Data] | [Insert Data] |
| Dmax (%) | The maximum percentage of protein degradation achievable with the PROTAC. A higher Dmax value signifies greater efficacy.[5][6] | [Insert Data] | [Insert Data] | [Insert Data] |
| Time to Dmax (hours) | The time required to achieve maximum protein degradation at a given concentration. | [Insert Data] | [Insert a Data] | [Insert Data] |
| Selectivity | A measure of the PROTAC's ability to degrade the intended target over other proteins. Often assessed by proteomics.[7] | [Insert Data] | [Insert Data] | [Insert Data] |
| Off-Target Effects | Unintended degradation of proteins other than the target.[3][8] | [Insert Data] | [Insert Data] | [Insert Data] |
III. Signaling Pathway and Mechanism of Action
Understanding the underlying mechanism of action is crucial for interpreting experimental data. PROTACs hijack the ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[9][10]
Mechanism of PROTAC-mediated protein degradation.
IV. Experimental Protocols
Consistent and detailed methodologies are fundamental for generating comparable data. The following protocols outline key experiments for benchmarking a new PROTAC.
This is a standard technique to quantify the degradation of the target protein.[11][12]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the new PROTAC and known degraders for a predetermined time (e.g., 24 hours).[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the protein of interest, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[4] Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values using a four-parameter logistic (4PL) model.[5]
Global proteomics provides an unbiased view of changes in the proteome following PROTAC treatment, which is the gold standard for assessing selectivity and identifying off-target effects.[4][7]
-
Cell Treatment and Lysis: Treat cells with the new PROTAC and controls at a concentration that achieves Dmax.[14]
-
Protein Digestion and Peptide Labeling: Lyse the cells, quantify protein, and digest with trypsin. Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.[7][14]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.[7]
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance in the PROTAC-treated samples compared to controls.[7]
CETSA is used to confirm that the PROTAC directly binds to the target protein within the cellular environment.[4][15]
-
Cell Treatment: Treat cells with the PROTAC or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Separation and Analysis: Separate the soluble protein fraction from the aggregated proteins by centrifugation. Analyze the amount of the target protein in the soluble fraction by Western blot.[3]
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.[3][15]
V. Experimental and Analytical Workflow
A structured workflow ensures a systematic evaluation of the new PROTAC.
Logical workflow for PROTAC benchmarking.
VI. Conclusion
A thorough and objective comparison of a new PROTAC against known degraders is essential for its development as a potential therapeutic. By employing the key performance indicators, detailed experimental protocols, and structured workflows outlined in this guide, researchers can generate high-quality, comparative data to confidently assess the performance and guide the optimization of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (S,R,S)-AHPC-PEG6-C4-Cl: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of novel chemical compounds is a cornerstone of laboratory safety and environmental stewardship. (S,R,S)-AHPC-PEG6-C4-Cl, a PROTAC (Proteolysis Targeting Chimera) composed of an E3 ligase ligand, a PEG linker, and a chlorinated alkyl chain, requires meticulous handling and disposal due to its potent biological activity and chemical properties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and associated contaminated materials, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for "this compound" if available from the supplier. In the absence of a specific SDS, the precautionary measures for similar PROTACs and chlorinated compounds should be strictly followed.[1][2]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile).[3] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.[3] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] | Protects eyes from splashes of solutions containing the compound.[3] |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron is recommended for procedures with a higher risk of splashes.[3] | Protects against contamination of personal clothing.[3] |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the solid compound or when there is a risk of aerosolization.[3] | Minimizes the risk of inhalation.[3] |
All handling of this compound, including weighing, solution preparation, and disposal, must be conducted within a certified chemical fume hood to prevent the release of airborne particles.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Due to its chlorinated nature, it is classified as a halogenated organic compound, which necessitates segregation from other chemical waste streams.[2][4]
1. Waste Segregation and Collection:
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[3] All materials that have come into contact with this compound must be treated as hazardous waste.[1] This includes:
-
Unused or expired solid compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated consumables (e.g., absorbent paper, wipes).
-
Contaminated PPE (e.g., gloves).
Solid Waste:
-
Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1] This container should be clearly labeled for "Halogenated Organic Waste".[2]
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container.[1]
-
Do not mix with non-halogenated solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]
-
Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[3][6] Chlorinated hydrocarbons are forbidden from sink/sewer disposal.[4]
2. Container Labeling:
Accurate and thorough labeling of waste containers is a regulatory requirement and is essential for safety.[3] The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".[1]
-
The concentration (if applicable).[1]
-
The date of accumulation.[1]
-
The name of the principal investigator or research group.[1]
3. Storage:
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked. Keep containers tightly closed except when adding waste.[2]
4. Spill Management:
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, manage the spill as follows:
-
For Liquid Spills: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or diatomaceous earth.[3] Collect the absorbed material into a suitable container for hazardous waste.[3]
-
Decontamination: The spill area should then be decontaminated with a suitable solvent (e.g., 70% ethanol), and all cleaning materials must also be disposed of as hazardous waste.[3]
5. Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste.[3] They will ensure that the waste is managed in accordance with local, state, and federal regulations.[3]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling (S,R,S)-AHPC-PEG6-C4-Cl
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of (S,R,S)-AHPC-PEG6-C4-Cl, a von Hippel-Lindau (VHL) E3 ligase ligand conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). Given the potent nature of such molecules, adherence to strict safety protocols is paramount to ensure personnel safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
The core chemical structure, (S,R,S)-AHPC, is known to be harmful if swallowed and can cause skin and eye irritation.[3] Due to its mechanism of action in recruiting cellular machinery, it is prudent to treat this compound as a potent compound with unknown long-term effects.[1] The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected before use. Consider double-gloving. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes or aerosols. |
| Body Protection | A dedicated, fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary for operations with a potential for aerosol generation, such as handling the solid compound. | To avoid inhalation of dust or aerosols. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure. All operations should be performed in a designated area.
Engineering Controls
-
Ventilation: All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood.[1]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is worn correctly. Cover the work surface within the chemical fume hood with disposable absorbent liners.
-
Weighing: If handling the compound in solid form, use a dedicated, calibrated microbalance inside the fume hood to prevent the generation of dust in the open lab.
-
Dissolving: When preparing solutions, slowly add the solvent to the pre-weighed compound to avoid splashing. Common solvents for similar compounds include DMSO and ethanol.[4]
-
Storage: Store the compound in a cool, dry, and dark place as recommended by the supplier. For long-term storage of solutions, -80°C is often recommended.[4][5] Aliquoting stock solutions into single-use vials is highly advised to prevent degradation from repeated freeze-thaw cycles.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
